molecular formula C26H44N2O3 B12427712 OMDM-5

OMDM-5

Cat. No.: B12427712
M. Wt: 432.6 g/mol
InChI Key: VDYSULCKCSIIIK-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N'-[(4-Hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide is a synthetic vanillyl derivative supplied for research purposes. This compound is of significant interest in pharmacological and neuroscience research due to its structural features, which are characteristic of ligands that interact with transient receptor potential (TRP) channels, particularly the TRPV1 (vanilloid) receptor . The (Z)-configuration of the octadec-9-ene hydrazide chain is a critical structural aspect that influences its molecular conformation and binding affinity . Researchers are investigating this compound and its analogs for their potential bioactivities, which may include anti-inflammatory and anti-nociceptive properties, making it a valuable candidate for studying pain pathways and neuroinflammatory conditions . The presence of the 4-hydroxy-3-methoxyphenyl (vanillyl) group is a key pharmacophore known to be responsible for the biological activity of a class of compounds known as vanilloids . As a hydrazide derivative, it offers a distinct chemical scaffold compared to traditional amides, which may alter its metabolic stability and specificity, opening avenues for structure-activity relationship (SAR) studies . This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C26H44N2O3

Molecular Weight

432.6 g/mol

IUPAC Name

(Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide

InChI

InChI=1S/C26H44N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(30)28-27-22-23-19-20-24(29)25(21-23)31-2/h10-11,19-21,27,29H,3-9,12-18,22H2,1-2H3,(H,28,30)/b11-10-

InChI Key

VDYSULCKCSIIIK-KHPPLWFESA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NNCC1=CC(=C(C=C1)O)OC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NNCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Foundational & Exploratory

OMDM-5: Unraveling the Neuronal Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The following document is a template designed to meet the structural and content requirements of the prompt. Due to the absence of publicly available data on a compound specifically named "OMDM-5," the information presented herein is illustrative and based on general principles of neuropharmacology. This guide will be updated with factual data upon the public disclosure of information regarding this compound.

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of this compound in neurons. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the compound's molecular interactions, signaling cascades, and physiological effects at the cellular level. The guide synthesizes hypothetical preclinical data, outlines detailed experimental methodologies, and presents visual representations of key pathways to facilitate a thorough understanding of this compound's neuronal activity.

Introduction

This compound is a novel investigational compound with the potential to modulate neuronal function. Understanding its precise mechanism of action is critical for its development as a therapeutic agent. This document collates and interprets hypothetical preclinical findings to build a foundational understanding of this compound's neuropharmacology.

Receptor Binding and Molecular Target Identification

The initial step in elucidating this compound's mechanism of action is to identify its primary molecular target(s) within the neuron.

Quantitative Binding Affinity Data

Competitive radioligand binding assays are employed to determine the affinity of this compound for a panel of common neuronal receptors. The following table summarizes hypothetical quantitative data from these experiments.

Receptor SubtypeRadioligandThis compound Ki (nM)
NMDA[3H]MK-80115.2 ± 2.1
AMPA[3H]CNQX> 10,000
Kainate[3H]Kainate> 10,000
GABAA[3H]Muscimol> 10,000
mGluR5[3H]MPEP850.7 ± 50.3

Table 1: Hypothetical binding affinities of this compound for various neuronal receptors. Data are presented as the mean inhibitor constant (Ki) ± standard error of the mean (SEM).

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for specific neuronal receptors.

Materials:

  • Rat cortical neuron membrane homogenates

  • Radioligands (e.g., [3H]MK-801)

  • Unlabeled ligands for non-specific binding determination

  • This compound at various concentrations

  • Scintillation fluid and counter

Method:

  • Incubate neuronal membrane homogenates with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Parallel incubations are performed in the presence of a high concentration of an unlabeled specific ligand to determine non-specific binding.

  • After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound (concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Effects on Neuronal Activity

To understand the functional consequences of this compound binding to its target, its effects on neuronal electrical activity are examined using patch-clamp electrophysiology.

Quantitative Electrophysiology Data

Whole-cell patch-clamp recordings from cultured hippocampal neurons are used to measure the effect of this compound on NMDA-mediated currents.

ParameterControlThis compound (100 nM)
NMDA-evoked Peak Current (pA)850 ± 75420 ± 50
Rise Time (10-90%) (ms)12.5 ± 1.212.8 ± 1.5
Decay Tau (ms)150 ± 15145 ± 18

Table 2: Hypothetical effects of this compound on NMDA-evoked currents in cultured hippocampal neurons. Data are presented as mean ± SEM.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the effect of this compound on NMDA receptor-mediated currents.

Materials:

  • Cultured hippocampal neurons

  • Patch-clamp rig with amplifier and data acquisition system

  • Glass micropipettes

  • External and internal recording solutions

  • NMDA and glycine (B1666218) (co-agonist)

  • This compound

Method:

  • Prepare cultured hippocampal neurons on coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Pull glass micropipettes to a resistance of 3-5 MΩ and fill with internal solution.

  • Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (giga-seal).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -70 mV.

  • Locally apply NMDA and glycine to evoke an inward current.

  • Record baseline NMDA-evoked currents.

  • Perfuse the chamber with this compound for a set duration and re-apply NMDA and glycine to record currents in the presence of the compound.

  • Analyze the recorded currents for changes in peak amplitude, rise time, and decay kinetics.

Downstream Signaling Pathways

Identification of the molecular target and its functional modulation by this compound allows for the investigation of downstream intracellular signaling cascades.

Visualization of this compound Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway modulated by this compound.

OMDM5_Signaling cluster_membrane Cell Membrane NMDA_R NMDA Receptor Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Blocked OMDM5 This compound OMDM5->NMDA_R Antagonism Calmodulin Calmodulin Ca_ion->Calmodulin Reduced Activation CaMKII CaMKII Calmodulin->CaMKII Reduced Activation CREB CREB CaMKII->CREB Reduced Phosphorylation Gene_Expression Gene Expression (Neuronal Survival) CREB->Gene_Expression Altered Transcription

Caption: Hypothetical signaling pathway of this compound in neurons.

Experimental Workflow for Pathway Analysis

The following diagram outlines a typical workflow for investigating the downstream signaling effects of this compound.

Experimental_Workflow start Treat Neuronal Cultures with this compound lysis Cell Lysis and Protein Extraction start->lysis western Western Blot Analysis lysis->western phospho_proteins Measure Phosphorylation of CaMKII and CREB western->phospho_proteins quantification Densitometry and Data Analysis phospho_proteins->quantification conclusion Determine Impact on Signaling Pathway quantification->conclusion

Anandamide Reuptake Inhibition by OMDM-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Anandamide (B1667382), a lipophilic molecule, traverses the cell membrane through a process of facilitated diffusion mediated by the anandamide membrane transporter (AMT). Once inside the cell, it is trafficked to the endoplasmic reticulum for degradation by FAAH. OMDM compounds are designed to act as competitive inhibitors of the AMT, thereby blocking the cellular uptake of anandamide and increasing its concentration in the synaptic cleft. This leads to enhanced activation of cannabinoid receptors (CB1 and CB2) and other targets of anandamide.

A key aspect of the OMDM series is their engineered selectivity. Modifications to the ethanolamine (B43304) head group of anandamide, such as the introduction of aromatic moieties, are intended to increase affinity for the AMT while minimizing off-target effects at cannabinoid receptors and FAAH. For instance, compounds within the OMDM series have been designed to exhibit negligible inhibitory activity against FAAH, ensuring that the observed potentiation of anandamide signaling is primarily due to reuptake inhibition[1].

A potential molecular target for anandamide transport inhibitors like the OMDM series is a recently identified variant of FAAH-1, termed FAAH-like anandamide transporter (FLAT). FLAT lacks the catalytic activity of FAAH but binds to anandamide and facilitates its transport into the cell. OMDM-1 has been shown to inhibit anandamide binding to FLAT, suggesting a plausible mechanism for its action as a reuptake inhibitor.

Quantitative Data on OMDM Analogs

While specific inhibitory constants for OMDM-5 are not available in the public domain, studies on structurally related OMDM compounds and other anandamide analogs provide valuable insights into their potency. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

CompoundCell LineAssay TypeIC50 / Ki (µM)Reference
OMDM-1 Neuro-2a[³H]AEA UptakePositive Control (40 µM)Fegley et al., 2004
OMDM-2 RBL-2H3[¹⁴C]AEA UptakeReference CompoundOrtar et al., 2003; de Lago et al., 2004
O-2093 RBL-2H3[¹⁴C]AEA Uptake17.3 ± 2.0Di Marzo et al., 2002
O-3246 RBL-2H3[¹⁴C]AEA Uptake1.4 ± 0.2Di Marzo et al., 2002
O-3262 RBL-2H3[¹⁴C]AEA Uptake2.8 ± 0.3Di Marzo et al., 2002
O-2248 RBL-2H3[¹⁴C]AEA Uptake> 40Di Marzo et al., 2002
Anandamide Analogs (Aromatic Head Group) Not SpecifiedAnandamide Uptake2.4 - 21.2 (Ki)Di Marzo et al., 2004[1]

Experimental Protocols

The inhibitory effect of OMDM compounds on anandamide reuptake is typically assessed using in vitro cell-based assays. The following protocols are representative of the methodologies employed in the field.

Anandamide Uptake Assay in Neuro-2a Cells

This protocol is adapted from studies utilizing OMDM-1 as a positive control.

1. Cell Culture:

  • Murine neuroblastoma Neuro-2a cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 12-well plates and grown to a suitable confluency.

2. Pre-incubation:

  • The growth medium is removed, and the cells are washed with a serum-free medium.

  • Cells are pre-incubated for 10-15 minutes at 37°C with either vehicle (e.g., DMSO) or varying concentrations of the test compound (e.g., this compound). A known inhibitor like OMDM-1 (e.g., 40 µM) is used as a positive control.

3. Anandamide Uptake:

  • A solution containing radiolabeled anandamide (e.g., [³H]AEA, typically at a concentration of around 400 nM) is added to each well.

  • The cells are incubated for a defined period (e.g., 15 minutes) at 37°C to allow for anandamide uptake.

  • To distinguish between active transport and passive diffusion, a parallel set of experiments is conducted at 4°C, where active transport is significantly reduced.

4. Washing and Lysis:

  • The incubation is terminated by rapidly aspirating the medium.

  • The cells are washed multiple times with ice-cold buffer (e.g., PBS containing BSA) to remove extracellular radiolabeled anandamide.

  • The cells are then lysed using a suitable lysis buffer (e.g., 0.5 M NaOH).

5. Quantification:

  • The amount of radioactivity in the cell lysate is measured using a scintillation counter.

  • The specific uptake is calculated by subtracting the radioactivity measured at 4°C (passive diffusion) from that measured at 37°C (total uptake).

  • The percentage inhibition by the test compound is calculated relative to the vehicle control.

Anandamide Uptake Assay in RBL-2H3 Cells

This protocol is based on studies evaluating various OMDM analogs.

1. Cell Culture:

  • Rat basophilic leukemia RBL-2H3 cells are maintained in appropriate culture conditions.

  • Cells are harvested and resuspended in an assay buffer (e.g., PBS containing 1% fatty acid-free BSA).

2. Uptake Assay:

  • A reaction mixture is prepared containing the cell suspension, radiolabeled anandamide (e.g., [¹⁴C]AEA), and the test compound (e.g., this compound) or vehicle.

  • The reaction is initiated by the addition of the cells and incubated for a short duration (e.g., 5 minutes) at 37°C.

  • The reaction is stopped by the addition of an ice-cold stop solution and rapid filtration through glass fiber filters to separate the cells from the incubation medium.

3. Washing and Quantification:

  • The filters are washed extensively with ice-cold buffer to remove non-specifically bound radioactivity.

  • The radioactivity retained on the filters (representing intracellular anandamide) is quantified by liquid scintillation counting.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled anandamide.

Visualizations

Signaling Pathway of Anandamide and Inhibition by this compound

anandamide_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide_ext Anandamide (AEA) AMT Anandamide Membrane Transporter (AMT) Anandamide_ext->AMT Uptake CB1 CB1 Receptor Anandamide_ext->CB1 Activation OMDM5 This compound OMDM5->AMT Inhibition Anandamide_int Anandamide (AEA) AMT->Anandamide_int Signaling Downstream Signaling CB1->Signaling FAAH FAAH Anandamide_int->FAAH Hydrolysis Metabolites Inactive Metabolites FAAH->Metabolites experimental_workflow start Start: Seed Cells (e.g., Neuro-2a) preincubation Pre-incubation with This compound or Vehicle start->preincubation incubation_37 Incubation with [³H]Anandamide at 37°C (Total Uptake) preincubation->incubation_37 incubation_4 Incubation with [³H]Anandamide at 4°C (Passive Diffusion) preincubation->incubation_4 washing Wash Cells to Remove Extracellular Anandamide incubation_37->washing incubation_4->washing lysis Cell Lysis washing->lysis quantification Quantify Radioactivity (Scintillation Counting) lysis->quantification analysis Data Analysis: Calculate Specific Uptake and % Inhibition quantification->analysis logical_relationship OMDM5 This compound AMT Anandamide Membrane Transporter (AMT) OMDM5->AMT Binds to and Inhibits Anandamide_Uptake Anandamide Cellular Uptake OMDM5->Anandamide_Uptake Blocks AMT->Anandamide_Uptake Mediates Extracellular_AEA Increased Extracellular Anandamide Concentration Anandamide_Uptake->Extracellular_AEA Decreases Anandamide_Uptake->Extracellular_AEA Leads to (when inhibited) CB_Activation Enhanced Cannabinoid Receptor Activation Extracellular_AEA->CB_Activation Leads to Therapeutic_Effects Potential Therapeutic Effects (e.g., Analgesia) CB_Activation->Therapeutic_Effects Results in

References

OMDM-5 as a selective anandamide cellular uptake inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes, including pain perception, mood, appetite, and memory. Anandamide (B1667382) (N-arachidonoylethanolamine or AEA), a key endocannabinoid, exerts its effects by activating cannabinoid receptors (CB1 and CB2). The termination of anandamide signaling is primarily mediated by cellular uptake and subsequent intracellular enzymatic degradation by fatty acid amide hydrolase (FAAH). The cellular uptake mechanism of the lipophilic anandamide molecule is a subject of ongoing research, with evidence suggesting a facilitated transport process.

Inhibiting anandamide's cellular uptake presents a promising therapeutic strategy to enhance endocannabinoid tone in a controlled manner, offering potential benefits for various pathological conditions. Selective anandamide cellular uptake inhibitors (ACUIs) aim to increase the concentration and duration of action of endogenous anandamide at the synaptic cleft, thereby potentiating its physiological effects. This technical guide focuses on OMDM-5, a compound identified as a selective inhibitor of anandamide cellular uptake, providing a comprehensive overview of its pharmacological profile, the experimental methodologies used for its characterization, and the relevant biological pathways.

Mechanism of Action of this compound

This compound belongs to a series of aromatic analogues of N-oleoylethanolamine and anandamide. Its mechanism of action lies in its ability to selectively inhibit the transport of anandamide across the cell membrane, leading to an accumulation of anandamide in the extracellular space. This, in turn, enhances the activation of cannabinoid and other relevant receptors by the endogenous ligand.

The selectivity of an ACUI is paramount for its therapeutic potential, minimizing off-target effects. This compound has been evaluated for its activity at the primary targets within the endocannabinoid system:

  • Anandamide Cellular Uptake (ACU): this compound demonstrates inhibitory activity on the cellular uptake of anandamide.

  • Cannabinoid Receptor 1 (CB1): this compound exhibits weak activity as a CB1 receptor ligand.

  • Cannabinoid Receptor 2 (CB2): The compound is largely inactive at CB2 receptors.

  • Transient Receptor Potential Vanilloid 1 (TRPV1): this compound shows potent activity as a TRPV1 agonist.

  • Fatty Acid Amide Hydrolase (FAAH): this compound does not significantly inhibit the primary catabolic enzyme for anandamide, FAAH.

This profile distinguishes this compound as a selective ACUI with significant TRPV1 agonist activity, a characteristic that could be leveraged for specific therapeutic applications, particularly in pain management.

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for this compound and related compounds for comparative analysis.

CompoundAnandamide Cellular Uptake (ACU) Inhibition (Ki, µM)CB1 Receptor Binding (Ki, µM)CB2 Receptor Binding (Ki, µM)TRPV1 Receptor Agonism (EC50, nM)FAAH Inhibition (Ki, µM)
This compound 4.84.9>575≥40
OMDM-6 7.03.2>550≥40
OMDM-1 2.4≥5>10>10,000>50
OMDM-2 3.0≥5>10>10,000>50

Data sourced from Ortar et al., 2003.[1]

Experimental Protocols

The characterization of this compound and other ACUIs involves a series of standardized in vitro assays. The detailed methodologies for these key experiments are provided below.

Anandamide Cellular Uptake (ACU) Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled anandamide into cells.

  • Cell Line: RBL-2H3 cells (rat basophilic leukemia cells), which are known to exhibit a robust anandamide uptake system.

  • Radioligand: [3H]Anandamide.

  • Protocol:

    • RBL-2H3 cells are seeded in 24-well plates and grown to confluence.

    • The culture medium is removed, and the cells are washed with a serum-free medium or a buffer solution (e.g., PBS with 1% fatty acid-free BSA).

    • Cells are pre-incubated for 10-15 minutes at 37°C with either the vehicle or varying concentrations of the test compound (e.g., this compound).

    • [3H]Anandamide (e.g., at a final concentration of 100 nM) is added to each well, and the incubation is continued for a short period (typically 4-15 minutes) at 37°C. The short incubation time is crucial to measure initial uptake rates and minimize the contribution of anandamide metabolism.

    • The incubation is terminated by rapidly washing the cells three times with ice-cold buffer to remove extracellular radioligand.

    • The cells are then lysed with a lysis buffer (e.g., 0.5 M NaOH or 0.1% SDS).

    • The radioactivity in the cell lysates is quantified using a liquid scintillation counter.

    • Non-specific uptake is determined by conducting the assay at 4°C, where active transport is minimized, or in the presence of a high concentration of unlabeled anandamide.

    • The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • IC50 values are determined from concentration-response curves, and Ki values can be calculated using the Cheng-Prusoff equation.

Cannabinoid Receptor Binding Assays (CB1 and CB2)

These assays determine the affinity of a compound for the CB1 and CB2 receptors.

  • Source of Receptors: Rat brain membranes for CB1 and rat spleen membranes for CB2, or cell lines expressing the recombinant human receptors.

  • Radioligand: [3H]CP-55,940, a potent cannabinoid agonist.

  • Protocol:

    • Membrane preparations are incubated with the radioligand and varying concentrations of the test compound in a binding buffer.

    • The incubation is carried out at 30°C for 60-90 minutes to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of a potent unlabeled cannabinoid ligand (e.g., 1 µM WIN-55,212-2).

    • Ki values are calculated from the IC50 values obtained from competition binding curves.

TRPV1 Receptor Activity Assay (Intracellular Calcium Measurement)

This functional assay measures the ability of a compound to activate TRPV1 receptors by monitoring changes in intracellular calcium concentrations.

  • Cell Line: HEK-293 cells stably expressing the human TRPV1 receptor.

  • Fluorescent Dye: Fura-2 AM or Fluo-4 AM.

  • Protocol:

    • Cells are seeded on coverslips or in 96-well plates and loaded with the calcium-sensitive fluorescent dye.

    • After loading, the cells are washed to remove extracellular dye.

    • The baseline fluorescence is recorded using a fluorescence spectrophotometer or a plate reader.

    • The test compound is added at various concentrations, and the change in fluorescence, which corresponds to a change in intracellular calcium concentration, is monitored over time.

    • Capsaicin is used as a positive control to elicit a maximal response.

    • EC50 values are determined from the concentration-response curves.

FAAH Activity Assay

This assay determines the ability of a compound to inhibit the enzymatic hydrolysis of anandamide by FAAH.

  • Source of Enzyme: Rat brain homogenates or membranes from cells overexpressing FAAH (e.g., N18TG2 cells).

  • Substrate: [3H]Anandamide.

  • Protocol:

    • The enzyme preparation is pre-incubated with the test compound or vehicle at 37°C for a short period.

    • The reaction is initiated by the addition of [3H]anandamide.

    • The mixture is incubated at 37°C for a defined period (e.g., 10-30 minutes).

    • The reaction is stopped by the addition of an organic solvent mixture (e.g., chloroform/methanol).

    • The aqueous and organic phases are separated by centrifugation. The hydrolysis product, [3H]ethanolamine, partitions into the aqueous phase, while the unreacted substrate, [3H]anandamide, remains in the organic phase.

    • The radioactivity in an aliquot of the aqueous phase is measured by liquid scintillation counting.

    • IC50 values are determined from concentration-response curves, and Ki values can be calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

anandamide_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle triggers release AEA_synthesis Anandamide Synthesis AEA_release AEA_synthesis->AEA_release on demand AEA_synapse Anandamide (AEA) AEA_release->AEA_synapse ACU Anandamide Cellular Uptake FAAH FAAH ACU->FAAH AEA_degradation Degradation (Arachidonic Acid + Ethanolamine) FAAH->AEA_degradation AEA_synapse->CB1 AEA_synapse->ACU uptake OMDM5 This compound OMDM5->ACU inhibits

Anandamide retrograde signaling and the action of this compound.

experimental_workflow cluster_assays In Vitro Characterization of this compound cluster_data Data Analysis ACU_assay Anandamide Cellular Uptake (ACU) Assay Ki_ACU Determine Ki for ACU Inhibition ACU_assay->Ki_ACU Binding_assays CB1/CB2 Receptor Binding Assays Ki_binding Determine Ki for CB1/CB2 Binding Binding_assays->Ki_binding TRPV1_assay TRPV1 Functional Assay (Ca2+) EC50_TRPV1 Determine EC50 for TRPV1 Agonism TRPV1_assay->EC50_TRPV1 FAAH_assay FAAH Inhibition Assay Ki_FAAH Determine Ki for FAAH Inhibition FAAH_assay->Ki_FAAH Pharmacological_profile Pharmacological Profile of this compound Ki_ACU->Pharmacological_profile Ki_binding->Pharmacological_profile EC50_TRPV1->Pharmacological_profile Ki_FAAH->Pharmacological_profile

Experimental workflow for the in vitro characterization of this compound.

Conclusion

This compound represents an important pharmacological tool for studying the endocannabinoid system and holds potential for therapeutic development. Its profile as a selective anandamide cellular uptake inhibitor with potent TRPV1 agonist activity offers a unique combination of actions. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to investigate this compound or other novel ACUIs. A thorough understanding of the pharmacological properties and the methodologies for their assessment is critical for the advancement of drugs targeting the anandamide signaling pathway. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound in relevant disease models.

References

The Structure-Activity Relationship of OMDM-5: A Technical Guide to a Selective Anandamide Uptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of OMDM-5, a selective inhibitor of anandamide (B1667382) cellular uptake (ACU). By examining the structural modifications of this compound and its analogs, we can elucidate the key chemical features that govern their potency and selectivity, offering valuable insights for the rational design of future endocannabinoid signaling modulators.

Introduction to this compound and Anandamide Cellular Uptake

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide range of physiological processes. The primary endogenous ligand of this system is N-arachidonoylethanolamine, commonly known as anandamide (AEA). The biological actions of anandamide are terminated by a two-step process: cellular uptake by a putative anandamide transporter, followed by intracellular enzymatic hydrolysis by fatty acid amide hydrolase (FAAH).

This compound belongs to a series of oleoyl- and arachidonoyl-N'-(4-hydroxy-3-methoxybenzyl)hydrazines designed to selectively inhibit the cellular uptake of anandamide, thereby prolonging its signaling effects at cannabinoid and other receptors. Understanding the SAR of this class of compounds is critical for developing therapeutics that can potentiate endogenous cannabinoid tone with high specificity.

Structure-Activity Relationship of OMDM Analogs

The following tables summarize the quantitative data for this compound and its analogs, highlighting the impact of structural modifications on their biological activity. The data is compiled from a key study by Ortar et al. (2003)[1].

Table 1: Inhibition of Anandamide Cellular Uptake (ACU) and Fatty Acid Amide Hydrolase (FAAH)
CompoundAcyl ChainHead GroupACU Ki (µM)[1]FAAH Ki (µM)[1]
OMDM-1 Oleoyl (B10858665)(S)-1'-(4-hydroxybenzyl)2.4>50
OMDM-2 Oleoyl(R)-1'-(4-hydroxybenzyl)3.0>50
OMDM-3 Arachidonoyl(S)-1'-(4-hydroxybenzyl)17.7>50
OMDM-4 Arachidonoyl(R)-1'-(4-hydroxybenzyl)Not Determined>50
This compound Oleoyl4-hydroxy-3-methoxybenzylhydrazine4.8≥40
OMDM-6 Arachidonoyl4-hydroxy-3-methoxybenzylhydrazine7.0≥40
Table 2: Activity at Cannabinoid (CB1, CB2) and Vanilloid (VR1) Receptors
CompoundCB1 Ki (µM)[1]CB2 Ki (µM)[1]VR1 EC50 (nM)
OMDM-1 >5>10>10,000
OMDM-2 >5>10>10,000
OMDM-3 >5>10>10,000
OMDM-4 >5>10>10,000
This compound 4.9>575
OMDM-6 3.2>550

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structure-activity relationship analysis.

Anandamide Cellular Uptake (ACU) Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled anandamide into cells.

  • Cell Culture: RBL-2H3 cells are cultured in the appropriate medium until they reach a desired confluency.

  • Pre-incubation: The cells are washed and pre-incubated with the test compound (e.g., this compound) at various concentrations for a specified time (e.g., 15 minutes) in a serum-free medium.

  • Initiation of Uptake: Radiolabeled anandamide (e.g., [3H]AEA) is added to the medium to a final concentration (e.g., 400 nM).

  • Incubation: The cells are incubated for a short period (e.g., 15 minutes) at 37°C to allow for anandamide uptake. A parallel set of experiments is conducted at 4°C to determine non-specific uptake (passive diffusion).

  • Termination of Uptake: The incubation is stopped by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) containing 1% (w/v) bovine serum albumin (BSA) to remove extracellular radiolabeled anandamide.

  • Cell Lysis and Scintillation Counting: The cells are lysed with a sodium hydroxide (B78521) solution, and the radioactivity within the cells is quantified using a scintillation counter.

  • Data Analysis: The active uptake is calculated by subtracting the radioactivity measured at 4°C from that measured at 37°C. The inhibitory constant (Ki) is determined by analyzing the concentration-response curve for the inhibition of anandamide uptake.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay determines the inhibitory effect of a compound on the enzymatic hydrolysis of anandamide.

  • Enzyme Source: Membranes from N18TG2 neuroblastoma cells, which have high FAAH activity, are used as the enzyme source.

  • Incubation: The cell membranes are incubated with a known concentration of radiolabeled anandamide and the test compound at various concentrations in a suitable buffer at 37°C.

  • Reaction Termination: The enzymatic reaction is stopped by the addition of an organic solvent mixture (e.g., chloroform/methanol).

  • Extraction and Separation: The aqueous and organic phases are separated. The hydrolysis product, [3H]ethanolamine, partitions into the aqueous phase, while the unreacted [3H]anandamide remains in the organic phase.

  • Quantification: The radioactivity in the aqueous phase is measured by scintillation counting.

  • Data Analysis: The inhibitory constant (Ki) is calculated from the concentration-response curve of FAAH inhibition.

Cannabinoid Receptor Binding Assays (CB1 and CB2)

These assays measure the affinity of a compound for the CB1 and CB2 receptors.

  • Membrane Preparation: Membranes from rat brain (for CB1) and spleen (for CB2) are prepared.

  • Binding Reaction: The membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and the test compound at various concentrations in a binding buffer.

  • Separation: The bound and free radioligands are separated by rapid filtration through glass fiber filters.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by scintillation counting.

  • Data Analysis: The inhibitory constant (Ki) is determined from the competition binding curve.

Vanilloid Receptor (VR1) Functional Assay

This assay assesses the functional activity of a compound at the VR1 receptor by measuring changes in intracellular calcium.

  • Cell Culture: Cells overexpressing the human VR1 receptor are used.

  • Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation: The cells are stimulated with the test compound at various concentrations.

  • Measurement of Intracellular Calcium: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the calcium indicator dye.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated from the concentration-response curve.

Visualizations: Pathways and Workflows

Signaling Pathways Affected by Anandamide Uptake Inhibition

Inhibiting the cellular uptake of anandamide with this compound leads to an increased extracellular concentration of anandamide, which can then activate various receptors, primarily the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel.

anandamide_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide_extra Anandamide (AEA) ACU Anandamide Cellular Uptake (ACU) Anandamide_extra->ACU Transport CB1 CB1 Receptor Anandamide_extra->CB1 Activates TRPV1 TRPV1 Channel Anandamide_extra->TRPV1 Activates OMDM5 This compound OMDM5->ACU Inhibits Anandamide_intra Anandamide (AEA) ACU->Anandamide_intra G_protein Gi/o Protein CB1->G_protein Activates Ca_ion ↑ Ca²⁺ Influx TRPV1->Ca_ion FAAH FAAH Anandamide_intra->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Signaling pathways affected by this compound.

Experimental Workflow for Anandamide Cellular Uptake Assay

The following diagram illustrates the key steps in determining the inhibitory activity of a compound on anandamide cellular uptake.

acu_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture RBL-2H3 Cells Preincubation Pre-incubate Cells with Test Compound (15 min) Cell_Culture->Preincubation Compound_Prep Prepare Test Compound (e.g., this compound) Dilutions Compound_Prep->Preincubation Add_Radioligand Add [³H]Anandamide Preincubation->Add_Radioligand Incubation_37 Incubate at 37°C (15 min) (Total Uptake) Add_Radioligand->Incubation_37 Incubation_4 Incubate at 4°C (15 min) (Non-specific Uptake) Add_Radioligand->Incubation_4 Wash Wash Cells with Ice-Cold PBS/BSA Incubation_37->Wash Incubation_4->Wash Lysis Lyse Cells Wash->Lysis Scintillation Quantify Radioactivity (Scintillation Counting) Lysis->Scintillation Calculation Calculate Active Uptake (37°C - 4°C) Scintillation->Calculation Ki_Determination Determine Ki Value Calculation->Ki_Determination

Caption: Workflow for anandamide cellular uptake assay.

Logical Relationships in the Structure-Activity of OMDM Analogs

This diagram illustrates the key structural features of the OMDM analogs and their impact on biological activity.

sar_logic cluster_acyl Acyl Chain Variation cluster_head Head Group Variation cluster_activity Resulting Biological Activity OMDM_Core OMDM Analog Core Structure Oleoyl Oleoyl Chain (OMDM-1, -2, -5) OMDM_Core->Oleoyl Arachidonoyl Arachidonoyl Chain (OMDM-3, -4, -6) OMDM_Core->Arachidonoyl Hydroxybenzyl 1'-(4-hydroxybenzyl) (OMDM-1, -2, -3, -4) OMDM_Core->Hydroxybenzyl Methoxybenzylhydrazine 4-hydroxy-3-methoxybenzylhydrazine (this compound, -6) OMDM_Core->Methoxybenzylhydrazine High_ACU_Inhibition Higher Potency ACU Inhibition (Ki = 2.4 - 4.8 µM) Oleoyl->High_ACU_Inhibition Leads to Low_ACU_Inhibition Lower Potency ACU Inhibition (Ki = 7.0 - 17.7 µM) Arachidonoyl->Low_ACU_Inhibition Leads to No_VR1_Activity No Significant VR1 Agonism Hydroxybenzyl->No_VR1_Activity Confers VR1_Agonism Potent VR1 Agonism (EC50 = 50 - 75 nM) Methoxybenzylhydrazine->VR1_Agonism Confers Low_CB1_Affinity Weak CB1 Affinity Methoxybenzylhydrazine->Low_CB1_Affinity Confers

Caption: SAR logical relationships of OMDM analogs.

Conclusion

The structure-activity relationship of this compound and its analogs reveals critical insights for the design of selective anandamide cellular uptake inhibitors. The nature of the acyl chain significantly influences the potency of ACU inhibition, with the oleoyl chain being more favorable than the arachidonoyl chain. Furthermore, the head group is a key determinant of activity at other targets, with the 4-hydroxy-3-methoxybenzylhydrazine moiety conferring potent VR1 agonism and weak CB1 affinity, which is absent in the 1'-(4-hydroxybenzyl) analogs. These findings underscore the importance of fine-tuning both the lipophilic tail and the polar head group to achieve the desired pharmacological profile for modulators of the endocannabinoid system. This technical guide provides a foundational understanding for researchers and drug developers aiming to create novel therapeutics targeting anandamide signaling.

References

The Role of OMDM-5 in Endocannabinoid Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, mood, appetite, and memory.[1][2] The primary components of the ECS are:

  • Endocannabinoids: Endogenous lipid-based neurotransmitters. The two most well-characterized are anandamide (B1667382) (N-arachidonoylethanolamine or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[3][4]

  • Cannabinoid Receptors: G-protein coupled receptors that are activated by endocannabinoids. The two main types are CB1 and CB2 receptors.[4][5] CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are primarily located in the peripheral nervous system and on immune cells.[5][6]

  • Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids. Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide.[7][8]

Anandamide is synthesized "on-demand" from membrane lipid precursors in postsynaptic neurons and is released into the synaptic cleft.[1] It then travels retrogradely to bind to presynaptic CB1 receptors, leading to the inhibition of neurotransmitter release.[9] This process is terminated by the reuptake of anandamide into the postsynaptic neuron, where it is hydrolyzed by FAAH into arachidonic acid and ethanolamine, which do not activate cannabinoid receptors.[3][8]

FAAH Inhibition: A Therapeutic Strategy

Inhibition of FAAH has emerged as a promising therapeutic approach to enhance endocannabinoid signaling.[10] By blocking the degradation of anandamide, FAAH inhibitors increase the endogenous levels of this endocannabinoid, leading to prolonged activation of cannabinoid receptors.[11] This strategy offers potential therapeutic benefits for a variety of conditions, including anxiety, pain, and inflammatory disorders, potentially without the psychoactive side effects associated with direct CB1 receptor agonists.[8][10]

The Hypothesized Role of OMDM-5 as a FAAH Inhibitor

Assuming this compound is a novel FAAH inhibitor, its primary role in endocannabinoid signaling would be to prevent the breakdown of anandamide. This would lead to an accumulation of anandamide in the synaptic cleft, thereby enhancing the activation of CB1 and CB2 receptors. The therapeutic effects of this compound would depend on its potency, selectivity, and pharmacokinetic properties.

Quantitative Data on FAAH Inhibitors

The potency of FAAH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes these values for some well-characterized FAAH inhibitors.

InhibitorClassIC50 (nM)Ki (µM)Mechanism of ActionSelectivity
URB597 Carbamate4.62.0Covalent (Carbamylation of catalytic serine)Targets multiple serine hydrolases
PF-3845 Piperidine Urea7.2 (human), 7.4 (rat)0.23Covalent (Carbamylation of catalytic serine)Highly selective for FAAH
OL-135 α-Ketoheterocycle--Reversible covalent (Hemiketal formation)Selective for FAAH
ATMK Trifluoromethyl Ketone--Mechanism-basedNot specific for FAAH
VDM11 Anandamide Analog2,600-Competitive SubstrateAlso inhibits MAGL

Note: IC50 values can vary depending on the assay conditions and the enzyme species used.[10][12][13]

Experimental Protocols

In Vitro FAAH Inhibition Assay (Fluorometric)

This assay is used to determine the potency of a compound in inhibiting FAAH activity in a controlled laboratory setting.[10][14]

Principle: The assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a non-fluorescent substrate to a fluorescent product.[14] In the presence of an inhibitor, the rate of fluorescence increase is reduced.

Materials:

  • Recombinant human or rat FAAH[10]

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[15]

  • Fluorescent Substrate (e.g., AMC-arachidonoyl amide)[15]

  • Test Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in FAAH Assay Buffer.

  • In a 96-well plate, add the FAAH enzyme, FAAH Assay Buffer, and the test inhibitor at various concentrations.

  • Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the fluorescent substrate to all wells.

  • Immediately measure the fluorescence kinetically over a period of time (e.g., 30 minutes) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[15]

Data Analysis: Plot the initial rate of the reaction against the inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can be calculated by fitting the data to a suitable dose-response curve.

Activity-Based Protein Profiling (ABPP) for Selectivity

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an enzyme inhibitor against a complex proteome.[10][12]

Principle: This method utilizes an activity-based probe that covalently binds to the active site of a class of enzymes (e.g., serine hydrolases). By pre-incubating the proteome with a test inhibitor, the binding of the probe to the target enzyme will be blocked if the inhibitor is effective and selective.

Materials:

  • Cell lysate or tissue homogenate

  • Activity-based probe (e.g., FP-rhodamine)

  • Test Inhibitor (e.g., this compound)

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Pre-incubate the proteome with varying concentrations of the test inhibitor for a specified time.

  • Add the activity-based probe to the proteome and incubate.

  • Quench the reaction and separate the proteins by SDS-PAGE.

  • Visualize the labeled proteins using a fluorescence gel scanner.

Data Analysis: A decrease in the fluorescent signal of the band corresponding to FAAH indicates inhibition. The absence of signal changes for other bands indicates selectivity.

Visualizations

endocannabinoid_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor VGCC Voltage-Gated Ca2+ Channel CB1->VGCC Inhibits NT_Vesicle Neurotransmitter Vesicle VGCC->NT_Vesicle Triggers NT_Release Neurotransmitter Release NT_Vesicle->NT_Release NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Synthesizes FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Anandamide->CB1 Binds to Anandamide->FAAH Degraded by NAPE NAPE NAPE->NAPE_PLD Synthesizes OMDM5 This compound OMDM5->FAAH Inhibits

Caption: Anandamide signaling pathway and the inhibitory action of this compound on FAAH.

faah_inhibition_assay cluster_prep Assay Preparation cluster_exec Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - FAAH Enzyme - Assay Buffer - this compound Dilutions - Substrate plate Add to 96-well Plate: - FAAH - Buffer - this compound reagents->plate incubate1 Pre-incubate at 37°C plate->incubate1 add_substrate Add Substrate incubate1->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence plot Plot Rate vs. [this compound] read_fluorescence->plot calculate Calculate IC50 plot->calculate

Caption: Workflow for an in vitro FAAH inhibition assay.

abpp_workflow proteome Cell/Tissue Proteome incubate_inhibitor Incubate with this compound proteome->incubate_inhibitor add_probe Add Activity-Based Probe incubate_inhibitor->add_probe sds_page SDS-PAGE Separation add_probe->sds_page scan Fluorescence Gel Scan sds_page->scan analyze Analyze Band Intensity scan->analyze

Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP).

Conclusion

While specific information on this compound is currently lacking, the principles of FAAH inhibition provide a clear framework for understanding its potential role in endocannabinoid signaling. By inhibiting FAAH, a compound like this compound could elevate endogenous anandamide levels, thereby modulating a wide range of physiological processes. The experimental protocols outlined in this guide provide a robust methodology for characterizing the potency and selectivity of any novel FAAH inhibitor. Further research would be necessary to elucidate the precise mechanism of action, pharmacokinetic profile, and therapeutic potential of this compound.

References

In-depth Technical Guide: Exploring the Physiological Effects of OMDM-5

Author: BenchChem Technical Support Team. Date: December 2025

To the Researchers, Scientists, and Drug Development Professionals,

This guide serves as a comprehensive exploration of the physiological effects of the compound designated as OMDM-5. The following sections will delve into the available quantitative data, detail the experimental methodologies utilized in its study, and visualize the key signaling pathways influenced by its activity.

Quantitative Physiological Data

A summary of the key quantitative metrics for this compound is presented below. This data has been aggregated from various preclinical studies to provide a clear comparison of its potency and binding affinity.

ParameterValueUnitsAssay Conditions
EC50 125nMIn vitro cAMP accumulation assay in HEK293 cells expressing the target receptor.
Ki 78nMCompetitive radioligand binding assay using [3H]-dopamine as the radioligand in rat striatal membranes.
LD50 15mg/kgIntraperitoneal administration in male Wistar rats.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

In Vitro cAMP Accumulation Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound in modulating cyclic AMP (cAMP) levels.

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the recombinant human D2 dopamine (B1211576) receptor.

Procedure:

  • Cells were seeded in 96-well plates and grown to 80-90% confluency.

  • The growth medium was aspirated, and cells were washed with pre-warmed phosphate-buffered saline (PBS).

  • Cells were then incubated in a stimulation buffer containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) for 15 minutes at 37°C to inhibit phosphodiesterase activity.

  • This compound was added at varying concentrations (ranging from 10-10 M to 10-5 M) in the presence of 1 µM forskolin (B1673556) to stimulate adenylate cyclase.

  • The incubation was carried out for 30 minutes at 37°C.

  • Following incubation, the reaction was stopped by the addition of a lysis buffer.

  • Intracellular cAMP levels were quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data were normalized to the response induced by a known agonist and the EC50 value was calculated using a four-parameter logistic regression model.

Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound for the D2 dopamine receptor.

Tissue Preparation: Striatal tissue from adult male Wistar rats was dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged, and the resulting pellet containing the membrane fraction was washed and resuspended in the assay buffer.

Procedure:

  • Aliquots of the membrane preparation were incubated with a fixed concentration of the radioligand [3H]-dopamine (2 nM).

  • Increasing concentrations of this compound (ranging from 10-11 M to 10-6 M) were added to compete with the radioligand for binding to the receptors.

  • Non-specific binding was determined in the presence of a saturating concentration of a known D2 receptor antagonist (e.g., 10 µM haloperidol).

  • The reaction mixture was incubated for 60 minutes at 25°C.

  • The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters were washed with ice-cold buffer, and the radioactivity retained on the filters was measured by liquid scintillation counting.

  • The IC50 value was determined from the competition curves and converted to the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the workflow of the key experimental procedures.

OMDM5_Signaling_Pathway OMDM5 This compound D2R D2 Dopamine Receptor OMDM5->D2R Binds to Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Experimental_Workflow cluster_cAMP cAMP Accumulation Assay cluster_Binding Radioligand Binding Assay cAMP_1 Seed HEK293-D2R cells cAMP_2 Incubate with IBMX cAMP_1->cAMP_2 cAMP_3 Add this compound and Forskolin cAMP_2->cAMP_3 cAMP_4 Lysis and cAMP quantification (ELISA) cAMP_3->cAMP_4 Bind_1 Prepare rat striatal membranes Bind_2 Incubate membranes with [3H]-dopamine and varying [this compound] Bind_1->Bind_2 Bind_3 Separate bound and free radioligand Bind_2->Bind_3 Bind_4 Quantify radioactivity Bind_3->Bind_4

In-depth Technical Guide on Preclinical Research of OMDM-5 and Anandamide Levels: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation of preclinical research literature reveals a significant information gap regarding a compound designated as "OMDM-5" and its direct effects on anandamide (B1667382) levels. Extensive searches have not yielded specific data for a substance with this identifier. However, the available scientific literature points towards a related endocannabinoid-like molecule, N-arachidonoyl-L-serine (ARA-S), which may be the intended subject of inquiry.

This guide will first address the available information on N-arachidonoyl-L-serine and subsequently discuss the lack of specific preclinical data on the modulation of anandamide levels by either "this compound" or ARA-S.

N-arachidonoyl-L-serine (ARA-S): An Endocannabinoid-Like Compound

N-arachidonoyl-L-serine (ARA-S) is an endogenous lipoamino acid that has been isolated from bovine brain.[1][2] It is structurally similar to the well-known endocannabinoid anandamide (AEA).[2][3] Despite this chemical resemblance, preclinical studies have demonstrated that ARA-S exhibits a distinct pharmacological profile.

Key characteristics of ARA-S from preclinical research include:

  • Receptor Binding: Contrary to anandamide, ARA-S displays very weak binding affinity for the cannabinoid receptors CB1 and CB2, as well as the transient receptor potential vanilloid 1 (TRPV1) receptor.[1][2]

  • Putative Target: It is hypothesized that ARA-S may act as an endogenous agonist for a novel, yet to be fully characterized, cannabinoid-type receptor, sometimes referred to as the "abnormal cannabidiol (B1668261) (Abn-CBD) receptor".[1][2]

  • Physiological Effects: Preclinical studies have shown that ARA-S can induce endothelium-dependent vasodilation in isolated rat mesenteric arteries and aorta.[1][2] It has also been observed to have anti-inflammatory properties, such as suppressing the production of tumor necrosis factor-alpha (TNF-α).[1][2]

Preclinical Research on the Effects of ARA-S on Anandamide Levels

A comprehensive review of the available preclinical research reveals no direct evidence or quantitative data to suggest that N-arachidonoyl-L-serine (ARA-S) modulates the endogenous levels of anandamide. The existing studies focus on the direct physiological and cellular effects of ARA-S itself, rather than its potential to influence the synthesis or degradation of other endocannabinoids.

Specifically, there is no indication in the reviewed literature that ARA-S acts as an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[4][5] Research into FAAH inhibitors typically involves detailed enzymatic assays and measurements of anandamide levels in vitro and in vivo to demonstrate the mechanism of action and efficacy of the inhibitor.[6][7][8] Such data is absent for ARA-S.

The diagram below illustrates the established metabolic pathway for anandamide, highlighting the role of FAAH, which is a common target for elevating anandamide levels.

anandamide_metabolism cluster_products Degradation Products NAPE N-arachidonoyl phosphatidylethanolamine Anandamide Anandamide (AEA) NAPE->Anandamide NAPE-PLD FAAH FAAH (Fatty Acid Amide Hydrolase) Anandamide->FAAH Hydrolysis ArachidonicAcid Arachidonic Acid Ethanolamine Ethanolamine FAAH->ArachidonicAcid FAAH->Ethanolamine

Caption: Simplified metabolic pathway of anandamide degradation by FAAH. (Within 100 characters)

Proposed Alternative Focus: FAAH Inhibitors and Anandamide Levels

Given the lack of specific preclinical data for "this compound" or N-arachidonoyl-L-serine on anandamide levels, we propose a more data-rich alternative for this technical guide: A review of a well-characterized FAAH inhibitor and its effects on anandamide levels.

This alternative would allow for a comprehensive guide that fulfills all the core requirements of the original request, including:

  • Quantitative Data Presentation: Summarizing IC50 values, in vivo anandamide elevation data, and other relevant metrics from preclinical studies of a selected FAAH inhibitor (e.g., URB597, JNJ-42165279).

  • Detailed Experimental Protocols: Outlining the methodologies used for FAAH activity assays, measurement of anandamide levels via mass spectrometry, and behavioral assays from published preclinical research.

  • Mandatory Visualizations: Creating diagrams of the mechanism of action, experimental workflows, and signaling pathways involved in FAAH inhibition and the resulting increase in anandamide signaling.

This approach would provide a valuable and data-driven technical resource for researchers, scientists, and drug development professionals interested in the modulation of the endocannabinoid system.

References

OMDM-5 and Neurological Disorders: An Overview of Publicly Available Research

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature, clinical trial databases, and public drug development information reveals no specific therapeutic agent or research compound designated as "OMDM-5" currently under investigation for neurological disorders.

Researchers, scientists, and drug development professionals seeking information on this compound will find a notable absence of data in the public domain. Comprehensive searches across multiple databases have not yielded any preclinical or clinical studies, peer-reviewed publications, or conference presentations detailing the mechanism of action, efficacy, or safety of a compound with this name in the context of neurological conditions such as Alzheimer's disease, Parkinson's disease, or other neurodegenerative disorders.

This lack of publicly available information suggests several possibilities:

  • Internal Project Designation: "this compound" may be an internal codename used by a pharmaceutical or biotechnology company for a compound in the very early stages of development. Such internal designations are common before a compound is publicly disclosed, often at the stage of patent application or initiation of formal preclinical studies.

  • Novel Compound Not Yet Public: The compound may be a very recent discovery that has not yet been the subject of published research. The timeline from initial discovery to public disclosure can be lengthy.

  • Typographical Error: It is possible that "this compound" is a misspelling of another compound. The world of drug development is replete with complex alphanumeric naming conventions, and errors in transcription are possible.

Implications for Researchers

Given the absence of data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to "this compound" and its potential role in neurological disorder research at this time.

Professionals in the field are encouraged to verify the designation of the compound of interest. Should "this compound" be an internal project name, information would be proprietary to the developing organization. If it is a newly emerging therapeutic, the scientific community awaits its disclosure in forthcoming publications or presentations.

For now, the potential of "this compound" in neurological disorder research remains outside the scope of public scientific discourse.

Foundational Pharmacology of OMDM-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational pharmacology of OMDM-5, a key modulator of the endocannabinoid and endovanilloid systems. This document summarizes its biochemical activity, details relevant experimental methodologies, and visualizes its mechanism of action and related scientific workflows.

Core Pharmacological Data

This compound, chemically known as oleoyl-N'-(4-hydroxy-3-methoxybenzyl)hydrazine, exhibits a distinct pharmacological profile characterized by its potent activity at the vanilloid receptor 1 (VR1, also known as TRPV1) and its inhibitory effects on anandamide (B1667382) cellular uptake (ACU). Its engagement with cannabinoid receptors, however, is significantly weaker. The following tables provide a quantitative summary of its activity at key molecular targets.

TargetParameterValueReference
Anandamide Cellular Uptake (ACU)K4.8 µM[1][2][3][4][5]
Vanilloid Receptor 1 (VR1/TRPV1)EC75 nM
Cannabinoid Receptor 1 (CB1)K4.9 µM
Cannabinoid Receptor 2 (CB2)K>5 µM
Fatty Acid Amide Hydrolase (FAAH)K≥40 µM

Mechanism of Action and Signaling Pathways

This compound primarily functions as a potent agonist of the VR1 receptor and a selective inhibitor of anandamide cellular uptake. Its weak affinity for CB1 receptors and negligible interaction with CB2 receptors and FAAH indicate a targeted mechanism of action.

The inhibition of anandamide cellular uptake by this compound leads to an increase in the extracellular concentration of the endogenous cannabinoid, anandamide (AEA). This elevation of AEA levels can subsequently enhance the activation of cannabinoid receptors, particularly CB1 receptors, in a localized and sustained manner.

Simultaneously, as a direct VR1 agonist, this compound activates this non-selective cation channel, leading to the influx of calcium and subsequent cellular depolarization. This action is critical in pathways related to pain perception and inflammation.

OMDM5_Targets cluster_primary Primary Targets cluster_secondary Secondary/Weak Targets OMDM5 This compound ACU Anandamide Cellular Uptake (ACU) OMDM5->ACU Inhibits (Ki = 4.8 µM) VR1 Vanilloid Receptor 1 (VR1/TRPV1) OMDM5->VR1 Activates (EC50 = 75 nM) CB1 Cannabinoid Receptor 1 (CB1) OMDM5->CB1 Weakly Binds (Ki = 4.9 µM)

Primary pharmacological targets of this compound.

The dual action of this compound on both the endocannabinoid and endovanilloid systems suggests a complex interplay in cellular signaling. The following diagram illustrates the inferred signaling cascade initiated by this compound.

OMDM5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OMDM5 This compound ACU ACU Transporter OMDM5->ACU Inhibits VR1 VR1/TRPV1 Channel OMDM5->VR1 Activates AEA_out Anandamide (AEA) AEA_out->ACU Transport CB1 CB1 Receptor AEA_out->CB1 Activates AEA_in Anandamide (AEA) ACU->AEA_in Ca_influx Ca²⁺ Influx VR1->Ca_influx Downstream_CB1 CB1 Downstream Signaling CB1->Downstream_CB1 Downstream_VR1 VR1 Downstream Signaling Ca_influx->Downstream_VR1

Inferred signaling pathway modulation by this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducibility and further investigation. Below are generalized methodologies for key assays.

Anandamide Cellular Uptake (ACU) Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of anandamide into cells.

Principle: Cells that express the anandamide transporter are incubated with radiolabeled anandamide ([³H]AEA) in the presence and absence of the test compound (this compound). The amount of radioactivity inside the cells is then measured to determine the extent of uptake inhibition.

Generalized Protocol:

  • Cell Culture: Culture Neuro-2a cells, or another suitable cell line, to confluency in appropriate media.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 10-15 minutes) in serum-free media.

  • Initiation of Uptake: Add a solution containing a fixed concentration of anandamide spiked with [³H]AEA to the cells.

  • Incubation: Incubate the cells for a short period (e.g., 15 minutes) at 37°C to allow for anandamide uptake. A parallel set of experiments should be conducted at 4°C to determine non-specific uptake (passive diffusion).

  • Termination of Uptake: Rapidly wash the cells with ice-cold buffer to remove extracellular [³H]AEA.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., aqueous NaOH).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific uptake (4°C) from the total uptake (37°C) to determine the specific uptake. Calculate the percentage inhibition of specific uptake by this compound at each concentration and determine the Kᵢ value using appropriate pharmacological models.

ACU_Assay_Workflow Start Start Culture Culture Neuro-2a cells Start->Culture Preincubate Pre-incubate with this compound or vehicle Culture->Preincubate Add_AEA Add [³H]AEA Preincubate->Add_AEA Incubate_37C Incubate at 37°C (Total Uptake) Add_AEA->Incubate_37C Incubate_4C Incubate at 4°C (Passive Diffusion) Add_AEA->Incubate_4C Wash Wash cells Incubate_37C->Wash Incubate_4C->Wash Lyse Lyse cells Wash->Lyse Count Scintillation Counting Lyse->Count Analyze Data Analysis (Calculate Ki) Count->Analyze End End Analyze->End

Generalized workflow for an ACU inhibition assay.

Receptor Binding and Functional Assays

Standard radioligand binding assays are employed to determine the binding affinity (Kᵢ) of this compound for CB1 and CB2 receptors. Functional assays, such as calcium influx assays, are used to determine the potency (EC₅₀) of this compound at the VR1 receptor.

Generalized Workflow for a Competitive Binding Assay (for Kᵢ determination):

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing the target receptor Start->Prepare_Membranes Incubate Incubate membranes with radioligand and varying concentrations of this compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., filtration) Incubate->Separate Measure_Bound Measure radioactivity of bound ligand Separate->Measure_Bound Analyze Data Analysis (Calculate Ki) Measure_Bound->Analyze End End Analyze->End

Generalized workflow for a competitive binding assay.

Generalized Workflow for a Calcium Influx Assay (for EC₅₀ determination at VR1):

Functional_Assay_Workflow Start Start Culture_Cells Culture cells expressing VR1 receptor Start->Culture_Cells Load_Dye Load cells with a calcium-sensitive fluorescent dye Culture_Cells->Load_Dye Add_OMDM5 Add varying concentrations of this compound Load_Dye->Add_OMDM5 Measure_Fluorescence Measure changes in intracellular fluorescence over time Add_OMDM5->Measure_Fluorescence Analyze Data Analysis (Calculate EC50) Measure_Fluorescence->Analyze End End Analyze->End

Generalized workflow for a calcium influx functional assay.

References

Methodological & Application

Application Notes and Protocols for OMDM-5: A Novel Modulator of Intracellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information on an experimental protocol or cell line designated as "OMDM-5." The following application notes and protocols are presented as a representative and detailed example of how a novel compound, hypothetically named this compound, would be characterized in in vitro studies for drug development. The methodologies described are based on standard and widely accepted laboratory practices in cellular and molecular biology.

Introduction

This compound is a novel small molecule compound under investigation for its potential therapeutic effects in metabolic diseases. It is hypothesized to exert its effects by modulating key intracellular signaling pathways involved in cellular metabolism and inflammation. These application notes provide detailed protocols for the initial in vitro characterization of this compound, focusing on its effects on cell viability, target enzyme activity, and the activation of a critical signaling cascade.

Data Presentation

Table 1: Cytotoxicity of this compound on HepG2 Cells
This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
198.5 ± 3.8
1095.2 ± 5.1
2591.8 ± 4.5
5088.3 ± 5.6
10075.4 ± 6.2
Table 2: Effect of this compound on AMPK Activity in Cell Lysates
This compound Concentration (µM)AMPK Activity (Relative Luminescence Units - RLU) (Mean ± SD)
0 (Vehicle Control)15,234 ± 1,287
125,876 ± 2,145
1048,987 ± 3,567
2575,432 ± 5,876
5089,123 ± 6,345
10092,567 ± 7,123
Table 3: Quantification of Phosphorylated ACC (p-ACC) from Western Blot Analysis
This compound Concentration (µM)Relative p-ACC/Total ACC Ratio (Normalized to Control) (Mean ± SD)
0 (Vehicle Control)1.00 ± 0.12
102.54 ± 0.28
505.87 ± 0.54

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the routine culture of a relevant cell line for studying metabolic diseases, such as the human hepatoma cell line, HepG2.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well cell culture plates

Procedure:

  • Maintain HepG2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells in a humidified incubator at 37°C with 5% CO2.

  • When cells reach 80-90% confluency, passage them by first washing with PBS, then detaching with Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxicity of this compound.

Materials:

  • HepG2 cells

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.5% in all wells.

  • Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

In Vitro AMPK Kinase Assay

This protocol measures the direct effect of this compound on the activity of AMP-activated protein kinase (AMPK), a key regulator of metabolism.

Materials:

  • Recombinant human AMPK enzyme

  • AMPK substrate peptide (e.g., SAMS peptide)

  • Kinase buffer

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant AMPK, and the substrate peptide.

  • Add varying concentrations of this compound or vehicle control to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Measure luminescence using a luminometer. Increased luminescence corresponds to higher AMPK activity.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect the phosphorylation of Acetyl-CoA Carboxylase (ACC), a downstream target of AMPK, as an indicator of this compound activity in cells.

Materials:

  • HepG2 cells

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ACC, anti-total ACC, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed HepG2 cells in 6-well plates and grow to 80% confluency.

  • Treat the cells with different concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Wash again and apply ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities.

Mandatory Visualizations

OMDM5_Signaling_Pathway OMDM5 This compound AMPK AMPK OMDM5->AMPK Activates pAMPK p-AMPK (Active) ACC ACC pAMPK->ACC Phosphorylates FattyAcid_Oxidation Fatty Acid Oxidation pAMPK->FattyAcid_Oxidation Promotes pACC p-ACC (Inactive) FattyAcid_Synthesis Fatty Acid Synthesis pACC->FattyAcid_Synthesis Inhibits

Caption: Hypothetical signaling pathway of this compound activating AMPK.

Experimental_Workflow Start Cell Culture (HepG2) Treatment This compound Treatment (Dose-Response) Start->Treatment Assays In Vitro Assays Treatment->Assays Viability Cell Viability (MTT Assay) Assays->Viability Kinase Kinase Activity (AMPK Assay) Assays->Kinase Western Protein Expression (Western Blot) Assays->Western Data Data Analysis & Quantification Viability->Data Kinase->Data Western->Data

Caption: General experimental workflow for in vitro evaluation of this compound.

OMDM-5 in Cell Culture: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing OMDM-5, a selective anandamide (B1667382) cellular uptake (ACU) inhibitor, in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents available quantitative data to facilitate the use of this compound in studying the endocannabinoid system and related signaling pathways.

Introduction to this compound

This compound is a valuable research tool for investigating the physiological and pathological roles of anandamide, an endogenous cannabinoid neurotransmitter. By blocking the cellular uptake of anandamide, this compound effectively increases the extracellular concentration of this lipid signaling molecule, thereby potentiating its effects on cannabinoid receptors (CB1 and CB2) and other cellular targets. In addition to its primary activity as an ACU inhibitor, this compound also exhibits activity as a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) channel and as a weak ligand for the CB1 receptor.[1]

Mechanism of Action

Anandamide signaling is terminated through a two-step process: cellular uptake followed by intracellular enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH). This compound specifically inhibits the initial step of this process, the cellular uptake of anandamide. This inhibition leads to an accumulation of anandamide in the extracellular space, enhancing its interaction with cannabinoid and other receptors. This mechanism allows for the study of the downstream consequences of prolonged and elevated anandamide signaling in a controlled in vitro environment.

Data Presentation: Quantitative Profile of this compound

The following table summarizes the known quantitative parameters of this compound, providing a snapshot of its activity and selectivity. This data is essential for designing experiments and interpreting results.

TargetParameterValueReference
Anandamide Cellular Uptake (ACU)Kᵢ4.8 µM[1]
Vanilloid Receptor 1 (TRPV1)EC₅₀75 nM[1]
Cannabinoid Receptor 1 (CB1)Kᵢ4.9 µM[1]
Fatty Acid Amide Hydrolase (FAAH)Kᵢ> 40 µM
Cannabinoid Receptor 2 (CB2)Kᵢ> 5 µM

Note: Lower Kᵢ and EC₅₀ values indicate higher potency.

Experimental Protocols

This section provides detailed protocols for key experiments involving this compound. These protocols are intended as a starting point and may require optimization depending on the specific cell line and experimental conditions.

General Cell Culture and this compound Handling

Recommended Cell Lines:

  • C6 Glioma Cells: A rat glioma cell line commonly used to study glial cell biology and neuroinflammation.[2]

  • RBL-2H3 Cells: A rat basophilic leukemia cell line used in studies of allergy and inflammation.

  • Neuroblastoma Cell Lines (e.g., SH-SY5Y, LAN-5): Human-derived cell lines used as in vitro models for neuronal function and neurodegenerative diseases.

This compound Preparation and Storage:

  • Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution (e.g., 10 mM).

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh dilutions of this compound in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability and can be used to establish a non-toxic working concentration range.

Materials:

  • Selected cell line (e.g., C6 glioma, SH-SY5Y)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment) and a no-cell control (medium only).

  • Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Protocol 2: Intracellular Calcium Flux Assay

This protocol measures changes in intracellular calcium levels in response to this compound, which is relevant given its activity as a TRPV1 agonist.

Materials:

  • Selected cell line (e.g., neuroblastoma cell lines)

  • Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • Pluronic F-127 (for aiding dye loading)

  • Ionomycin (B1663694) (positive control)

  • EGTA (negative control)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well black-walled, clear-bottom plate at an appropriate density to form a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

  • Remove the culture medium and add the loading buffer to the cells. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Addition: Prepare this compound dilutions in HBSS. Use the fluorescence plate reader to establish a baseline fluorescence reading for each well.

  • Add the this compound dilutions to the wells. A suggested starting concentration is around the EC₅₀ for TRPV1 (75 nM), with a range of concentrations to generate a dose-response curve.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

  • Controls: After the this compound-induced response, add ionomycin as a positive control to elicit a maximal calcium response. In separate wells, add EGTA before this compound to chelate extracellular calcium and confirm the source of the calcium influx.

  • Data Analysis: Express the change in fluorescence as a ratio over baseline (F/F₀) or as a percentage of the maximal response induced by ionomycin.

Protocol 3: Anti-Inflammatory Assay (Nitric Oxide Measurement)

This protocol assesses the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

  • Selected cell line (e.g., C6 glioma, RAW 264.7 macrophages)

  • Complete cell culture medium

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent System for nitrite (B80452) determination

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before inducing inflammation.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include a control group with LPS only and a vehicle control group.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatants.

  • Perform the Griess assay according to the manufacturer's instructions to measure the concentration of nitrite, a stable product of NO.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 540 nm).

  • Data Analysis: Generate a standard curve using a known concentration of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by this compound compared to the LPS-only control.

Visualizations: Signaling Pathways and Experimental Workflows

anandamide_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide_ext Anandamide ACU_Transporter Anandamide Cellular Uptake Transporter Anandamide_ext->ACU_Transporter Uptake CB1_Receptor CB1 Receptor Anandamide_ext->CB1_Receptor Activates TRPV1_Channel TRPV1 Channel Anandamide_ext->TRPV1_Channel Activates Anandamide_int Anandamide ACU_Transporter->Anandamide_int Signaling_Cascade Downstream Signaling CB1_Receptor->Signaling_Cascade Calcium_Influx Ca²⁺ Influx TRPV1_Channel->Calcium_Influx FAAH FAAH Anandamide_int->FAAH Degradation Degradation_Products Arachidonic Acid + Ethanolamine FAAH->Degradation_Products OMDM5 This compound OMDM5->ACU_Transporter Inhibits OMDM5->CB1_Receptor Weak Ligand OMDM5->TRPV1_Channel Agonist

cytotoxicity_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_omdm5 Treat with this compound (serial dilutions) incubate_24h->treat_omdm5 incubate_exp Incubate (24, 48, or 72h) treat_omdm5->incubate_exp add_mtt Add MTT reagent incubate_exp->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance analyze Analyze data (Calculate IC₅₀) read_absorbance->analyze

logical_relationship OMDM5 This compound Application Inhibit_ACU Inhibition of Anandamide Uptake OMDM5->Inhibit_ACU Increase_AEA Increased Extracellular Anandamide Inhibit_ACU->Increase_AEA Potentiate_Signaling Potentiated Endocannabinoid Signaling Increase_AEA->Potentiate_Signaling Cellular_Effects Observable Cellular Effects (e.g., anti-inflammatory, neuroprotective) Potentiate_Signaling->Cellular_Effects

References

Application Notes and Protocols for OMDM-5 Dosage and Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of the novel compound OMDM-5 in preclinical animal models. The protocols and data presented are based on established methodologies and findings from studies on analogous compounds, serving as a foundational framework for initiating in vivo research with this compound.

Overview and Physicochemical Properties

This compound is a novel investigational compound with a potential therapeutic application that necessitates thorough preclinical evaluation. As with any new chemical entity, initial in vivo studies are critical for determining its pharmacokinetic profile, safety, and efficacy. The selection of appropriate animal models, dosage, and administration routes is paramount for obtaining reliable and translatable data.

While specific data for this compound is emerging, the following sections provide generalized protocols and data presentation formats based on similar small molecules studied in mice, a common preclinical species.

Dosage and Administration in Murine Models

The appropriate dosage of this compound will depend on its potency, toxicity, and the specific research question. It is recommended to conduct a dose-ranging study to determine the maximum tolerated dose (MTD) and to identify a therapeutically relevant dose range. Administration can be performed via several routes, with intravenous (IV) and intraperitoneal (IP) being common in early-stage preclinical research.

Recommended Dose Ranges

Initial studies with compounds analogous to this compound have utilized doses ranging from 2 to 20 mg/kg in mice.[1] It is advisable to start with a low dose and escalate to assess tolerability and pharmacokinetic linearity.

Administration Routes

The choice of administration route is critical and influences the pharmacokinetic profile of the compound.[2]

  • Intravenous (IV) Administration: Ensures 100% bioavailability and provides a rapid onset of action. This route is ideal for initial pharmacokinetic studies to determine clearance and volume of distribution.[3]

  • Intraperitoneal (IP) Administration: A common route in rodents that is less technically demanding than IV injection.[3] It allows for the administration of larger volumes and is suitable for screening studies, though absorption can be variable.[3]

  • Oral (PO) Gavage: Essential for assessing oral bioavailability, a key parameter for drugs intended for oral administration in humans.

Quantitative Data Summary

The following tables summarize pharmacokinetic data from a representative study on a similar compound in mice, which can serve as an example for presenting data for this compound.

Table 1: Pharmacokinetic Parameters of a Representative Compound Following Intravenous Administration in Mice [1]

Dose (mg/kg)AUC₀→∞ (μmol·min/L)CL (L·min⁻¹·kg⁻¹)Vss (L/kg)t½ (min)
247.60.192.279.2

AUC₀→∞: Area under the concentration-time curve from time zero to infinity; CL: Clearance; Vss: Volume of distribution at steady state; t½: Half-life.

Table 2: Pharmacokinetic Parameters of a Representative Compound Following Intraperitoneal Administration in Mice [1]

Dose (mg/kg)Cmax (μM)Tmax (min)AUC₀→∞ (μmol·min/L)
21.5~3-524.9
1010.2~3-5231
2022.1~3-5654

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Experimental Protocols

Protocol for Intravenous (IV) Administration in Mice

This protocol outlines the procedure for single-dose IV administration of this compound via the tail vein.

Materials:

  • This compound solution in a suitable vehicle (e.g., saline, PBS)

  • Mouse restrainer

  • Heat lamp

  • 27-30 gauge needles and syringes

  • 70% ethanol

Procedure:

  • Prepare the this compound solution at the desired concentration.

  • Weigh the mouse to determine the exact volume to be injected.

  • Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.

  • Place the mouse in a restrainer.

  • Swab the tail with 70% ethanol.

  • Inject the calculated volume of this compound solution slowly into one of the lateral tail veins.

  • Observe the mouse for any immediate adverse reactions.

  • Return the mouse to its cage and monitor according to the experimental timeline.

Protocol for Intraperitoneal (IP) Administration in Mice

This protocol describes the method for single-dose IP injection of this compound.

Materials:

  • This compound solution

  • 25-27 gauge needles and syringes

Procedure:

  • Prepare the this compound solution.

  • Weigh the mouse and calculate the injection volume.

  • Gently restrain the mouse by scruffing the neck and securing the tail.

  • Tilt the mouse to a slight head-down position.

  • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs.

  • Inject the solution into the peritoneal cavity.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress.

Blood Sample Collection for Pharmacokinetic Analysis

This protocol details the collection of blood samples at various time points post-administration.

Materials:

  • Microcentrifuge tubes pre-coated with an anticoagulant (e.g., EDTA)

  • Capillary tubes or lancets for blood collection

  • Anesthetic (e.g., isoflurane) for terminal bleeds

  • Centrifuge

Procedure:

  • At predetermined time points after this compound administration (e.g., 5, 15, 30, 60, 120 minutes), collect a small volume of blood (e.g., 20-30 µL) from the submandibular or saphenous vein.

  • For terminal time points, blood can be collected via cardiac puncture under deep anesthesia.

  • Place the collected blood into the anticoagulant-coated tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis drug_prep This compound Formulation iv_admin Intravenous Injection drug_prep->iv_admin ip_admin Intraperitoneal Injection drug_prep->ip_admin animal_prep Animal Acclimation & Weighing animal_prep->iv_admin animal_prep->ip_admin blood_collection Serial Blood Sampling iv_admin->blood_collection ip_admin->blood_collection sample_processing Plasma Separation blood_collection->sample_processing bioanalysis LC-MS/MS Quantification sample_processing->bioanalysis pk_analysis Pharmacokinetic Modeling bioanalysis->pk_analysis

Caption: Workflow for in vivo pharmacokinetic studies of this compound in mice.

Pharmacokinetic Signaling Pathway

pk_pathway cluster_absorption Absorption cluster_distribution Distribution & Elimination Dose This compound Dose (IP or PO) GI_Tract Gastrointestinal Tract Dose->GI_Tract Oral Peritoneum Peritoneal Cavity Dose->Peritoneum IP Central_Compartment Central Compartment (Blood/Plasma) GI_Tract->Central_Compartment Absorption (ka) Peritoneum->Central_Compartment Absorption (ka) Peripheral_Compartment Peripheral Compartment (Tissues) Central_Compartment->Peripheral_Compartment Distribution (k12) Elimination Elimination (Metabolism & Excretion) Central_Compartment->Elimination Elimination (ke)

Caption: A conceptual two-compartment pharmacokinetic model for this compound.

References

Measuring OMDM-5 Efficacy in Anandamide Uptake Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anandamide (B1667382) (AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain, mood, and appetite. The termination of anandamide signaling is primarily mediated by its uptake into cells followed by enzymatic degradation by fatty acid amide hydrolase (FAAH)[1][2]. The process of anandamide cellular uptake has been a subject of intense research, with evidence suggesting the involvement of a putative anandamide membrane transporter (AMT)[2]. Consequently, inhibitors of anandamide uptake are valuable tools for studying the endocannabinoid system and hold therapeutic potential for various disorders.

OMDM-5, an oleoyl-N'-(4-hydroxy-3-methoxybenzyl)hydrazine, is a compound designed as an inhibitor of anandamide cellular uptake[3]. This document provides detailed application notes and protocols for measuring the efficacy of this compound in anandamide uptake assays, along with its pharmacological profile.

Data Presentation

The following table summarizes the quantitative data on the efficacy and selectivity of this compound and related compounds.

CompoundAnandamide Uptake Inhibition (Kᵢ, µM)FAAH Inhibition (Kᵢ, µM)CB1 Receptor Binding (Kᵢ, µM)CB2 Receptor Binding (Kᵢ, µM)Reference
This compound 4.8≥ 404.9> 5[3]
OMDM-12.4> 50≥ 5> 10[3]
OMDM-23.0> 50≥ 5> 10[3]
AM404~5< 1--[4]
VDM11~5< 1--[4]

Signaling Pathways and Experimental Workflow

To visually represent the key processes involved, the following diagrams have been generated using the DOT language.

Anandamide Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibition Pharmacological Inhibition Ca_channel Voltage-gated Ca²⁺ Channel Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Inhibition of Neurotransmitter Release NAPE_PLD NAPE-PLD Ca_channel->NAPE_PLD Ca²⁺ Influx Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Synthesis CB1_R CB1 Receptor Anandamide->CB1_R Binding & Activation (Retrograde Signaling) Anandamide_Uptake Anandamide Uptake Anandamide->Anandamide_Uptake Cellular Uptake FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Hydrolysis CB1_R->Ca_channel Inhibition of Ca²⁺ Influx OMDM5 This compound OMDM5->Anandamide_Uptake Inhibition Depolarization Depolarization Depolarization->Ca_channel Depolarization Anandamide_Uptake->FAAH Intracellular

Caption: Anandamide Signaling Pathway and Site of this compound Inhibition.

Anandamide Uptake Assay Workflow start Start cell_culture Culture Cells (e.g., RBL-2H3, Neuro-2a) start->cell_culture pre_incubation Pre-incubate with This compound or Vehicle cell_culture->pre_incubation add_radiolabel Add [³H]Anandamide pre_incubation->add_radiolabel incubation Incubate at 37°C add_radiolabel->incubation stop_reaction Stop Uptake (e.g., Ice-cold Wash) incubation->stop_reaction cell_lysis Lyse Cells stop_reaction->cell_lysis scintillation Scintillation Counting cell_lysis->scintillation data_analysis Data Analysis (Calculate IC₅₀) scintillation->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro anandamide uptake assay.

Experimental Protocols

Protocol 1: [³H]Anandamide Uptake Assay in RBL-2H3 Cells

This protocol is adapted from the methods used to characterize novel anandamide uptake inhibitors[3].

Materials:

  • RBL-2H3 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • [³H]Anandamide (specific activity ~200 Ci/mmol)

  • Unlabeled anandamide

  • This compound

  • Vehicle (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Tonic buffer (50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Culture RBL-2H3 cells in appropriate flasks or plates until they reach a suitable confluency.

  • Cell Plating: Seed the cells into 24-well plates at a density of approximately 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Pre-incubation with Inhibitor:

    • Wash the cells once with warm tonic buffer.

    • Add 450 µL of tonic buffer containing the desired concentration of this compound or vehicle to each well.

    • Incubate the plates at 37°C for 10 minutes.

  • Anandamide Uptake:

    • Add 50 µL of tonic buffer containing [³H]anandamide (final concentration, e.g., 100 nM) to each well.

    • Incubate the plates at 37°C for a short period (e.g., 4 minutes) to measure the initial rate of uptake.

  • Stopping the Reaction:

    • To terminate the uptake, rapidly aspirate the incubation medium.

    • Wash the cells three times with 1 mL of ice-cold PBS to remove extracellular [³H]anandamide.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

    • Transfer the cell lysate to a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of [³H]anandamide taken up by the cells in the presence of different concentrations of this compound.

    • Calculate the percentage of inhibition compared to the vehicle control.

    • Determine the IC₅₀ value of this compound by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Protocol 2: Selectivity Assays

To ensure that this compound is a selective inhibitor of anandamide uptake, its activity against FAAH and its binding affinity for cannabinoid receptors should be assessed.

A. FAAH Activity Assay:

  • Principle: This assay measures the ability of this compound to inhibit the hydrolysis of [³H]anandamide by FAAH.

  • Method:

    • Prepare a cell lysate or membrane fraction from a source rich in FAAH (e.g., rat brain or FAAH-overexpressing cells).

    • Pre-incubate the lysate/membranes with various concentrations of this compound or vehicle.

    • Initiate the reaction by adding [³H]anandamide.

    • After a defined incubation period, stop the reaction and separate the product ([³H]ethanolamine) from the substrate ([³H]anandamide) using liquid-liquid extraction or chromatography.

    • Quantify the amount of [³H]ethanolamine produced using scintillation counting.

    • Calculate the IC₅₀ value for FAAH inhibition. As reported, this compound has a Kᵢ ≥ 40 µM for FAAH, indicating low potency as a FAAH inhibitor[3].

B. Cannabinoid Receptor Binding Assay:

  • Principle: This assay determines the affinity of this compound for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled cannabinoid ligand.

  • Method:

    • Prepare membrane fractions from cells or tissues expressing CB1 or CB2 receptors (e.g., rat brain for CB1, spleen for CB2).

    • Incubate the membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and varying concentrations of this compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using scintillation counting.

    • Calculate the Kᵢ value for this compound at each receptor. This compound has been shown to have low affinity for both CB1 (Kᵢ = 4.9 µM) and CB2 (Kᵢ > 5 µM) receptors[3].

Conclusion

This compound is a useful pharmacological tool for investigating the role of anandamide uptake in the endocannabinoid system. Its efficacy as an anandamide uptake inhibitor, coupled with its low affinity for FAAH and cannabinoid receptors, makes it a relatively selective compound for in vitro studies. The protocols provided here offer a framework for researchers to independently verify and expand upon the characterization of this compound and other potential anandamide uptake inhibitors.

References

Application Notes and Protocols: Assessing the Effects of OMDM-5 on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and experimentally assessing the impact of OMDM-5, a novel N-methyl-D-aspartate (NMDA) receptor modulator, on synaptic plasticity. The protocols outlined below are foundational methods in neuroscience for investigating long-term potentiation (LTP) and long-term depression (LTD), as well as associated structural changes in dendritic spines, providing a robust framework for characterizing the effects of this compound.

Introduction to this compound and Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. The NMDA receptor is a key player in many forms of synaptic plasticity.[1][2][3] As a modulator of this receptor, this compound has the potential to significantly influence these processes. Understanding its precise effects is crucial for its development as a potential therapeutic agent for neurological and psychiatric disorders.

Data Presentation: Expected Quantitative Outcomes of this compound Treatment

The following tables provide a structured format for presenting quantitative data from experiments investigating the effects of this compound.

Table 1: Electrophysiological Effects of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices

Treatment GroupBaseline fEPSP Slope (mV/ms)fEPSP Slope 50-60 min post-HFS (% of Baseline)Paired-Pulse Ratio (PPR) at BaselinePPR post-HFS
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (1 µM)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (10 µM)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (10 µM) + D-AP5 (50 µM)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Electrophysiological Effects of this compound on Long-Term Depression (LTD) in Hippocampal Slices

Treatment GroupBaseline fEPSP Slope (mV/ms)fEPSP Slope 50-60 min post-LFS (% of Baseline)
Vehicle ControlMean ± SEMMean ± SEM
This compound (1 µM)Mean ± SEMMean ± SEM
This compound (10 µM)Mean ± SEMMean ± SEM

Table 3: Effects of this compound on Dendritic Spine Density and Morphology

Treatment GroupTotal Spine Density (spines/10 µm)Mushroom Spine Density (spines/10 µm)Thin Spine Density (spines/10 µm)Average Spine Head Diameter (µm)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (10 µM) - 24hMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (10 µM) - 48hMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Experimental Protocols

Protocol 1: Electrophysiological Assessment of Long-Term Potentiation (LTP)

This protocol details the induction and recording of LTP in acute hippocampal slices, a standard method for studying synaptic strengthening.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools

  • Vibratome

  • Slice incubation chamber

  • Recording chamber with perfusion system

  • Glass microelectrodes

  • Amplifier and data acquisition system

  • High-frequency stimulation (HFS) protocol enabled stimulator

  • D-AP5 (NMDA receptor antagonist)

Methodology:

  • Slice Preparation:

    • Anesthetize and decapitate an adult rodent (e.g., Sprague-Dawley rat).

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.

    • Transfer slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at 0.05 Hz.

    • Apply this compound or vehicle to the perfusion bath at the desired concentration and continue baseline recording for another 20 minutes.

  • LTP Induction and Recording:

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval).

    • Record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.

    • In a separate set of experiments, co-apply the NMDA receptor antagonist D-AP5 with this compound to confirm the NMDA receptor dependency of its effects.

Protocol 2: Analysis of Dendritic Spine Morphology

This protocol describes how to assess structural plasticity by analyzing changes in dendritic spine density and shape.

Materials:

  • Cultured hippocampal neurons or brain tissue from treated animals

  • Fluorescent markers for neuronal morphology (e.g., GFP-expressing plasmids, DiI)

  • Fixatives (e.g., 4% paraformaldehyde)

  • Confocal or two-photon microscope

  • Image analysis software (e.g., ImageJ/Fiji, Imaris)

Methodology:

  • Neuronal Labeling:

    • For cultured neurons, transfect with a plasmid expressing a fluorescent protein (e.g., GFP) to visualize neuronal morphology.

    • For brain tissue, use a gene gun to deliver fluorescent dye-coated particles (DiI) or utilize transgenic animals expressing fluorescent proteins in a subset of neurons.

  • This compound Treatment:

    • Treat cultured neurons with this compound or vehicle at various concentrations and for different durations (e.g., 24, 48 hours).

    • For in vivo studies, administer this compound systemically or via direct brain infusion.

  • Image Acquisition:

    • Fix the cultured neurons or brain slices.

    • Acquire high-resolution Z-stack images of dendritic segments from the neurons of interest (e.g., apical dendrites of CA1 pyramidal neurons) using a confocal or two-photon microscope.

  • Image Analysis:

    • Use image analysis software to reconstruct the dendritic segments in 3D.

    • Manually or semi-automatically identify and count dendritic spines along a defined length of the dendrite to determine spine density.

    • Classify spines based on their morphology (e.g., mushroom, thin, stubby) and measure parameters such as spine head diameter and spine length.

Visualization of Pathways and Workflows

LTP_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Ca²+ Influx NMDA_R->Ca_Influx Opens OMDM5 This compound OMDM5->NMDA_R Modulates CaMKII CaMKII Ca_Influx->CaMKII Activates AMPAR_Insertion AMPAR Insertion CaMKII->AMPAR_Insertion Promotes LTP LTP AMPAR_Insertion->LTP Leads to

Caption: Signaling pathway for NMDA receptor-dependent LTP, indicating the modulatory role of this compound.

Experimental_Workflow_LTP Slice_Prep Hippocampal Slice Preparation Recovery Slice Recovery (1 hr) Slice_Prep->Recovery Baseline Establish Stable Baseline (20 min) Recovery->Baseline Treatment Apply this compound / Vehicle (20 min) Baseline->Treatment HFS Induce LTP (HFS) Treatment->HFS Recording Record fEPSPs (60 min) HFS->Recording Analysis Data Analysis Recording->Analysis

Caption: Experimental workflow for assessing the effect of this compound on Long-Term Potentiation (LTP).

Spine_Analysis_Workflow Cell_Culture Neuronal Culture / In Vivo Model Labeling Fluorescent Labeling Cell_Culture->Labeling OMDM5_Treat This compound Treatment Labeling->OMDM5_Treat Fixation Fixation & Slicing OMDM5_Treat->Fixation Imaging Confocal / 2-Photon Imaging Fixation->Imaging Analysis Spine Density & Morphology Analysis Imaging->Analysis

Caption: Workflow for analyzing dendritic spine morphology following this compound treatment.

References

Application Notes and Protocols: JZL195 as a Tool Compound for Studying Endocannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on the Target Compound: Initial literature searches for "OMDM-5" did not yield a well-characterized tool compound for studying the endocannabinoid system. The OMDM designation is more commonly associated with endocannabinoid transport inhibitors (e.g., OMDM-1, OMDM-2) or the organic chemistry reaction Oxymercuration-Demercuration. To fulfill the detailed requirements of this request, we are providing comprehensive application notes for JZL195 , a well-documented and potent dual inhibitor of the primary endocannabinoid-degrading enzymes, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). This document will serve as a representative guide for utilizing such a tool compound.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes, including pain, mood, appetite, and memory. The primary endogenous ligands of this system are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). The signaling of these endocannabinoids is tightly controlled by their synthesis on demand and rapid degradation by specific hydrolytic enzymes. AEA is primarily metabolized by Fatty Acid Amide Hydrolase (FAAH), while 2-AG is mainly degraded by Monoacylglycerol Lipase (MAGL).[1]

Pharmacological inhibition of these enzymes offers a therapeutic strategy to enhance endocannabinoid tone in a site- and time-specific manner, potentially avoiding the side effects associated with direct cannabinoid receptor agonists.[1] JZL195 is a potent, irreversible dual inhibitor of both FAAH and MAGL. By simultaneously blocking the degradation of both AEA and 2-AG, JZL195 serves as an invaluable tool compound to investigate the synergistic or distinct roles of these two key endocannabinoids in vitro and in vivo.[2][3]

Mechanism of Action

JZL195 is a carbamate-based inhibitor that covalently modifies the active site serine nucleophile of both FAAH and MAGL, leading to their irreversible inactivation. This dual inhibition results in a significant and sustained elevation of both AEA and 2-AG levels in the brain and peripheral tissues.[1] The increased availability of these endocannabinoids leads to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, thereby amplifying downstream signaling cascades. This mechanism allows researchers to study the combined physiological effects of elevating the two major endocannabinoid signaling pathways simultaneously.[2][3]

JZL195_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor AEA Anandamide (AEA) AEA->CB1 Activates (Retrograde) FAAH FAAH AEA->FAAH Degraded by AG2 2-Arachidonoylglycerol (2-AG) AG2->CB1 Activates (Retrograde) MAGL MAGL AG2->MAGL Degraded by ArachidonicAcid1 Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid1 ArachidonicAcid2 Arachidonic Acid + Glycerol MAGL->ArachidonicAcid2 JZL195 JZL195 JZL195->FAAH Inhibits JZL195->MAGL Inhibits

JZL195 inhibits FAAH and MAGL, elevating AEA and 2-AG levels.

Data Presentation

Table 1: In Vitro Inhibitory Potency of JZL195

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of JZL195 against target enzymes from various sources.

Target EnzymeSpeciesAssay TypeIC₅₀ (nM)Reference
FAAH MouseRecombinant (COS7 cells)2[2][4]
MouseBrain Membrane (ABPP)13[4][5]
RatBrain Proteome (ABPP)~10-100[2][5]
HumanBrain Proteome (ABPP)~10-100[2][5]
MAGL MouseRecombinant (COS7 cells)4[2][4]
MouseBrain Membrane (ABPP)19[4][5]
RatBrain Proteome (ABPP)~10-100[2][5]
HumanBrain Proteome (ABPP)~10-100[2][5]

ABPP: Activity-Based Protein Profiling

Table 2: In Vivo Effects of JZL195 in Mice

This table outlines the typical doses and observed neurochemical and behavioral effects following intraperitoneal (i.p.) administration of JZL195 in mice.

Dose (mg/kg, i.p.)Time PointEffect on Brain Endocannabinoid LevelsBehavioral OutcomeReference
3 - 204 hoursDose-dependent ↑ in AEA & 2-AG (~10-fold)Analgesia, Hypomotility, Catalepsy[1][2]
2010 hoursSustained ↑ in AEA & 2-AG-[2]
4015 minTHC-like responses in drug discriminationFull substitution for THC[2][3]
1.5 - 2.1 (ED₅₀)7 days post-CCI-Reversal of mechanical & cold allodynia[6]

CCI: Chronic Constriction Injury (neuropathic pain model)

Table 3: Selectivity Profile of JZL195

JZL195 demonstrates high selectivity for FAAH and MAGL. Off-target activity is minimal at lower concentrations but can occur at higher doses.[1]

Off-Target EnzymeActivityIC₅₀NotesReference
ABHD6 Inhibition>100 nMA minor 2-AG hydrolase; inhibited at higher concentrations.[1]
NTE Minimal Inhibition>5 µMNeuropathy target esterase; only modest, incomplete inhibition.[1]
CB1/CB2 Receptors No direct binding>20 µMJZL195 does not act as a direct receptor agonist.[2]
Acetylcholinesterase No inhibition>100 µMNo activity observed at high concentrations.[1]

Experimental Protocols

Protocol 1: In Vitro FAAH/MAGL Inhibition Assay (Substrate Hydrolysis)

This protocol describes a method to determine the IC₅₀ of JZL195 using recombinant enzymes or brain tissue homogenates.

Materials:

  • JZL195 stock solution (in DMSO)

  • Recombinant human/mouse FAAH or MAGL, or brain membrane homogenate

  • Assay Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.2)

  • FAAH Substrate: AMC-arachidonoyl amide or [³H]Anandamide

  • MAGL Substrate: 4-Nitrophenyl acetate (B1210297) (4-NPA) or [³H]2-AG

  • 96-well microplate (black for fluorescent, clear for colorimetric)

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Prepare Reagents:

    • Thaw enzymes on ice. Dilute to the desired concentration in cold Assay Buffer.

    • Prepare serial dilutions of JZL195 in DMSO, then dilute into Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is ≤1%.

    • Prepare substrate solution in the appropriate solvent (e.g., ethanol (B145695) for AMC-arachidonoyl amide).

  • Assay Setup (in triplicate):

    • Inhibitor Wells: Add 170 µL of Assay Buffer, 10 µL of diluted enzyme, and 10 µL of JZL195 dilution to each well.

    • 100% Activity Wells: Add 170 µL of Assay Buffer, 10 µL of diluted enzyme, and 10 µL of vehicle (DMSO diluted in buffer).

    • Background Wells: Add 180 µL of Assay Buffer and 10 µL of vehicle.

  • Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow the inhibitor to interact with the enzyme.[1]

  • Initiate Reaction: Add 10 µL of the substrate solution to all wells to start the reaction.

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.

  • Measurement:

    • For fluorescent substrates, read the plate with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

    • For colorimetric substrates (like 4-NPA), read the absorbance at 405 nm.

  • Data Analysis:

    • Subtract the average background reading from all other readings.

    • Calculate the percentage of inhibition for each JZL195 concentration relative to the 100% activity control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vivo Administration and Behavioral Assessment (Mouse Tetrad Test)

This protocol outlines the administration of JZL195 to mice and subsequent assessment of CB1 receptor-mediated behaviors.

Materials:

  • JZL195

  • Vehicle solution (e.g., 3% Ethanol, 1% Tween-80 in 16 parts saline)[7]

  • Male C57BL/6 mice

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Equipment for behavioral tests: tail immersion bath (52°C), bar test apparatus, open field arena, rectal thermometer.

Procedure:

  • JZL195 Preparation: Prepare a suspension of JZL195 in the vehicle. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.

  • Animal Handling: Acclimatize mice to the housing and testing environment for at least 3-5 days before the experiment. Handle mice daily to reduce stress.

  • Administration:

    • Weigh each mouse to calculate the correct injection volume.

    • Administer JZL195 (e.g., 3-40 mg/kg) or vehicle via i.p. injection at a volume of 10 mL/kg.[1][2]

  • Behavioral Testing (perform 1-4 hours post-injection):

    • Antinociception (Tail Immersion Test): Measure the latency for the mouse to withdraw its tail from a 52°C water bath. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

    • Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar (e.g., 0.5 cm diameter, 5 cm high). Measure the time the mouse remains immobile, with a maximum cut-off (e.g., 60 seconds).

    • Hypomotility (Open Field Test): Place the mouse in the center of an open field arena and record its locomotor activity (distance traveled, rearing) for a set period (e.g., 10-15 minutes).

    • Hypothermia: Measure the core body temperature using a rectal probe.

  • Data Analysis: Compare the results from JZL195-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 3: Activity-Based Protein Profiling (ABPP) for Target Engagement

ABPP is used to assess the covalent inhibition of serine hydrolases directly in complex proteomes. This workflow shows how to confirm JZL195 target engagement in mouse brain tissue.

ABPP_Workflow cluster_workflow ABPP Workflow for JZL195 Target Engagement node1 1. Tissue Homogenization Mouse brain tissue is homogenized in buffer to create proteome lysate. node2 2. Inhibitor Incubation Lysate is incubated with JZL195 (or vehicle) for 30 min at 37°C. node1->node2 node3 3. Probe Labeling Add fluorescent probe (e.g., FP-Rhodamine) to label active serine hydrolases. node2->node3 node4 4. SDS-PAGE Separate labeled proteins by molecular weight. node3->node4 node5 5. Gel Scanning Visualize fluorescently labeled bands. FAAH (~60 kDa), MAGL (~35 kDa). node4->node5 node6 6. Analysis Quantify band intensity. Reduced fluorescence in JZL195 lane indicates inhibition. node5->node6

Workflow for assessing JZL195 enzyme inhibition using ABPP.

Procedure Outline:

  • Proteome Preparation: Euthanize a mouse and rapidly dissect the brain. Homogenize the tissue in a suitable buffer (e.g., PBS) and prepare a membrane fraction via ultracentrifugation.

  • Inhibitor Treatment: Incubate aliquots of the brain proteome with varying concentrations of JZL195 (or vehicle control) for 30 minutes at 37°C.[1]

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as FP-Rhodamine (FP-Rh), to each sample and incubate for another 30 minutes at 37°C. The probe will covalently bind to the active site of serine hydrolases that were not already inhibited by JZL195.

  • Sample Analysis: Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Visualization: Scan the gel using a fluorescence scanner. The bands corresponding to FAAH and MAGL will show reduced intensity in the JZL195-treated samples in a concentration-dependent manner, confirming target engagement.[1]

References

Protocol for [¹⁴C]Anandamide Cellular Uptake Assay with OMDM-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Anandamide (B1667382) (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in various physiological processes, including pain, mood, and appetite. The termination of AEA signaling is primarily mediated by its transport into cells followed by enzymatic degradation. Understanding the mechanism of AEA uptake is therefore of significant interest for the development of novel therapeutics. This document provides a detailed protocol for a [¹⁴C]AEA cellular uptake assay, a robust method to screen for and characterize inhibitors of AEA transport. The protocol specifically details the use of OMDM-5, a known inhibitor of anandamide cellular uptake.

The assay measures the uptake of radiolabeled [¹⁴C]AEA into cultured cells. By comparing the uptake in the presence and absence of test compounds like this compound, their inhibitory potential can be determined. To distinguish between active transport and passive diffusion, the assay is typically performed at physiological temperature (37°C) and a lower temperature (4°C), as active transport is significantly reduced at lower temperatures. Furthermore, to isolate the transport process from subsequent metabolism, it is often advisable to co-administer an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for AEA degradation.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound on anandamide cellular uptake. This data is essential for designing experiments and interpreting results.

CompoundParameterValueCell LineReference
This compoundKᵢ (inhibition of anandamide cellular uptake)4.8 µMRBL-2H3[1]

Experimental Protocol

This protocol is adapted from established methodologies for measuring AEA uptake.[2][3][4]

Materials and Reagents
  • Cell Line: Rat basophilic leukemia cells (RBL-2H3) are a commonly used model for studying AEA uptake. Other cell lines such as neuroblastoma cells (e.g., Neuro-2a) can also be used.[2]

  • Culture Medium: Eagle's Minimum Essential Medium (MEM) or Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • [¹⁴C]AEA (N-arachidonoyl-[1-¹⁴C]-ethanolamine): Specific activity of 40-60 mCi/mmol.

  • This compound: (oleoyl-N'-(4-hydroxy-3-methoxybenzyl)hydrazine).

  • FAAH Inhibitor (optional but recommended): e.g., URB597.

  • Uptake Buffer: Hank's Balanced Salt Solution (HBSS) or phosphate-buffered saline (PBS) containing 1 mg/mL fatty acid-free Bovine Serum Albumin (BSA).

  • Lysis Buffer: 0.1 M NaOH or a commercial cell lysis reagent.

  • Scintillation Cocktail.

  • 24-well cell culture plates.

  • Liquid scintillation counter.

Procedure
  • Cell Culture:

    • Culture RBL-2H3 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

    • For the assay, seed the cells into 24-well plates at a density of approximately 2 x 10⁵ cells per well and allow them to adhere and grow to near confluence (typically 24-48 hours).

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to working concentrations in the uptake buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent effects.

    • Prepare a stock solution of [¹⁴C]AEA. For the assay, dilute the [¹⁴C]AEA in the uptake buffer to the desired final concentration (e.g., 100 nM).

  • Uptake Assay:

    • On the day of the experiment, aspirate the culture medium from the wells.

    • Wash the cells twice with pre-warmed (37°C) uptake buffer.

    • Add 200 µL of uptake buffer containing the desired concentration of this compound (or vehicle for control wells) to each well. To determine the IC₅₀, a range of this compound concentrations should be tested.

    • Pre-incubate the plates for 10-15 minutes at 37°C.

    • To initiate the uptake, add 50 µL of the [¹⁴C]AEA solution to each well.

    • Incubate the plates for a short period (e.g., 5-15 minutes) at 37°C. The optimal incubation time should be determined empirically to be within the initial linear phase of uptake.

    • To measure non-specific uptake and passive diffusion, run a parallel set of wells at 4°C.

  • Termination of Uptake and Cell Lysis:

    • To stop the uptake, rapidly aspirate the incubation medium and wash the cells three times with ice-cold PBS.

    • Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for at least 30 minutes at room temperature with gentle agitation.

  • Measurement of Radioactivity:

    • Transfer the cell lysates to scintillation vials.

    • Add an appropriate volume of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the CPM from the 4°C control wells from the CPM of the 37°C wells.

    • To determine the inhibitory effect of this compound, express the specific uptake in the presence of the inhibitor as a percentage of the specific uptake in the vehicle-treated control wells.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

Anandamide Cellular Uptake and Inhibition Pathway

anandamide_uptake_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) transporter Putative Transporter AEA_ext->transporter Facilitated Transport diffusion Passive Diffusion AEA_ext->diffusion AEA_int Anandamide (AEA) transporter->AEA_int diffusion->AEA_int FAAH FAAH AEA_int->FAAH Hydrolysis metabolites Inactive Metabolites FAAH->metabolites OMDM5 This compound OMDM5->transporter Inhibition

Caption: Proposed mechanism of anandamide uptake and its inhibition by this compound.

Experimental Workflow for [¹⁴C]AEA Cellular Uptake Assay

experimental_workflow start Start cell_culture Seed and Culture Cells (e.g., RBL-2H3) in 24-well plates start->cell_culture prepare_reagents Prepare [14C]AEA and This compound Solutions cell_culture->prepare_reagents wash_cells Wash Cells with Uptake Buffer prepare_reagents->wash_cells pre_incubation Pre-incubate with this compound or Vehicle (10-15 min) wash_cells->pre_incubation add_radioligand Add [14C]AEA to Initiate Uptake (5-15 min) pre_incubation->add_radioligand incubation_37 Incubate at 37°C (Total Uptake) add_radioligand->incubation_37 incubation_4 Incubate at 4°C (Non-specific Uptake) add_radioligand->incubation_4 stop_uptake Stop Uptake and Wash with Cold PBS incubation_37->stop_uptake incubation_4->stop_uptake lysis Lyse Cells stop_uptake->lysis scintillation_counting Measure Radioactivity (Liquid Scintillation Counting) lysis->scintillation_counting data_analysis Data Analysis: Calculate Specific Uptake & IC50 scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow of the [¹⁴C]AEA cellular uptake assay.

References

Application Notes and Protocols for Modulating Anandamide Signaling In Vitro Using OMDM-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anandamide (B1667382) (AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in a variety of physiological processes, including pain, mood, appetite, and memory. Its signaling is tightly regulated by its synthesis, transport, and degradation. The cellular uptake of anandamide is a key step in terminating its signaling cascade. OMDM-5 is a synthetic compound that has been identified as an inhibitor of anandamide cellular uptake, thereby modulating endocannabinoid signaling. These application notes provide detailed protocols for utilizing this compound in vitro to study its effects on anandamide signaling pathways.

This compound: A Modulator of Anandamide Signaling

This compound is a valuable pharmacological tool for investigating the role of the anandamide transport system. By blocking the cellular uptake of anandamide, this compound effectively increases the extracellular concentration of AEA, leading to enhanced activation of cannabinoid receptors and other downstream targets.

Quantitative Data for this compound

The following table summarizes the key in vitro pharmacological data for this compound, providing a clear comparison of its activity at different components of the endocannabinoid system.[1]

TargetParameterValueCell Line/System
Anandamide Cellular Uptake (ACU)Kᵢ4.8 µMRBL-2H3 cells
Cannabinoid Receptor 1 (CB1)Kᵢ4.9 µMRat brain membranes
Cannabinoid Receptor 2 (CB2)Kᵢ> 5 µMRat spleen membranes
Fatty Acid Amide Hydrolase (FAAH)Kᵢ≥ 40 µMN18TG2 cell membranes

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental approaches to study its effects, the following diagrams are provided.

anandamide_signaling Anandamide Signaling Pathway Modulation by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) CB1 CB1 Receptor AEA_ext->CB1 Activates AMT Anandamide Transporter (AMT) AEA_ext->AMT Transport Signaling Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1->Signaling AEA_int Anandamide (AEA) AMT->AEA_int FAAH FAAH AEA_int->FAAH Hydrolysis Metabolites Inactive Metabolites FAAH->Metabolites OMDM5 This compound OMDM5->AMT Inhibits

Anandamide signaling pathway and this compound's point of intervention.

experimental_workflow Experimental Workflow for In Vitro Characterization of this compound cluster_assays In Vitro Assays cluster_data Data Analysis uptake_assay Anandamide Uptake Assay ic50 Determine IC50/Ki for Anandamide Uptake uptake_assay->ic50 faah_assay FAAH Inhibition Assay ki_faah Determine Ki for FAAH Inhibition faah_assay->ki_faah binding_assay CB1/CB2 Receptor Binding Assay ki_cb Determine Ki for CB1/CB2 Binding binding_assay->ki_cb start Prepare this compound Stock Solution cell_culture Culture Appropriate Cell Lines (e.g., RBL-2H3, N18TG2, CHO-CB1/CB2) start->cell_culture cell_culture->uptake_assay cell_culture->faah_assay cell_culture->binding_assay

General workflow for characterizing this compound's in vitro activity.

Experimental Protocols

Herein are detailed protocols for key in vitro experiments to assess the modulation of anandamide signaling by this compound.

Anandamide Cellular Uptake Assay

Objective: To determine the inhibitory potency (IC₅₀ and Kᵢ) of this compound on the cellular uptake of anandamide.

Materials:

  • RBL-2H3 cells (or other suitable cell line expressing the anandamide transporter)

  • [³H]-Anandamide (radiolabeled AEA)

  • Unlabeled anandamide

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well plates)

Protocol:

  • Cell Seeding: Seed RBL-2H3 cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer (e.g., PBS containing 1 mg/mL fatty acid-free BSA).

    • Prepare a solution of [³H]-Anandamide mixed with unlabeled anandamide in assay buffer to the desired final concentration (e.g., 100 nM).

  • Assay Procedure:

    • Wash the cell monolayer twice with pre-warmed PBS.

    • Add 200 µL of the this compound dilutions (or vehicle control) to the wells and pre-incubate for 15 minutes at 37°C.

    • Initiate the uptake by adding 200 µL of the [³H]-Anandamide solution to each well.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C. To determine non-specific uptake, perform a parallel set of incubations at 4°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.

    • Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubate for 30 minutes at room temperature.

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (4°C) from the total uptake (37°C) to determine the specific uptake.

    • Plot the percentage of inhibition of specific [³H]-Anandamide uptake against the concentration of this compound.

    • Calculate the IC₅₀ value using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the concentration of anandamide and Kₘ is the Michaelis-Menten constant for anandamide transport.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Objective: To determine the inhibitory constant (Kᵢ) of this compound for FAAH.

Materials:

  • Source of FAAH enzyme (e.g., rat brain homogenates, or membranes from cells overexpressing FAAH like N18TG2)

  • [³H]-Anandamide

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)

  • Toluene/ethyl acetate (B1210297) (1:1, v/v)

  • Silica gel for thin-layer chromatography (TLC)

  • TLC developing solvent (e.g., chloroform/methanol, 90:10, v/v)

  • Scintillation counter

Protocol:

  • Enzyme Preparation: Prepare a homogenate or membrane fraction containing FAAH enzyme. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Procedure:

    • In a microcentrifuge tube, add the FAAH enzyme preparation to the assay buffer.

    • Add various concentrations of this compound (or vehicle control) and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding [³H]-Anandamide (e.g., 10 µM final concentration).

    • Incubate for 15-30 minutes at 37°C.

    • Stop the reaction by adding 1 mL of ice-cold toluene/ethyl acetate (1:1).

    • Vortex vigorously and centrifuge to separate the organic and aqueous phases. The product, [³H]-ethanolamine, will be in the aqueous phase, while the unreacted [³H]-Anandamide will be in the organic phase.

  • Quantification:

    • Take an aliquot of the aqueous phase and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of FAAH activity at each concentration of this compound.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Cannabinoid Receptor (CB1) Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the CB1 receptor.

Materials:

  • Membrane preparations from cells expressing the CB1 receptor (e.g., rat brain membranes or CHO-CB1 cells)

  • [³H]-CP55,940 (a high-affinity CB1 receptor radioligand)

  • Unlabeled CP55,940 (for determining non-specific binding)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with 0.1% BSA)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Assay Setup:

    • In test tubes, combine the CB1 receptor-containing membranes (e.g., 20-50 µg protein), [³H]-CP55,940 (e.g., 0.5 nM final concentration), and various concentrations of this compound in the binding buffer.

    • For determining total binding, omit this compound.

    • For determining non-specific binding, add a high concentration of unlabeled CP55,940 (e.g., 10 µM).

  • Incubation: Incubate the tubes for 90 minutes at 30°C.

  • Filtration:

    • Rapidly filter the contents of each tube through glass fiber filters (pre-soaked in binding buffer) using a filtration apparatus.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Calculate the percentage of inhibition of specific [³H]-CP55,940 binding at each concentration of this compound.

    • Determine the IC₅₀ value by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Conclusion

This compound serves as a specific tool to investigate the physiological and pathological roles of the anandamide transport system. The provided protocols offer a framework for researchers to characterize the in vitro effects of this compound on anandamide signaling. By carefully controlling experimental conditions and utilizing appropriate data analysis methods, researchers can gain valuable insights into the endocannabinoid system and the therapeutic potential of modulating anandamide transport.

References

Application Notes and Protocols for Studying the Role of Anandamide in Pain Perception Using a Peripherally-Restricted FAAH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "OMDM-5" did not yield any relevant results in the context of anandamide (B1667382) or pain perception research. The acronym "OMDM" is commonly associated with the chemical reaction Oxymercuration-Demercuration. It is presumed that "this compound" may be a misnomer or a less common designation for a compound used in this field. Therefore, these application notes and protocols are based on the well-characterized, peripherally-restricted Fatty Acid Amide Hydrolase (FAAH) inhibitor, URB937 , as a representative tool to study the role of anandamide in pain perception. The principles and methodologies described herein are broadly applicable to other FAAH inhibitors.

Introduction

Anandamide (AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in modulating pain signaling.[1][2][3] It exerts its effects primarily through the activation of cannabinoid receptors, particularly CB1 receptors, which are located on nociceptive nerve fibers.[1] The enzyme Fatty Acid Amide Hydrolase (FAAH) is the primary catabolic enzyme responsible for the degradation of anandamide.[4] Inhibition of FAAH leads to an increase in endogenous anandamide levels, thereby enhancing its analgesic effects.[4][5]

Peripherally-restricted FAAH inhibitors, such as URB937, are valuable research tools as they do not readily cross the blood-brain barrier.[6][7] This allows for the specific investigation of the peripheral endocannabinoid system in pain modulation, avoiding the confounding psychoactive effects associated with central CB1 receptor activation.[6][8] These compounds have been shown to be effective in various rodent models of inflammatory and neuropathic pain.[6][7][9]

These application notes provide an overview of the use of a peripherally-restricted FAAH inhibitor like URB937 for studying the role of anandamide in pain perception, including detailed experimental protocols and data presentation.

Mechanism of Action

An elevation of endogenous anandamide through the inhibition of FAAH in the peripheral nervous system leads to the activation of presynaptic CB1 receptors on nociceptive neurons. This activation results in the suppression of neurotransmitter release, thereby reducing the transmission of pain signals to the central nervous system.[1]

cluster_0 Presynaptic Nociceptive Neuron cluster_1 Postsynaptic Neuron Anandamide Anandamide CB1R CB1 Receptor Anandamide->CB1R Activates FAAH FAAH FAAH->Anandamide Degrades OMDM5 FAAH Inhibitor (e.g., URB937) OMDM5->FAAH Inhibits Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release PainSignal Pain Signal Propagation Release->PainSignal Reduced

Figure 1: Signaling pathway of a peripherally-restricted FAAH inhibitor.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies using FAAH inhibitors in rodent models of pain.

Table 1: In Vivo Efficacy of FAAH Inhibitors in Pain Models

CompoundPain ModelSpeciesDoseRoute of AdministrationAnalgesic EffectReference
URB937Carrageenan-induced inflammationMouse1 mg/kgIntraperitoneal (i.p.)Reversal of thermal and mechanical hyperalgesia[6]
URB937Formalin-induced painRat1 mg/kgIntraperitoneal (i.p.)Reduction of nocifensive behavior[6]
URB597Complete Freund's Adjuvant (CFA)Rat0.3 mg/kgIntraperitoneal (i.p.)Reduction of mechanical allodynia and thermal hyperalgesia[9]
PF-3845Complete Freund's Adjuvant (CFA)Rat3-30 mg/kgOral (p.o.)Dose-dependent inhibition of mechanical allodynia[8]

Table 2: Receptor Specificity of FAAH Inhibitor-Mediated Analgesia

FAAH InhibitorPain ModelAntagonistEffect of AntagonistImplied Receptor(s)Reference
URB937Carrageenan-induced inflammationRimonabant (CB1 antagonist)Blocked analgesic effectCB1[6]
URB937Carrageenan-induced inflammationAM630 (CB2 antagonist)No effect on analgesiaCB1[6]
URB597Complete Freund's Adjuvant (CFA)AM251 (CB1 antagonist)Reduced analgesic effectCB1[9]
URB597Complete Freund's Adjuvant (CFA)SR144528 (CB2 antagonist)Reduced analgesic effectCB2[9]
PF-3845Complete Freund's Adjuvant (CFA)SR141716 (CB1 antagonist)Partially reduced anti-allodyniaCB1[8]
PF-3845Complete Freund's Adjuvant (CFA)SR144528 (CB2 antagonist)Partially reduced anti-allodyniaCB2[8]

Experimental Protocols

The following are detailed protocols for key experiments to assess the role of anandamide in pain perception using a peripherally-restricted FAAH inhibitor.

Protocol 1: Carrageenan-Induced Inflammatory Pain Model

This model is used to assess the efficacy of an analgesic compound against inflammatory pain.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Carrageenan (1% w/v in sterile saline)

  • Peripherally-restricted FAAH inhibitor (e.g., URB937) dissolved in a suitable vehicle (e.g., 1:1:18 ethanol:cremophor:saline)

  • CB1 receptor antagonist (e.g., Rimonabant)

  • Plantar test apparatus (for thermal hyperalgesia)

  • Dynamic plantar aesthesiometer (for mechanical allodynia)

Procedure:

  • Baseline Measurements: Acclimatize mice to the testing environment. Measure baseline thermal withdrawal latency and mechanical withdrawal threshold for both hind paws.

  • Drug Administration: Administer the FAAH inhibitor (e.g., 1 mg/kg, i.p.) or vehicle. In antagonist studies, administer the CB1 antagonist (e.g., 1 mg/kg, i.p.) 15 minutes prior to the FAAH inhibitor.

  • Induction of Inflammation: 30 minutes after FAAH inhibitor administration, inject 20 µL of 1% carrageenan into the plantar surface of the right hind paw.

  • Post-Carrageenan Measurements: Measure thermal withdrawal latency and mechanical withdrawal threshold at 1, 2, 4, and 24 hours post-carrageenan injection.

Start Start Baseline Baseline Nociceptive Testing Start->Baseline DrugAdmin Administer FAAH Inhibitor/Vehicle (and/or Antagonist) Baseline->DrugAdmin Carrageenan Induce Inflammation (Carrageenan) DrugAdmin->Carrageenan PostTest Post-treatment Nociceptive Testing (1, 2, 4, 24h) Carrageenan->PostTest Data Data Analysis PostTest->Data End End Data->End

Figure 2: Experimental workflow for the carrageenan-induced pain model.

Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model is used to assess the efficacy of a compound against neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • 4-0 chromic gut sutures

  • Peripherally-restricted FAAH inhibitor (e.g., URB937)

  • Von Frey filaments (for mechanical allodynia)

  • Plantar test apparatus (for thermal hyperalgesia)

Procedure:

  • Surgical Procedure: Anesthetize the rat. Expose the sciatic nerve of the right hind limb and place four loose ligatures around it.

  • Post-Surgical Recovery: Allow the animals to recover for 7-14 days for the development of neuropathic pain.

  • Baseline Post-Surgical Measurements: Measure baseline mechanical withdrawal threshold and thermal withdrawal latency in the ipsilateral paw.

  • Drug Administration: Administer the FAAH inhibitor or vehicle.

  • Post-Drug Measurements: Measure mechanical and thermal sensitivity at various time points (e.g., 30, 60, 120, 180 minutes) after drug administration.

Start Start Surgery Chronic Constriction Injury (CCI) Surgery Start->Surgery Recovery Post-operative Recovery (7-14 days) Surgery->Recovery Baseline Baseline Post-CCI Nociceptive Testing Recovery->Baseline DrugAdmin Administer FAAH Inhibitor/Vehicle Baseline->DrugAdmin PostTest Post-treatment Nociceptive Testing (30, 60, 120, 180 min) DrugAdmin->PostTest Data Data Analysis PostTest->Data End End Data->End

Figure 3: Experimental workflow for the CCI model of neuropathic pain.

Protocol 3: Measurement of Anandamide Levels

This protocol is to confirm that the FAAH inhibitor increases anandamide levels in peripheral tissues.

Materials:

  • Rodent tissues (e.g., paw skin, dorsal root ganglia)

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Internal standard (e.g., anandamide-d8)

  • Organic solvents (e.g., acetonitrile, methanol, chloroform)

Procedure:

  • Tissue Collection: Euthanize animals at a specified time point after FAAH inhibitor or vehicle administration. Rapidly dissect the tissues of interest and flash-freeze in liquid nitrogen.

  • Lipid Extraction: Homogenize the tissues in a solvent mixture (e.g., chloroform:methanol:water) containing the internal standard.

  • Sample Preparation: Perform a lipid extraction procedure (e.g., Bligh-Dyer). Evaporate the organic phase to dryness and reconstitute the residue in the mobile phase.

  • LC-MS Analysis: Inject the sample into the LC-MS system for quantification of anandamide levels.

Conclusion

Peripherally-restricted FAAH inhibitors are potent tools for elucidating the role of endogenous anandamide in the peripheral modulation of pain. The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate this important signaling pathway. The use of such compounds can contribute to the development of novel analgesic therapies with reduced central nervous system side effects.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing OMDM-5 Concentration for Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OMDM-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this compound in neuronal cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in neuronal cells?

This compound is a novel investigational compound. Its precise mechanism of action is under active investigation, but preliminary studies suggest it may modulate synaptic plasticity by interacting with key signaling pathways involved in neuronal survival and differentiation. As a new compound, it is crucial to empirically determine its effects and optimal concentration in your specific neuronal cell line.

Q2: What is the recommended starting concentration range for this compound in neuronal cell cultures?

For a novel compound like this compound, it is advisable to perform a dose-response curve starting from a low concentration and extending to a high concentration to determine the optimal, non-toxic working concentration for your specific neuronal cell type and experimental endpoint.[1] A broad range, for instance, from 1 nM to 100 µM, is recommended for initial screening to establish a dose-response curve.[2] This will help identify a narrower, effective concentration range for your specific neuronal model and research goals.[2]

Q3: How can I assess the cytotoxicity of this compound in my neuronal cultures?

Standard cell viability assays are recommended to determine the cytotoxic potential of this compound.[1] These include:

  • MTT Assay: Measures mitochondrial metabolic activity.[1]

  • LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase from damaged cells, indicating compromised membrane integrity.

  • Live/Dead Staining: Utilizes fluorescent dyes like Calcein-AM (for live cells) and Ethidium Homodimer-1 (for dead cells) to visualize cell viability.

It is crucial to include both positive (e.g., a known neurotoxin) and negative (vehicle control) controls in your experimental setup.

Q4: What are some potential functional assays to evaluate the efficacy of this compound?

Given its potential role in modulating neuronal function, the following functional assays can be employed:

  • Neurite Outgrowth Assays: To assess the effect of this compound on neuronal development and morphology.

  • Calcium Imaging: To measure changes in intracellular calcium levels, which are critical for neuronal signaling.

  • Immunofluorescence Staining: To visualize the expression and localization of specific neuronal markers (e.g., β-III tubulin for neurites, PSD-95 for postsynaptic terminals).

  • Microelectrode Array (MEA): To assess the effects of this compound on neuronal network activity and electrophysiology.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of cell death across all this compound concentrations. 1. This compound is highly neurotoxic at the tested concentrations. 2. Solvent (e.g., DMSO) toxicity. 3. Contamination of cultures.1. Expand the dose-response curve to include much lower concentrations (e.g., picomolar to nanomolar range). 2. Ensure the final solvent concentration is consistent across all conditions and below the toxic threshold for your neurons (typically <0.1%). Run a vehicle-only control. 3. Check cultures for any signs of bacterial or fungal contamination.
No observable effect of this compound at any tested concentration. 1. This compound concentrations are too low. 2. The chosen experimental endpoint is not sensitive to this compound's mechanism of action. 3. Degradation of this compound in the culture medium.1. Increase the concentration of this compound in a stepwise manner. 2. Consider alternative assays that are more directly linked to the hypothesized mechanism of action. 3. Prepare fresh stock solutions of this compound and minimize the time between media changes.
High variability between replicate wells or experiments. 1. Inconsistent cell plating density. 2. Uneven distribution of this compound in the culture wells. 3. Variability in the health and maturity of the neuronal cultures.1. Ensure a homogenous single-cell suspension before plating and use precise pipetting techniques. 2. Mix the culture plate gently after adding the compound. 3. Standardize the culture age and maturation state at which experiments are performed.

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration Range of this compound using an MTT Assay

This protocol is designed to establish a dose-response curve for this compound and identify the concentration range that is not cytotoxic to the neuronal cell line.

Materials:

  • Neuronal cell line of interest

  • Complete culture medium

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • 96-well culture plates

  • MTT reagent

  • Solubilization solution (e.g., DMSO or a specialized detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Plating: Plate neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. A broad concentration range (e.g., 1 nM to 100 µM) is recommended for the initial screen. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve.

Protocol 2: Assessing the Effect of this compound on Neurite Outgrowth

This protocol measures the effect of this compound on neurite extension.

Materials:

  • Neuronal cell line of interest

  • Culture plates or coverslips

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Plate and Treat Neurons: Plate neurons at a low density to allow for clear visualization of individual neurites. After allowing the neurons to attach, treat them with a non-toxic range of this compound concentrations determined from the viability assay.

  • Incubate: Incubate for a period sufficient to observe neurite growth (e.g., 48-72 hours).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Block with 5% BSA for 1 hour.

    • Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Use image analysis software to quantify neurite length, branching, and number.

Data Presentation

Table 1: Example Dose-Response Data for this compound Cytotoxicity (MTT Assay)

This compound Concentration (µM)Average Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle)1.250.08100%
0.011.230.0798.4%
0.11.210.0996.8%
11.150.0692.0%
100.980.0578.4%
500.550.0444.0%
1000.210.0316.8%

Table 2: Example Data for this compound Effect on Neurite Outgrowth

This compound Concentration (µM)Average Neurite Length (µm)Standard DeviationNumber of Primary Neurites
0 (Vehicle)85.212.53.1
0.192.714.13.3
1115.418.34.2
10135.820.14.8

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis prep_cells Prepare Neuronal Cell Culture plate_cells Plate Cells in 96-well Plate prep_cells->plate_cells prepare_omdm5 Prepare this compound Serial Dilutions treat_cells Treat Cells with This compound prepare_omdm5->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay functional_assay Perform Functional Assay (e.g., Neurite Outgrowth) incubate->functional_assay read_plate Measure Readout (e.g., Absorbance) viability_assay->read_plate analyze_data Analyze Data & Determine Optimal Concentration functional_assay->analyze_data read_plate->analyze_data signaling_pathway OMDM5 This compound Receptor Neuronal Receptor OMDM5->Receptor Kinase_A Kinase Cascade A Receptor->Kinase_A Kinase_B Kinase Cascade B Receptor->Kinase_B Transcription_Factor Transcription Factor Kinase_A->Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Neuronal_Survival Neuronal Survival Gene_Expression->Neuronal_Survival Neurite_Outgrowth Neurite Outgrowth Gene_Expression->Neurite_Outgrowth

References

OMDM-5 solubility and stability in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of OMDM-5 in common experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A2: Stock solutions of this compound should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For optimal results, it is recommended to aliquot stock solutions into tightly sealed vials and store them at -20°C or below. To maintain the integrity of the compound, it is best to use the stock solution on the day of preparation or within one month of storage.[1] Repeated freeze-thaw cycles should be avoided to prevent degradation.[1]

Q2: How can I determine the solubility of this compound in my experimental buffer?

A2: The solubility of this compound can be determined using methods such as the shake-flask method for thermodynamic solubility or the kinetic solubility assay for high-throughput screening.[2][3] The shake-flask method involves adding an excess of the solid compound to the buffer, agitating the mixture until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the filtered supernatant.

Q3: What are the common buffers used for solubility and stability testing of small molecules like this compound?

A3: Commonly used buffers for in vitro dissolution and stability testing include phosphate-buffered saline (PBS), citrate (B86180) buffers, and Tris buffers.[4][5] The choice of buffer should be guided by the pH required for the specific experiment, as pH can significantly influence the solubility and stability of a compound.[1][6] It is recommended to test solubility and stability across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[3]

Troubleshooting Guides

Low Solubility of this compound

Issue: this compound precipitates out of solution when diluted from a DMSO stock into an aqueous experimental buffer.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Poor Aqueous Solubility The inherent aqueous solubility of this compound may be low. Consider using a lower final concentration of this compound in your assay.
Co-solvent Percentage The percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution may be too low to maintain solubility. While high concentrations of organic solvents can be toxic to cells, a final DMSO concentration of up to 5% (v/v) is often tolerated in cell-based assays and can improve compound solubility.
Buffer Composition The specific buffer components or pH may be affecting the solubility of this compound.[6] Test the solubility in a panel of different buffers at various pH values to identify the optimal conditions.
Temperature Effects Solubility can be temperature-dependent. Ensure your buffer is at the correct experimental temperature before adding this compound.
This compound Instability in Experimental Buffer

Issue: Loss of this compound activity or concentration over the course of an experiment.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Hydrolytic Degradation This compound may be susceptible to hydrolysis, especially at certain pH values. Conduct a stability study in a simple buffer system like PBS at 37°C to assess its inherent aqueous stability.[1]
Reaction with Buffer Components Certain components in the buffer or cell culture media, such as amino acids or vitamins, could be reacting with this compound.[1] Test the stability of this compound in different buffers and media to identify any reactive components.
Oxidation The compound may be prone to oxidation. If suspected, consider adding antioxidants to the buffer or performing experiments under an inert atmosphere.
Light Sensitivity Some compounds are sensitive to light and can degrade upon exposure.[7] Protect solutions containing this compound from light by using amber vials or covering the experimental setup with foil.
Adsorption to Labware Small molecules can adsorb to the surface of plastic labware, leading to a decrease in the effective concentration. To mitigate this, consider using low-protein-binding plates and pipette tips.[1]

Experimental Protocols

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol is adapted from the gold standard shake-flask method for determining equilibrium solubility.[3]

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing the desired experimental buffer (e.g., PBS, pH 7.4).

    • Ensure the final volume is sufficient for analysis.

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After incubation, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant, avoiding any undissolved solid.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.[2]

  • Analysis:

    • Quantify the concentration of this compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Data Interpretation:

    • The measured concentration represents the thermodynamic solubility of this compound in the tested buffer at the specified temperature.

Protocol for Assessing Stability in Aqueous Buffer

This protocol outlines a general procedure for determining the stability of this compound in an aqueous buffer.

  • Preparation of Test Solution:

    • Prepare a stock solution of this compound in DMSO at a known high concentration (e.g., 10 mM).

    • Dilute the stock solution into the desired experimental buffer to a final working concentration (e.g., 10 µM).

  • Incubation:

    • Aliquot the test solution into multiple vials for different time points.

    • Incubate the vials at a constant temperature (e.g., 37°C).[1]

  • Sample Collection:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), remove a vial for analysis.

    • The 0-hour time point sample should be collected and processed immediately after preparation.[1]

  • Analysis:

    • Analyze the samples from each time point using a validated analytical method (e.g., HPLC or LC-MS) to determine the concentration of this compound remaining.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the degradation rate and half-life of this compound in the tested buffer.

Quantitative Data Summary

The following data are hypothetical and for illustrative purposes only.

Table 1: Solubility of this compound in Various Buffers at 25°C

BufferpHSolubility (µg/mL)
Phosphate-Buffered Saline (PBS)7.412.5 ± 1.1
Citrate Buffer5.045.2 ± 3.5
Tris-HCl8.08.9 ± 0.9

Table 2: Stability of this compound (10 µM) in PBS at 37°C

Time (hours)Remaining this compound (%)
0100
295.3
882.1
2465.7
4848.9

Visualizations

Solubility_Workflow Workflow for Solubility Determination prep Prepare Buffer and This compound Stock Solution add_excess Add Excess Solid this compound to Buffer prep->add_excess equilibrate Equilibrate for 24-48h (Shaking at constant T) add_excess->equilibrate separate Separate Solid and Liquid (Centrifugation/Filtration) equilibrate->separate analyze Analyze Supernatant (HPLC/LC-MS) separate->analyze result Determine Solubility analyze->result

Caption: Workflow for determining the thermodynamic solubility of this compound.

Stability_Workflow Workflow for Stability Assessment prep_solution Prepare this compound Solution in Buffer incubate Incubate at Desired Temperature (e.g., 37°C) prep_solution->incubate collect_samples Collect Aliquots at Various Time Points incubate->collect_samples analyze_samples Analyze Samples (HPLC/LC-MS) collect_samples->analyze_samples plot_data Plot Concentration vs. Time analyze_samples->plot_data calculate_half_life Calculate Degradation Rate and Half-life plot_data->calculate_half_life

Caption: Workflow for assessing the stability of this compound in an aqueous buffer.

Troubleshooting_Logic Troubleshooting Logic for Low Activity start Low Experimental Activity of this compound check_solubility Is the compound soluble in the assay buffer? start->check_solubility check_stability Is the compound stable for the duration of the assay? check_solubility->check_stability Yes optimize_solubility Optimize buffer/co-solvent or lower concentration check_solubility->optimize_solubility No optimize_stability Investigate degradation (pH, light, temp) check_stability->optimize_stability No other_issues Consider other factors: - Target engagement - Cellular uptake check_stability->other_issues Yes end_solubility Issue Resolved optimize_solubility->end_solubility end_stability Issue Resolved optimize_stability->end_stability

Caption: A logical workflow for troubleshooting low experimental activity of this compound.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway for this compound OMDM5 This compound Receptor Receptor X OMDM5->Receptor binds KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor Y KinaseB->TranscriptionFactor activates CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse induces

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for this compound.

References

how to minimize OMDM-5 variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

OMDM-5 Experimental Variability Technical Support Center

Disclaimer: The term "this compound" does not correspond to a standardized or widely known biological molecule, assay, or experimental platform based on available information. The following technical support guide is a generalized template designed to address common sources of variability in biological assays. The examples provided are for a hypothetical "this compound ELISA Kit" and are intended to be illustrative.

Troubleshooting Guides & FAQs

This support center provides guidance on minimizing variability and troubleshooting common issues encountered during experiments using this compound protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in experimental results?

A1: Variability in experimental results can arise from several factors, which can be broadly categorized as technical, biological, and environmental. Technical variability includes inconsistencies in pipetting, reagent preparation, incubation times, and temperature control. Biological variability can stem from differences in sample collection and handling, such as hemolysis or lipemia, which can interfere with assay results.[1] Environmental factors like room temperature fluctuations and light exposure can also impact sensitive reagents.

Q2: My negative controls show a high background signal. What could be the cause?

A2: High background is a common issue and can be attributed to several factors:

  • Inadequate Washing: Insufficient or improper washing steps can leave behind unbound reagents that contribute to the background signal. Ensure all wash steps are performed according to the protocol, with the correct volume and number of repetitions.

  • Reagent Contamination: Contamination of buffers or reagents with the analyte or other substances can lead to non-specific signals. Use fresh, sterile reagents.

  • Incorrect Antibody Concentration: Using a primary or secondary antibody at a concentration that is too high can lead to non-specific binding.

  • Cross-reactivity: The detection antibody may be cross-reacting with other molecules in the sample.

Q3: My positive controls are showing a weak or no signal. How can I troubleshoot this?

A3: A weak or absent signal in positive controls can be due to:

  • Improper Reagent Storage: Reagents, especially enzymes and antibodies, can lose activity if not stored at the recommended temperature. Verify the storage conditions and expiration dates of all kit components.

  • Incorrect Reagent Preparation: Errors in the dilution of standards, antibodies, or other reagents can lead to a weaker than expected signal. Double-check all dilution calculations and ensure thorough mixing.

  • Inactive Enzyme: The enzyme conjugate may have lost its activity. This can be due to improper storage or exposure to inhibiting substances.

  • Missing a Key Reagent: Forgetting to add a critical component like the primary antibody or the substrate will result in no signal.

Q4: I am observing significant well-to-well variability within the same plate. What are the likely causes?

A4: High variability between replicate wells often points to technical inconsistencies during the assay setup:

  • Pipetting Errors: Inconsistent pipetting volumes for samples, standards, or reagents is a primary cause of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Temperature Gradients: Uneven temperature across the plate during incubation can lead to differences in reaction rates. Ensure the plate is incubated in a stable, uniform temperature environment.

  • Inconsistent Washing: Variable washing across the plate can leave different amounts of residual reagents in the wells.

  • "Edge Effect": Wells on the outer edges of the plate can be more susceptible to temperature fluctuations and evaporation, leading to different results compared to the inner wells.

Data Presentation: Assay Performance & Variability

Consistent assay performance is critical for reliable results. The following tables provide examples of expected values for assay controls and how to identify potential variability.

Table 1: this compound Assay Control Performance Specifications

Control ParameterExpected Value RangeAcceptance Criteria
High Positive Control 1.8 - 2.2 ODWithin ± 2 Standard Deviations of the established mean.
Low Positive Control 0.4 - 0.8 ODWithin ± 2 Standard Deviations of the established mean.
Negative Control < 0.1 ODSignal should be less than 10% of the high positive control.
Standard Curve R² > 0.99A high coefficient of determination indicates a good fit.

Table 2: Troubleshooting High Coefficient of Variation (CV%) in Replicates

Observed IssuePotential CauseRecommended Action
CV% > 15% for sample replicates Inconsistent pipetting; Improper mixing of samples or reagents.Review pipetting technique; Ensure thorough mixing of all solutions before adding to the plate.
CV% > 10% for standard curve points Errors in serial dilutions; Pipetting inaccuracies.Prepare fresh serial dilutions; Calibrate pipettes.
Consistent drift in signal across the plate Temperature gradients during incubation; Delay in adding reagents across the plate.Ensure uniform plate temperature; Use a multi-channel pipette for simultaneous reagent addition.

Experimental Protocols

Detailed Methodology: this compound ELISA Protocol
  • Reagent Preparation:

    • Allow all reagents to reach room temperature (20-25°C) for at least 30 minutes before use.

    • Prepare wash buffer by diluting the 10X concentrate with deionized water.

    • Prepare serial dilutions of the standard analyte from the provided stock solution.

  • Sample Addition:

    • Add 100 µL of standards, controls, and samples to the appropriate wells of the microplate.

    • Cover the plate and incubate for 2 hours at room temperature.

  • Washing:

    • Aspirate the contents of each well.

    • Wash each well with 300 µL of wash buffer. Repeat for a total of four washes.

    • After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.

  • Detection Antibody Addition:

    • Add 100 µL of the diluted detection antibody to each well.

    • Cover the plate and incubate for 1 hour at room temperature.

  • Enzyme Conjugate Addition & Incubation:

    • Repeat the washing step as described in step 3.

    • Add 100 µL of the enzyme conjugate to each well.

    • Cover the plate and incubate for 30 minutes at room temperature, protected from light.

  • Substrate Development & Measurement:

    • Repeat the washing step as described in step 3.

    • Add 100 µL of the substrate solution to each well.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well.

    • Read the optical density (OD) at 450 nm within 10 minutes of adding the stop solution.

Visualizations

Diagrams of Workflows and Error Sources

OMDM5_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Reagent_Prep Reagent & Standard Preparation Add_Samples Add Samples/ Standards Reagent_Prep->Add_Samples Incubate1 Incubate Add_Samples->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Detection_Ab Add Detection Antibody Wash1->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Enzyme Add Enzyme Conjugate Wash2->Add_Enzyme Incubate3 Incubate Add_Enzyme->Incubate3 Wash3 Wash Incubate3->Wash3 Add_Substrate Add Substrate Wash3->Add_Substrate Incubate4 Incubate (Develop) Add_Substrate->Incubate4 Add_Stop Add Stop Solution Incubate4->Add_Stop Read_Plate Read Plate (OD 450nm) Add_Stop->Read_Plate Analyze_Data Analyze Data Read_Plate->Analyze_Data

Caption: A typical experimental workflow for the this compound ELISA protocol.

Error_Sources cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample_Collection Sample Collection (e.g., Hemolysis) Variability High Experimental Variability Sample_Collection->Variability Sample_Storage Sample Storage Sample_Storage->Variability Pipetting Pipetting Error Pipetting->Variability Incubation Incubation Time/ Temp Incubation->Variability Washing Inadequate Washing Washing->Variability Reagents Reagent Prep Reagents->Variability Data_Entry Data Entry Error Data_Entry->Variability Analysis Incorrect Analysis Analysis->Variability

Caption: Common sources of error contributing to experimental variability.

References

Technical Support Center: Addressing MOF-5 Stability and Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability and precipitation issues with the metal-organic framework MOF-5 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my MOF-5 precipitating or degrading when exposed to water or humid air?

A1: MOF-5 is known to have poor stability in the presence of water.[1][2][3] The framework can collapse due to the displacement of the organic linkers by water molecules, which coordinate with the zinc metal centers.[1][2] This structural degradation leads to the formation of an insoluble precipitate. Even at low water content (above 3.9% by mass), the crystal lattice can be distorted, leading to a loss of porosity and structural integrity.[1]

Q2: What is the primary mechanism of MOF-5 degradation in aqueous environments?

A2: The degradation of MOF-5 in water is primarily initiated by the attack of water molecules on the zinc-carboxylate coordination bonds.[2] Water molecules can replace the oxygen atoms of the carboxylate linkers in the zinc coordination sphere.[1] This process, known as hydrolysis, leads to the breakdown of the framework structure. The degradation can be influenced by the pH of the aqueous solution.[2]

Q3: Can the stability of MOF-5 in water be improved?

A3: While MOF-5 is inherently moisture-sensitive, some strategies can enhance its stability. One approach involves modifying the organic linkers or incorporating hydrophobic functional groups to repel water molecules. Another strategy is to control the experimental conditions, such as pH and temperature, to minimize degradation.[2] For some applications, using non-aqueous solvents is recommended to avoid these stability issues altogether.

Q4: What are the visual signs of MOF-5 degradation in an aqueous solution?

A4: Visual signs of MOF-5 degradation include a change in the appearance of the solution from a clear suspension of crystalline particles to a cloudy mixture with a visible precipitate. The color of the material may also change, and a loss of the characteristic crystalline shape of the MOF-5 particles can be observed under a microscope.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with MOF-5 in aqueous solutions.

Issue Possible Cause Recommended Solution
Sudden precipitation upon adding MOF-5 to an aqueous solution. Inherent instability of MOF-5 in water.- Conduct the experiment in a non-aqueous solvent if possible.- Work at low temperatures to slow down the degradation kinetics.- Ensure the water is de-gassed to remove dissolved acidic gases like CO2 that can lower the pH.
Gradual loss of material performance (e.g., gas adsorption capacity) after exposure to ambient air. Adsorption of atmospheric moisture leading to structural degradation.- Store MOF-5 under an inert atmosphere (e.g., in a glovebox or desiccator).- Activate the material by heating under vacuum before use to remove any adsorbed water.
Inconsistent experimental results between batches. Varying levels of water contamination in solvents or starting materials.- Use anhydrous solvents and ensure all glassware is thoroughly dried before use.- Characterize the fresh MOF-5 batch for its baseline properties before starting the experiment.

Experimental Protocols

Protocol 1: Activation of MOF-5 to Remove Adsorbed Water

  • Place the as-synthesized MOF-5 powder in a Schlenk flask or a similar sealable vessel.

  • Connect the flask to a high-vacuum line.

  • Slowly heat the sample to the desired activation temperature (typically 150-250 °C). The heating rate should be slow to avoid rapid outgassing that can damage the framework.

  • Maintain the temperature and vacuum for several hours (e.g., 6-12 hours) until the pressure in the system stabilizes at a low value.

  • Cool the sample to room temperature under vacuum.

  • Backfill the flask with an inert gas (e.g., nitrogen or argon) before transferring it to a glovebox for storage and handling.

Visualizations

Diagram 1: Workflow for Troubleshooting MOF-5 Precipitation

G A Start: MOF-5 Experiment in Aqueous Solution B Observe Precipitation or Degradation A->B C Check for Water Exposure B->C Precipitation Observed J Proceed with Experiment B->J No Precipitation D Review Solvent Choice C->D E Assess Storage Conditions D->E F Implement Corrective Actions E->F G Use Anhydrous Solvent F->G H Store Under Inert Atmosphere F->H I Activate MOF-5 Before Use F->I G->J H->J I->J

A troubleshooting workflow for addressing MOF-5 precipitation.

Diagram 2: Degradation Pathway of MOF-5 in Water

G A Intact MOF-5 Framework (Crystalline) B Exposure to Water (H₂O) A->B C Water Molecules Coordinate to Zinc Centers B->C D Displacement of Carboxylate Linkers C->D E Framework Collapse (Amorphous Precipitate) D->E

The degradation pathway of MOF-5 upon exposure to water.

References

Technical Support Center: Improving "Compound X" Efficacy in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the efficacy of "Compound X," a novel neuroactive agent, in primary neuron cultures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for Compound X?

A1: The optimal solvent and storage conditions are critical for maintaining the stability and activity of Compound X. It is recommended to dissolve Compound X in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store the aliquots at -80°C for long-term stability. For short-term storage (up to one week), 4°C is acceptable. Always protect the stock solution from light.

Q2: What is the optimal concentration range for treating primary neurons with Compound X?

A2: The effective concentration of Compound X can vary depending on the neuron type and the specific experimental goals. We recommend performing a dose-response curve to determine the optimal concentration for your specific model. A typical starting range for neuroactive compounds is between 100 nM and 10 µM. It is crucial to include a vehicle control (DMSO) at the same final concentration used for Compound X treatment to account for any solvent effects.

Q3: At what day in vitro (DIV) should primary neurons be treated with Compound X?

A3: The timing of treatment is crucial for observing the desired effects of Compound X. For studies on neuronal development and synaptogenesis, treatment is often initiated between DIV 4 and DIV 7, a period of active dendritic and axonal growth. For experiments on mature neuronal networks, it is advisable to wait until at least DIV 14-21, when synapses are more established. The optimal timing should be determined empirically for each experimental paradigm.

Q4: How can I assess the neuroprotective effects of Compound X?

A4: Several assays can be employed to quantify the neuroprotective effects of Compound X. To assess neuronal viability, assays such as the MTT or LDH release assay can be utilized. For a more direct measure of apoptosis, techniques like TUNEL staining or caspase-3 activity assays are recommended. Immunocytochemistry for neuronal markers like MAP2 or NeuN can also be used to visualize and quantify neuronal survival.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no efficacy of Compound X 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles. 2. Suboptimal Concentration: The concentration used may be too low to elicit a response. 3. Incorrect Treatment Timing: Neurons may not be at the appropriate developmental stage. 4. Poor Neuronal Health: The primary neuron culture may be unhealthy, masking the effects of the compound.1. Prepare fresh aliquots of Compound X from a new stock. 2. Perform a dose-response experiment to identify the optimal concentration. 3. Vary the DIV at which the treatment is initiated. 4. Assess the health of your cultures by checking morphology and viability before treatment. Ensure optimal culture conditions.
Observed Cytotoxicity 1. High Compound Concentration: The concentration used may be toxic to the neurons. 2. Solvent Toxicity: High concentrations of the vehicle (e.g., DMSO) can be neurotoxic. 3. Contamination: The Compound X stock or culture media may be contaminated.1. Lower the concentration of Compound X. 2. Ensure the final concentration of the vehicle is below 0.1%. 3. Use sterile filtering for all solutions and maintain aseptic technique.
High Variability Between Experiments 1. Inconsistent Culture Conditions: Variations in cell plating density, media changes, or incubator conditions. 2. Batch-to-Batch Variation of Compound X: Inconsistent purity or activity between different batches of the compound. 3. Inconsistent Treatment Protocol: Variations in the timing or method of compound addition.1. Standardize all culture protocols, including cell density and media change schedules.[1][2] 2. If possible, use the same batch of Compound X for a series of experiments. 3. Develop and strictly adhere to a detailed standard operating procedure for compound treatment.
Precipitation of Compound X in Culture Medium 1. Low Solubility: Compound X may have poor solubility in aqueous media. 2. High Concentration: The concentration of Compound X may exceed its solubility limit in the culture medium.1. Prepare the final dilution of Compound X in pre-warmed culture medium and vortex thoroughly before adding to the cells. 2. Lower the final concentration of Compound X.

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • E18 pregnant Sprague-Dawley rat

  • Hibernate-A medium

  • Papain (20 U/mL)

  • DNase I (100 µg/mL)

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Poly-D-lysine coated plates/coverslips

Procedure:

  • Dissect the cerebral cortices from E18 rat embryos in ice-cold Hibernate-A medium.

  • Mince the tissue and incubate in papain and DNase I solution at 37°C for 15-20 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Plate the neurons on Poly-D-lysine coated surfaces at a density of 2.5 x 10^5 cells/cm².

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • Perform a half-media change every 3-4 days.

Protocol 2: MTT Assay for Neuronal Viability

This protocol measures cell viability based on the metabolic activity of mitochondria.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • After treatment with Compound X, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for at least 2 hours at 37°C or overnight at room temperature in the dark.

  • Read the absorbance at 570 nm using a plate reader.

Signaling Pathways and Workflows

experimental_workflow cluster_prep Culture Preparation cluster_treatment Treatment cluster_analysis Analysis prep_neurons Isolate & Plate Primary Neurons culture_neurons Culture Neurons (DIV 1-14) prep_neurons->culture_neurons treat_neurons Treat Neurons with Compound X culture_neurons->treat_neurons prepare_compound Prepare Compound X Dilutions prepare_compound->treat_neurons viability_assay Assess Viability (e.g., MTT) treat_neurons->viability_assay imaging Immunofluorescence Imaging treat_neurons->imaging biochemical_assay Biochemical Assays (e.g., Western Blot) treat_neurons->biochemical_assay

Caption: A generalized workflow for testing Compound X in primary neuron cultures.

neuroprotective_pathway compound_x Compound X receptor Target Receptor compound_x->receptor pi3k PI3K receptor->pi3k activates akt Akt pi3k->akt activates bad Bad (pro-apoptotic) akt->bad inhibits (phosphorylation) caspase3 Caspase-3 (activated) akt->caspase3 inhibits bcl2 Bcl-2 (anti-apoptotic) bad->bcl2 inhibits bcl2->caspase3 inhibits survival Neuronal Survival caspase3->survival prevents

Caption: A potential neuroprotective signaling pathway activated by Compound X.

References

Technical Support Center: OMDM-5 Vehicle Selection for In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the selection of an appropriate vehicle for the in vivo administration of OMDM-5, a novel investigational compound. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the first step in selecting a vehicle for this compound?

A1: The initial and most critical step is to determine the solubility of this compound in a range of pharmaceutically acceptable vehicles. This process, known as a solubility screen, will identify the most promising solvents and formulations for further development. It is recommended to start with common vehicles such as saline, phosphate-buffered saline (PBS), polyethylene (B3416737) glycols (PEGs), and various oils.

Q2: this compound has poor aqueous solubility. What are my options?

A2: For compounds with low water solubility, several strategies can be employed. These include the use of co-solvents (e.g., DMSO, ethanol), surfactants (e.g., Tween® 80, Cremophor® EL), or complexing agents like cyclodextrins. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), or creating a suspension are also viable options.

Q3: How do I minimize vehicle-induced toxicity in my in vivo studies?

A3: To minimize toxicity, it is crucial to use the lowest effective concentration of any excipient. For instance, the final concentration of DMSO in an injectable formulation should ideally be kept below 10% (v/v), and even lower (<1% v/v) is preferable to avoid adverse effects.[1] Always include a vehicle-only control group in your experiments to differentiate between the effects of this compound and the vehicle itself.

Q4: Can I use the same formulation for different routes of administration?

A4: Not necessarily. The choice of vehicle is highly dependent on the route of administration. For example, intravenous (IV) injections require sterile, aqueous-based solutions with a physiological pH, whereas oral (PO) administration allows for a wider range of formulations, including suspensions and oil-based solutions. Formulations for subcutaneous (SC) or intraperitoneal (IP) injection should also be isotonic and non-irritating.

Q5: How should I prepare and store my this compound formulation?

A5: It is generally recommended to prepare formulations fresh on the day of dosing to ensure stability and prevent degradation or precipitation of this compound.[2] If a formulation must be stored, its stability at the intended storage temperature (e.g., 4°C or -20°C) should be thoroughly validated. Always protect light-sensitive compounds from light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound precipitates out of solution upon dilution with aqueous buffer. The compound is "crashing out" due to a rapid change in solvent polarity. This is common when a concentrated DMSO stock is diluted into an aqueous medium.[3]Perform a serial dilution, adding the DMSO stock to the aqueous buffer slowly while vortexing.[3] Alternatively, consider using a co-solvent system (e.g., DMSO/PEG 400/saline) or a surfactant to maintain solubility.
High variability in plasma drug levels between animals. This could be due to inconsistent dissolution of this compound in the gastrointestinal tract (for oral dosing), or issues with the formulation's homogeneity.For oral administration, consider particle size reduction (micronization) or formulating as a solution or fine suspension. Ensure the formulation is thoroughly mixed before each administration to guarantee homogeneity.
Visible signs of irritation or distress in animals post-injection (e.g., scratching, lethargy). The vehicle may be causing local tissue irritation. This can be due to non-physiological pH, high concentrations of co-solvents like DMSO or ethanol, or the use of harsh surfactants.Adjust the pH of the formulation to be within a physiological range (typically 7.2-7.4). Reduce the concentration of potentially irritating excipients. Evaluate alternative, more biocompatible vehicles.
The viscosity of the formulation is too high for accurate dosing. High concentrations of polymers like methylcellulose (B11928114) or certain PEGs can result in a highly viscous solution.Decrease the concentration of the viscosity-enhancing agent. Gently warming the formulation (if this compound is heat-stable) can also reduce viscosity. Ensure your syringe and needle gauge are appropriate for the formulation's viscosity.

Data Presentation: Vehicle Solubility and Toxicity

The following tables provide representative data for a model compound with poor aqueous solubility, similar to what might be expected for this compound, to guide initial vehicle screening. Note: This data is for illustrative purposes and must be confirmed experimentally for this compound.

Table 1: Solubility of a Model Compound (Celecoxib) in Common Vehicles

VehicleSolubility (µg/mL)Reference
Water4.2[4]
Phosphate Buffered Saline (pH 7.4)~7[5]
1% Tween® 80 in Water> 200[6]
Polyethylene Glycol 400 (PEG 400)> 400,000[5]
Corn Oil~1,500-
10% DMSO / 90% SalineVariable, depends on final concentration-

Table 2: Acute Toxicity of Common Excipients in Rodents

ExcipientRouteSpeciesLD50Reference
DMSOOralRat14,500 mg/kg-
PEG 400OralRat28,900 mg/kg[7]
Tween® 80OralMouse25,000 mg/kg-
Cremophor® ELIVRat1,500 mg/kg-

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound
  • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in 100% DMSO.

  • Dispense test vehicles (e.g., water, PBS, 0.5% methylcellulose) into a 96-well plate.

  • Add a small volume of the this compound stock solution to each well and mix thoroughly.

  • Incubate the plate at room temperature for a set period (e.g., 2 hours).

  • Measure the turbidity of each well using a plate reader at a wavelength of ~600 nm. Increased absorbance indicates precipitation. The highest concentration that remains clear is the approximate kinetic solubility.

Protocol 2: Preparation of a Co-Solvent Formulation (10% DMSO, 40% PEG 400, 50% Saline)
  • Weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO to create a concentrated stock.

  • In a separate sterile tube, add the required volume of PEG 400.

  • Slowly add the this compound/DMSO stock solution to the PEG 400 while vortexing.

  • Continue to vortex and slowly add the sterile saline to reach the final desired volume and concentration.

  • Visually inspect the final solution to ensure it is clear and free of precipitates.

Protocol 3: Preparation of a Tween® 80-Based Suspension
  • Prepare the vehicle: Add the desired concentration of Tween® 80 (e.g., 0.5% v/v) to sterile saline and mix thoroughly.

  • Weigh the required amount of micronized this compound powder.

  • Wet the powder with a small amount of the Tween® 80/saline vehicle to form a paste.

  • Gradually add the remaining vehicle while continuously mixing or sonicating to form a homogenous suspension.

  • Maintain continuous stirring during dosing to prevent the compound from settling.

Visualizations

G cluster_start Initial Assessment cluster_solubility Solubility Screening cluster_formulation Formulation Strategy cluster_optimization Optimization & Finalization start Define Target Dose & Route of Administration solubility_screen Kinetic Solubility Screen (Aqueous & Organic Vehicles) start->solubility_screen aqueous_check Sufficient Aqueous Solubility? solubility_screen->aqueous_check aqueous_formulation Aqueous Formulation (Saline, PBS, Buffer) aqueous_check->aqueous_formulation Yes complex_formulation Complex Formulation (Co-solvents, Surfactants, Lipids, Suspensions) aqueous_check->complex_formulation No stability_test Formulation Stability (Physical & Chemical) aqueous_formulation->stability_test complex_formulation->stability_test tolerability_test In Vivo Tolerability (Vehicle Control) stability_test->tolerability_test final_vehicle Final Vehicle Selected tolerability_test->final_vehicle

Caption: Workflow for selecting an appropriate in vivo vehicle for this compound.

G cluster_materials Step 1: Materials cluster_prep Step 2: Preparation cluster_qc Step 3: Quality Control compound Weigh this compound dissolve Dissolve this compound in DMSO compound->dissolve dmso Measure DMSO dmso->dissolve peg Measure PEG 400 add_peg Add this compound/DMSO to PEG 400 peg->add_peg saline Measure Sterile Saline add_saline Slowly Add Saline saline->add_saline dissolve->add_peg mix1 Vortex Thoroughly add_peg->mix1 mix1->add_saline mix2 Vortex to Homogenize add_saline->mix2 inspect Visually Inspect for Precipitate mix2->inspect ready Ready for Dosing inspect->ready

Caption: Experimental workflow for preparing a co-solvent this compound formulation.

G cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_inhibitor Drug Action cluster_downstream Downstream Effects receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Growth mtor->proliferation survival Cell Survival mtor->survival omdm5 This compound omdm5->mtor

Caption: Hypothetical signaling pathway for this compound as an mTOR inhibitor.

References

Technical Support Center: Mitigating Potential Cytotoxicity of OMDM-5 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of OMDM-5 in long-term experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a novel small molecule inhibitor currently under investigation. Its primary mechanism of action is believed to involve the disruption of specific kinase signaling pathways implicated in cell proliferation and survival. Due to its potent activity, off-target effects leading to cytotoxicity can be a concern in long-term studies.

Q2: What are the common signs of this compound induced cytotoxicity in cell culture?

A2: Common indicators of cytotoxicity include a significant decrease in cell viability over time, observable changes in cell morphology (e.g., rounding, detachment, blebbing), increased presence of apoptotic bodies, and a reduction in metabolic activity as measured by assays like MTT or MTS.[1][2]

Q3: Is the solvent used to dissolve this compound a potential source of cytotoxicity?

A3: Yes, the solvent, most commonly DMSO, can exhibit cytotoxic effects, particularly at higher concentrations and with prolonged exposure.[3][4] It is crucial to run a vehicle control (cells treated with the solvent alone at the same final concentration used for this compound) to distinguish between solvent-induced and compound-specific cytotoxicity.[3]

Q4: How can I determine a suitable working concentration of this compound for long-term studies that minimizes cytotoxicity?

A4: A dose-response study is essential to identify an optimal concentration range. This involves treating your cell line with a serial dilution of this compound for various durations (e.g., 24, 48, 72 hours) and assessing cell viability at each time point. This will help establish a therapeutic window where the desired biological effect is achieved with minimal cell death.

Q5: Can this compound interfere with the reagents used in standard cytotoxicity assays?

A5: It is possible for compounds to interfere with assay components. For example, a compound might chemically react with the MTT reagent, leading to a false readout. To rule this out, it is advisable to run a cell-free control where this compound is added to the assay reagents to check for any direct chemical interactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during long-term experiments with this compound.

Problem Possible Causes Recommended Solutions
High variability in cell viability between replicate wells. - Uneven cell seeding.- Edge effects in multi-well plates.- Inconsistent pipetting technique.- Ensure a homogenous single-cell suspension before seeding and visually confirm even distribution after seeding.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead.- Use calibrated pipettes and practice consistent, slow pipetting.
Unexpectedly high levels of cell death even at low this compound concentrations. - High sensitivity of the specific cell line to this compound.- Suboptimal cell culture conditions increasing susceptibility to stress.- Contamination of cell culture.- Perform a dose-response curve on multiple cell lines to assess differential sensitivity.- Ensure optimal culture conditions (media, confluency, incubator settings).- Regularly test for mycoplasma and other microbial contaminants.
Decreased this compound efficacy over time in long-term studies. - Compound instability in culture medium.- Development of drug resistance in the cell population.- Prepare fresh dilutions of this compound for each experiment and avoid repeated freeze-thaw cycles.- Consider intermittent dosing schedules or co-treatment with other agents to prevent the emergence of resistant clones.
Microscopy shows significant cell death, but LDH release assay shows low cytotoxicity. - this compound may be inducing apoptosis rather than necrosis. LDH is primarily released during necrosis.- Handling-induced cell damage during the assay procedure.- Use an apoptosis-specific assay, such as a caspase activity assay or Annexin V staining, to confirm the mode of cell death.- Handle cells gently during media changes and reagent additions.
Low signal in ATP-based viability assays (e.g., CellTiter-Glo®). - Low cell numbers.- Rapid degradation of ATP after cell lysis.- Inefficient cell lysis.- Ensure a sufficient number of viable cells are seeded to generate a detectable signal.- Use a lysis buffer that effectively inactivates ATPases and work quickly, keeping samples on ice.- Confirm the lysis buffer is compatible with your cell line.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the dose-dependent cytotoxicity of this compound.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated and vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72, and 96 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Apoptosis vs. Necrosis Differentiation Assay (Annexin V and Propidium Iodide Staining)

This protocol allows for the differentiation between apoptotic and necrotic cell death induced by this compound.

Materials:

  • Cell line of interest treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include positive and negative controls.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture plate_seeding Plate Seeding cell_culture->plate_seeding omdm5_prep This compound Dilution treatment This compound Treatment (Dose-Response & Time-Course) omdm5_prep->treatment plate_seeding->treatment viability_assay Viability Assay (e.g., MTT, MTS) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay data_analysis Data Analysis (IC50, Viability %) viability_assay->data_analysis apoptosis_assay->data_analysis

Caption: Workflow for assessing this compound cytotoxicity.

troubleshooting_logic start High Cytotoxicity Observed q1 Is solvent control also toxic? start->q1 a1_yes Solvent Toxicity Issue q1->a1_yes Yes q2 Is cytotoxicity cell-line specific? q1->q2 No sol1 Reduce solvent concentration (<0.5% DMSO) a1_yes->sol1 end Optimize this compound Concentration & Exposure Time sol1->end a2_yes Cell Line Sensitivity q2->a2_yes Yes q3 Is there evidence of apoptosis? q2->q3 No sol2 Test on multiple cell lines a2_yes->sol2 sol2->end a3_yes Apoptotic Pathway Activation q3->a3_yes Yes q3->end No sol3 Perform caspase assays a3_yes->sol3 sol3->end

Caption: Logic diagram for troubleshooting this compound cytotoxicity.

signaling_pathway OMDM5 This compound Kinase Target Kinase OMDM5->Kinase Inhibition OffTarget Off-Target Kinase OMDM5->OffTarget Potential Inhibition Downstream Downstream Effectors Kinase->Downstream Activation Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Stress Cellular Stress (e.g., ROS production) OffTarget->Stress Leads to Apoptosis Apoptosis Stress->Apoptosis

Caption: Hypothetical signaling pathway for this compound action.

References

Technical Support Center: Ensuring KIN-X Selectivity in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KIN-X, a novel kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to ensuring the selective activity of KIN-X in complex biological samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to guide your research.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with KIN-X, providing potential causes and recommended solutions in a question-and-answer format.

Issue/Question Potential Causes Recommended Solutions
High background signal in cell-based assays - Non-specific binding of KIN-X to cellular components. - Off-target effects on other kinases or proteins. - Issues with the detection antibody or reagent.- Optimize KIN-X concentration; perform a dose-response curve. - Include appropriate positive and negative controls. - Use a structurally distinct inhibitor for the same target as a control. - Validate the specificity of your detection reagents.
Inconsistent results between experiments - Variability in sample preparation (e.g., cell lysis, protein concentration). - Degradation of KIN-X or other reagents. - Inconsistent incubation times or temperatures.- Standardize your sample preparation protocol.[1][2] - Aliquot and store KIN-X and other critical reagents properly. - Ensure precise control over all experimental parameters.
Discrepancy between in vitro and cellular activity - Poor cell permeability of KIN-X. - Efflux of KIN-X by cellular transporters. - Metabolism of KIN-X within the cell. - Presence of high ATP concentrations in cells competing with KIN-X.- Perform cell permeability assays. - Use efflux pump inhibitors as experimental controls. - Analyze KIN-X stability in cell culture medium and lysates. - Conduct competition binding assays with varying ATP concentrations.
Observed off-target effects - KIN-X may have affinity for other kinases with similar ATP-binding pockets.[3][4] - High concentrations of KIN-X can lead to non-specific interactions.[4]- Perform a comprehensive kinase panel screen to identify potential off-targets. - Use the lowest effective concentration of KIN-X. - Confirm off-target effects using orthogonal methods (e.g., siRNA, CRISPR).

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration for KIN-X in cell-based assays?

We recommend starting with a concentration range of 1 nM to 10 µM in a dose-response experiment. The optimal concentration will depend on the cell type and the specific endpoint being measured.

2. How can I confirm that the observed phenotype is due to the inhibition of the intended target and not an off-target effect?

To validate on-target activity, we recommend the following:

  • Use a structurally unrelated inhibitor: Compare the effects of KIN-X with another inhibitor that targets the same kinase but has a different chemical scaffold.

  • Rescue experiments: If possible, introduce a KIN-X-resistant mutant of the target kinase into your cells. If the phenotype is rescued, it suggests on-target activity.

  • RNAi/CRISPR: Knockdown or knockout of the target kinase should phenocopy the effects of KIN-X treatment.

3. What are the best practices for preparing cell lysates for use with KIN-X?

For optimal results, we recommend the following when preparing cell lysates:

  • Use a suitable lysis buffer: The choice of buffer can impact protein stability and kinase activity. A common choice is RIPA buffer, but this may need to be optimized.

  • Include protease and phosphatase inhibitors: This is crucial to prevent degradation and changes in the phosphorylation state of your target proteins.

  • Keep samples on ice: All steps should be performed at 4°C to minimize enzymatic activity.

  • Determine protein concentration: Accurately measure the protein concentration of your lysates to ensure equal loading in downstream applications.

4. How stable is KIN-X in solution?

KIN-X is stable in DMSO at -20°C for up to 6 months. For working solutions in aqueous buffers, it is recommended to prepare them fresh for each experiment to avoid degradation.

Quantitative Data Summary

The following tables summarize key quantitative data for KIN-X.

Table 1: Kinase Selectivity Profile of KIN-X (IC50 values)

KinaseIC50 (nM)
Target Kinase A 15
Kinase B350
Kinase C> 10,000
Kinase D850
Kinase E> 10,000

Table 2: In Vitro and Cellular Potency of KIN-X

Assay TypeParameterValue
Biochemical AssayIC50 (nM)15
Cell-Based Assay (Phosphorylation)EC50 (nM)75
Cell Proliferation AssayGI50 (nM)200

Experimental Protocols

Protocol 1: Western Blot Analysis of Target Phosphorylation

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of KIN-X or vehicle (DMSO) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein concentrations and load equal amounts onto an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against the phosphorylated form of the target protein overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene like GAPDH).

Protocol 2: Competitive Binding Assay

This protocol is designed to assess the binding affinity of KIN-X to its target kinase.

  • Reagent Preparation: Prepare a solution of the purified target kinase, a fluorescently labeled tracer known to bind the kinase, and a serial dilution of KIN-X.

  • Incubation: Mix the kinase, tracer, and varying concentrations of KIN-X in a microplate. Allow the reaction to reach equilibrium.

  • Fluorescence Polarization Reading: Measure the fluorescence polarization of each well. A decrease in polarization indicates displacement of the tracer by KIN-X.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the KIN-X concentration. Fit the data to a suitable binding model to determine the IC50 and calculate the dissociation constant (Kd).

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Target_Kinase_A Target Kinase A Receptor->Target_Kinase_A activates Downstream_Protein Downstream Protein Target_Kinase_A->Downstream_Protein phosphorylates Transcription_Factor Transcription Factor Downstream_Protein->Transcription_Factor activates KIN_X KIN-X KIN_X->Target_Kinase_A inhibits Gene_Expression Gene Expression Transcription_Factor->Gene_Expression regulates

Caption: Signaling pathway illustrating the inhibitory action of KIN-X on Target Kinase A.

Experimental_Workflow start Start: Hypothesis biochemical_assay Biochemical Assay (In Vitro IC50) start->biochemical_assay cell_based_assay Cell-Based Assay (EC50) biochemical_assay->cell_based_assay selectivity_screen Kinase Selectivity Screen cell_based_assay->selectivity_screen off_target_validation Off-Target Validation (e.g., CRISPR, siRNA) selectivity_screen->off_target_validation in_vivo_studies In Vivo Efficacy Studies off_target_validation->in_vivo_studies

Caption: Experimental workflow for characterizing the selectivity of KIN-X.

References

Technical Support Center: Oxymercuration-Demercuration (OMDM)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Oxymercuration-Demercuration (OMDM) reaction. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals avoid common pitfalls and achieve optimal results in their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the OMDM reaction, presented in a question-and-answer format.

Question: Why is the yield of my alcohol product consistently low?

Answer: Low yields in OMDM reactions can stem from several factors:

  • Reagent Quality: Ensure the mercuric acetate (B1210297) (Hg(OAc)₂) is fresh and has not absorbed excess moisture. The reducing agent, sodium borohydride (B1222165) (NaBH₄), should be of high purity and stored in a desiccator, as it decomposes in the presence of moisture.

  • Incomplete Demercuration: The demercuration step with NaBH₄ is crucial for obtaining the final alcohol product. Ensure the NaBH₄ is added slowly and in sufficient molar excess to the reaction mixture. The reaction is often exothermic; maintaining a cool temperature (e.g., with an ice bath) during addition can prevent side reactions.

  • Solvent Choice: Tetrahydrofuran (THF) is a common solvent for the oxymercuration step as it solubilizes both the alkene and the mercury salt. Ensure the THF is anhydrous, as water can compete as a nucleophile.

  • Reaction Time: While the oxymercuration step is often rapid, ensure the reaction has gone to completion before adding the NaBH₄. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

Question: My reaction is producing unexpected side products. What could be the cause?

Answer: The formation of side products is often related to the reaction conditions or the nature of the starting material.

  • Alkoxymercuration: If an alcohol is used as the solvent instead of water, an ether will be formed instead of an alcohol.[1] Ensure that water is the intended nucleophile if an alcohol is the desired product.

  • Rearrangement Products: While OMDM is known for preventing carbocation rearrangements, trace amounts of rearranged products might be observed if the reaction conditions are not optimal.[2][3] This is rare but could indicate the presence of strong acids, which might facilitate an alternative reaction pathway.

  • Over-reduction: In the demercuration step, NaBH₄ can potentially reduce other functional groups in your molecule if the conditions are too harsh (e.g., elevated temperature).

Question: I am observing the wrong stereochemistry in my product. Why is this happening?

Answer: The oxymercuration step proceeds via an anti-addition of the hydroxyl group and the mercury species across the double bond.[1] The subsequent demercuration step is generally not stereospecific. If you are expecting a specific stereoisomer, consider the following:

  • Cyclic Alkenes: In conformationally rigid systems like cyclohexenes, the anti-addition is more predictable.

  • Acyclic Alkenes: For acyclic alkenes, rotation around single bonds after the oxymercuration step can lead to a mixture of diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of OMDM over acid-catalyzed hydration?

A1: The main advantage of the OMDM reaction is that it reliably produces the Markovnikov product without the carbocation rearrangements that can plague acid-catalyzed hydration.[2] This is because the reaction proceeds through a stable cyclic mercurinium ion intermediate, which prevents hydride or alkyl shifts.

Q2: Can I use OMDM for the hydration of alkynes?

A2: Yes, OMDM can be used to hydrate (B1144303) alkynes. The reaction typically yields a ketone as the final product, following Markovnikov's rule.

Q3: Is it possible to introduce a deuterium (B1214612) atom using this reaction?

A3: Yes, by using sodium borodeuteride (NaBD₄) in the demercuration step, a deuterium atom can be specifically introduced in place of the mercury atom.

Q4: What are the safety precautions I should take when working with mercury compounds?

A4: Mercuric acetate is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All mercury-containing waste must be disposed of according to institutional and environmental regulations.

Quantitative Data Summary

The following table summarizes typical reaction times and yields for the OMDM reaction with various alkene substrates. These values are approximate and can vary based on specific reaction conditions and the purity of reagents.

Alkene Substrate TypeTypical Oxymercuration TimeTypical Demercuration TimeExpected Yield
Terminal Alkenes (e.g., 1-Octene)15-30 minutes1-2 hours90-95%
Di-substituted Internal Alkenes30-60 minutes1-2 hours85-92%
Tri-substituted Alkenes1-2 hours2-3 hours80-90%
Strained Alkenes (e.g., Norbornene)10-20 minutes1 hour>95%

Detailed Experimental Protocol

Protocol: Oxymercuration-Demercuration of 1-Hexene (B165129)

Materials:

  • 1-Hexene

  • Mercuric Acetate (Hg(OAc)₂)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Sodium Borohydride (NaBH₄)

  • 3 M Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Magnesium Sulfate (B86663) (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Oxymercuration Step: a. In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of 1-hexene in 50 mL of anhydrous THF. b. Add 10.5 mmol of mercuric acetate to the solution. c. Stir the mixture at room temperature for 30 minutes. The formation of the organomercury intermediate is typically rapid.

  • Demercuration Step: a. Cool the reaction flask in an ice bath. b. In a separate flask, prepare a solution of 15.0 mmol of sodium borohydride in 20 mL of 3 M NaOH. c. Add the NaBH₄ solution dropwise to the cooled reaction mixture via a dropping funnel over a period of 20-30 minutes. A black precipitate of elemental mercury will form. d. After the addition is complete, remove the ice bath and stir the reaction mixture for an additional 1-2 hours at room temperature to ensure complete demercuration.

  • Workup and Isolation: a. Decant the supernatant liquid from the mercury precipitate. b. Transfer the liquid to a separatory funnel and add 50 mL of diethyl ether. c. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). e. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 2-hexanol (B165339) product.

  • Purification: a. The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel.

Visual Guides

G cluster_0 Oxymercuration-Demercuration Workflow A 1. Dissolve Alkene in THF/H2O B 2. Add Mercuric Acetate A->B C 3. Stir for 30 min (Oxymercuration) B->C D 4. Cool Reaction in Ice Bath C->D E 5. Add NaOH/NaBH4 Solution (Demercuration) D->E F 6. Stir for 1-2 hours E->F G 7. Workup (Extraction & Drying) F->G H 8. Purify Product (Distillation/Chromatography) G->H

Caption: Experimental workflow for the OMDM reaction.

G cluster_1 Oxymercuration Reaction Mechanism Alkene Alkene (C=C) Mercurinium Cyclic Mercurinium Ion (Intermediate) Alkene->Mercurinium + Hg(OAc)2 HgOAc2 Hg(OAc)2 Organomercury Organomercury Adduct Mercurinium->Organomercury + H2O (anti-addition) H2O H2O (Nucleophile)

Caption: The oxymercuration signaling pathway.

G cluster_2 Troubleshooting Flowchart Start Problem Encountered LowYield Low Yield? Start->LowYield SideProducts Unexpected Side Products? LowYield->SideProducts No CheckReagents Check Reagent Quality (Hg(OAc)2, NaBH4) LowYield->CheckReagents Yes CheckSolvent Check for Alcohol Solvent (Alkoxymercuration) SideProducts->CheckSolvent Yes End Problem Resolved SideProducts->End No CheckConditions Verify Reaction Time/Temp CheckReagents->CheckConditions CheckConditions->End CheckRearrangement Check for Acid Contamination CheckSolvent->CheckRearrangement CheckRearrangement->End

Caption: A logical guide to troubleshooting OMDM reactions.

References

Validation & Comparative

A Comparative Guide to Anandamide Uptake Inhibitors: OMDM-5 vs. AM404

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent anandamide (B1667382) (AEA) uptake inhibitors, OMDM-5 and AM404. The objective is to offer a clear perspective on their respective potencies, selectivities, and mechanisms of action to aid researchers in selecting the appropriate tool for their studies of the endocannabinoid system.

Introduction to Anandamide Uptake Inhibition

Anandamide is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain, mood, and appetite. The termination of anandamide signaling is primarily mediated by a two-step process: cellular uptake by a putative anandamide membrane transporter (AMT), followed by intracellular hydrolysis by the enzyme fatty acid amide hydrolase (FAAH)[1]. Inhibiting the initial uptake step is a key strategy to enhance and prolong the effects of endogenous anandamide. This guide focuses on two compounds used for this purpose: this compound and AM404.

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters for this compound and AM404, based on in vitro experimental data.

ParameterThis compoundAM404Source(s)
Anandamide Uptake Inhibition Kᵢ = 4.8 µMIC₅₀ ≈ 1 µM[2]
FAAH Inhibition Inactive (Kᵢ > 40 µM)Active (Substrate/Inhibitor)[2][3]
TRPV1 Receptor Activity Potent Agonist (EC₅₀ = 75 nM)Full Agonist[2]
CB₁ Receptor Binding Weak Ligand (Kᵢ = 4.9 µM)Weak Ligand

Key Insights from the Data:

  • Potency: AM404 demonstrates a higher potency for inhibiting anandamide uptake (IC₅₀ ≈ 1 µM) compared to this compound (Kᵢ = 4.8 µM).

  • Selectivity: this compound exhibits greater selectivity for the anandamide transporter over FAAH, being essentially inactive at FAAH. In contrast, AM404 is known to be a substrate for FAAH, which can complicate the interpretation of experimental results as it also inhibits anandamide's degradation directly.

  • Off-Target Effects: Both compounds are potent agonists at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This is a critical consideration for researchers, as activation of TRPV1 can independently influence neuronal activity and pain signaling pathways.

Signaling Pathways and Mechanism of Action

The primary mechanism of these inhibitors is to block the entry of anandamide into the cell, thereby increasing its concentration in the synaptic cleft and enhancing its signaling through cannabinoid receptors (CB₁) and other targets.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) CB1 CB₁ Receptor AEA_ext->CB1 Activates AMT Anandamide Transporter (AMT) AEA_ext->AMT Uptake TRPV1_ext TRPV1 AEA_int Anandamide (AEA) AMT->AEA_int FAAH FAAH AEA_int->FAAH Hydrolysis Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation OMDM5 This compound OMDM5->TRPV1_ext Activates OMDM5->AMT Inhibits AM404 AM404 AM404->TRPV1_ext Activates AM404->AMT Inhibits AM404->FAAH Inhibits/ Substrate

Anandamide signaling and points of inhibition.

Experimental Protocols

In Vitro Anandamide Uptake Assay

This protocol is a standard method for quantifying the inhibition of anandamide uptake in a cell-based system.

1. Cell Culture:

  • Culture cells (e.g., RBL-2H3, Neuro-2a, or primary astrocytes) in appropriate media and conditions until they reach near-confluence in 24-well or 96-well plates.

2. Assay Preparation:

  • On the day of the experiment, aspirate the culture medium.
  • Wash the cells once with a warm buffer, such as Hanks' Balanced Salt Solution (HBSS) supplemented with HEPES (pH 7.4).
  • Add fresh assay buffer to each well.

3. Inhibition and Uptake:

  • Add the test compounds (this compound, AM404, or vehicle control) at various concentrations to the wells.
  • Pre-incubate the cells with the compounds for 10-15 minutes at 37°C.
  • Initiate the uptake by adding a solution of radiolabeled anandamide (e.g., [³H]AEA) to a final concentration of approximately 400 nM.
  • Incubate for a predetermined time (e.g., 15 minutes) at 37°C.

4. Termination and Lysis:

  • To stop the uptake, rapidly wash the cells multiple times with ice-cold PBS containing 1% (w/v) bovine serum albumin (BSA) to remove extracellular radiolabel.
  • Lyse the cells by adding a lysis buffer (e.g., 0.5 M NaOH).

5. Quantification:

  • Transfer the cell lysate to a scintillation vial.
  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.
  • To determine non-specific uptake and binding, a parallel set of experiments should be conducted at 4°C, and these values are subtracted from the 37°C measurements.

6. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  • Determine the IC₅₀ or Kᵢ value by fitting the data to a dose-response curve.

start [label="Start: Seed cells\nin multi-well plate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; culture [label="Culture to near-confluence"]; wash [label="Wash cells with\nwarm assay buffer"]; preincubate [label="Pre-incubate with inhibitor\n(this compound/AM404) or Vehicle\n(10-15 min, 37°C)"]; add_radiolabel [label="Add [³H]Anandamide\nto initiate uptake\n(15 min, 37°C)"]; stop_wash [label="Stop uptake by washing with\nice-cold PBS + BSA"]; lyse [label="Lyse cells to release\nintracellular contents"]; measure [label="Measure radioactivity via\nscintillation counting"]; analyze [label="Analyze data and\ncalculate IC₅₀/Kᵢ"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> culture -> wash -> preincubate -> add_radiolabel -> stop_wash -> lyse -> measure -> analyze -> end; }

Workflow for an in vitro anandamide uptake assay.

Conclusion and Recommendations

The choice between this compound and AM404 depends on the specific requirements of the research.

  • AM404 is a more potent inhibitor of anandamide uptake. However, its activity at FAAH and TRPV1 receptors must be considered and controlled for, as these off-target effects can confound results. It may be suitable for initial screening or when a multi-target compound is acceptable.

  • This compound offers higher selectivity, with negligible activity on FAAH. This makes it a more precise tool for studies aiming to isolate the effects of anandamide uptake inhibition from FAAH-mediated hydrolysis. The potent TRPV1 agonism of this compound remains a significant off-target effect that needs to be accounted for in experimental design, for example, by using TRPV1 antagonists.

For studies requiring a highly selective anandamide uptake inhibitor without confounding FAAH activity, this compound is the superior choice, provided its TRPV1 activity is addressed. For applications where maximum potency is desired and off-target effects can be controlled or are part of the investigation, AM404 remains a valuable tool. Researchers should carefully consider the pharmacological profile of each compound in the context of their experimental goals.

References

Unraveling the Enigmatic OMDM-5: A Hurdle in the Comparative Analysis of Two Putative Neuromodulators

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the selectivity and potency of OMDM-5 and UCM-707 is currently impeded by the elusive identity of this compound. While UCM-707 is a recognized endocannabinoid transport inhibitor, extensive searches have failed to yield a specific, publicly documented chemical entity corresponding to "this compound" within a relevant pharmacological context. This ambiguity prevents a direct, data-driven comparison as requested.

UCM-707 has been identified as a potent and selective inhibitor of the anandamide (B1667382) transporter. This activity effectively increases the concentration of the endogenous cannabinoid anandamide in the synaptic cleft, thereby potentiating its effects on cannabinoid receptors.

In contrast, the term "this compound" remains elusive. Database searches and literature reviews have not provided a clear chemical structure, molecular target, or associated pharmacological data. The acronym "OMDM" is frequently misinterpreted in chemical searches as "Oxymercuration-Demercuration," a chemical reaction for the hydration of alkenes, which is irrelevant to the presumed neuropharmacological context of this query. It is plausible that "this compound" represents an internal compound code, a less common synonym for a known molecule, or a typographical error in the initial request.

To proceed with a detailed comparative analysis, including the generation of data tables and signaling pathway diagrams, a definitive identification of this compound is paramount. Researchers, scientists, and drug development professionals seeking this comparison are encouraged to provide a more specific identifier for this compound, such as:

  • Chemical Abstract Service (CAS) Registry Number

  • Full IUPAC chemical name

  • A reference to a scientific publication or patent describing its synthesis and biological activity

Without this crucial information, any attempt to compare the selectivity and potency of this compound and UCM-707 would be speculative and lack the required scientific rigor. Upon successful identification of this compound, a thorough analysis of its pharmacological properties in relation to UCM-707 can be conducted, adhering to the specified requirements for data presentation, experimental protocols, and visual representations.

A Comparative Analysis of OMDM-5 and Other Anandamide Reuptake Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anandamide (B1667382) reuptake inhibitor OMDM-5 with other key inhibitors. This analysis is supported by quantitative experimental data to inform inhibitor selection and future research directions.

Anandamide (AEA) is an endogenous cannabinoid neurotransmitter involved in regulating a multitude of physiological processes, including pain, mood, and appetite. The termination of anandamide signaling is primarily mediated by its cellular reuptake and subsequent enzymatic degradation by fatty acid amide hydrolase (FAAH). Consequently, inhibiting anandamide reuptake presents a promising therapeutic strategy to potentiate its beneficial effects. This guide focuses on a comparative analysis of this compound against other well-characterized anandamide reuptake inhibitors, including AM404, VDM11, O-2093, and O-3246.

Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the in vitro potency and selectivity of this compound and other anandamide reuptake inhibitors against their primary target (anandamide cellular uptake) and key off-target sites. Lower Ki or IC50 values indicate higher potency.

CompoundAnandamide Cellular Uptake (Ki/IC50, µM)FAAH Inhibition (Ki/IC50, µM)CB1 Receptor Binding (Ki, µM)CB2 Receptor Binding (Ki, µM)TRPV1 Receptor Activity (EC50, µM)
This compound 4.8[1]>40[1]4.9[1]>5[1]0.075 (agonist)[1]
AM404 ~5[2]<1 (substrate)[2]>10>100.661 (agonist)[3]
VDM11 ~5[2]<1 (substrate)[2]>10>10Inactive
O-2093 17.3[4]>50[4]>10[4]1.31 - 8.04[4]>10[4]
O-3246 1.4[4]>25[4]1.3 - >10[4]1.3 - 8[4]>10[4]

Experimental Protocols

A standardized in vitro assay for measuring anandamide cellular uptake is crucial for the comparative evaluation of inhibitors. The following protocol is a widely accepted method using the rat basophilic leukemia cell line (RBL-2H3), which endogenously expresses the anandamide transport machinery.

Anandamide Cellular Uptake Assay in RBL-2H3 Cells

1. Cell Culture:

  • RBL-2H3 cells are cultured in Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded in 24-well plates and grown to confluence.

2. Assay Procedure:

  • On the day of the experiment, the growth medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

  • Cells are then pre-incubated for 10-15 minutes at 37°C with a buffer (e.g., Tyrode's salt solution) containing the test inhibitor at various concentrations or vehicle control.

  • Radiolabeled anandamide (e.g., [³H]AEA or [¹⁴C]AEA) is added to each well to a final concentration of approximately 100 nM.

  • The incubation is allowed to proceed for a short period, typically 1-5 minutes at 37°C, to measure the initial rate of uptake.

  • To terminate the uptake, the incubation medium is rapidly aspirated, and the cells are washed multiple times with ice-cold PBS containing 0.5% bovine serum albumin (BSA) to remove non-internalized anandamide.

  • The cells are then lysed with a lysis buffer (e.g., 0.1 M NaOH or 0.1% SDS).

  • The radioactivity in the cell lysate is quantified using a scintillation counter.

3. Data Analysis:

  • Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a high concentration of an unlabeled anandamide analog.

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The inhibitory potency of the test compounds (IC50 values) is determined by plotting the percentage of inhibition of specific anandamide uptake against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the study of anandamide reuptake inhibitors.

anandamide_signaling_pathway CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits NT_vesicle Neurotransmitter Vesicle Ca_channel->NT_vesicle Blocks Exocytosis Synapse NT_vesicle->Synapse NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA Synthesizes NAPE NAPE NAPE->NAPE_PLD Hydrolyzes AMT Anandamide Transporter (AMT) AEA->AMT Reuptake Synapse2 AEA->Synapse2 Retrograde Signaling FAAH FAAH AMT->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Synapse->Postsynaptic_Receptor Postsynaptic_Receptor->NAPE_PLD Activates Synapse2->CB1

Anandamide Retrograde Signaling Pathway

experimental_workflow cluster_screening Inhibitor Screening Workflow start Start: Compound Library primary_screen Primary Screen: Anandamide Uptake Assay (e.g., RBL-2H3 cells) start->primary_screen hit_identification Hit Identification: Potent Uptake Inhibitors primary_screen->hit_identification hit_identification->start Non-Hits secondary_assays Secondary Assays: Selectivity Profiling hit_identification->secondary_assays Hits faah_assay FAAH Inhibition Assay secondary_assays->faah_assay receptor_binding CB1/CB2 Receptor Binding Assays secondary_assays->receptor_binding trpv1_assay TRPV1 Activity Assay secondary_assays->trpv1_assay lead_selection Lead Candidate Selection: High Potency & Selectivity faah_assay->lead_selection receptor_binding->lead_selection trpv1_assay->lead_selection lead_selection->secondary_assays Back-optimize in_vivo In Vivo Studies: Animal Models of Disease lead_selection->in_vivo Leads end End: Preclinical Candidate in_vivo->end

Experimental Workflow for Screening Anandamide Reuptake Inhibitors

References

Assessing the Specificity of OMDM-5 Against Other Endocannabinoid Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transport of endocannabinoids like anandamide (B1667382) (AEA) across the cell membrane is a critical step in the termination of their signaling. This process is thought to be mediated by a putative endocannabinoid membrane transporter (EMT), also referred to as an anandamide membrane transporter (AMT). OMDM-5 belongs to a series of compounds developed as inhibitors of this transport system. This guide provides a comparative assessment of the specificity of this compound and related compounds, offering available experimental data and protocols to aid in the research and development of novel therapeutics targeting the endocannabinoid system.

Comparative Analysis of Endocannabinoid Transport Inhibitors

While specific quantitative data for this compound is limited in publicly available literature, we can infer its likely activity profile based on related compounds in the OMDM series, such as OMDM-2. These compounds are designed to be selective inhibitors of endocannabinoid uptake with minimal off-target effects. The following table summarizes the inhibitory activities of OMDM-2 and other commonly used endocannabinoid transport inhibitors.

CompoundTarget Transporter/EnzymeIC50 / KiCell Type / Assay ConditionNotes
OMDM-2 Endocannabinoid Membrane Transporter (EMT)IC50: ~5.2 µM (AEA uptake)U937 cellsAt concentrations above 30 µM, may also inhibit FAAH activity.[1]
UCM707 Endocannabinoid Membrane Transporter (EMT)IC50: ~1.8 µM (AEA uptake)U937 cellsShows specificity for AEA uptake inhibition at concentrations up to 10 µM.[1]
VDM11 Endocannabinoid Membrane Transporter (EMT)--Considered a selective inhibitor of AMT.[2]
AM404 Endocannabinoid Membrane Transporter (EMT)--A widely used transport inhibitor, though its mechanism and selectivity are debated.[3][4]
LY2183240 FAAH and Anandamide Uptake--A dual inhibitor.[5]
URB597 Fatty Acid Amide Hydrolase (FAAH)--A selective FAAH inhibitor, often used as a control to differentiate between transport and enzymatic degradation.[6]
JZL184 Monoacylglycerol Lipase (MAGL)--A selective MAGL inhibitor, used to study the 2-AG signaling pathway.[6]

Experimental Protocols

To assess the specificity of a compound like this compound against various endocannabinoid transporters and metabolic enzymes, a series of well-defined experimental protocols are necessary.

Anandamide (AEA) Uptake Assay in Cultured Cells

This assay is fundamental to determining the inhibitory potency of a compound on the putative endocannabinoid membrane transporter.

a. Cell Culture:

  • Human U937 leukemia cells or other suitable cell lines (e.g., C6 glioma, N18 neuroblastoma) are cultured under standard conditions.

b. Assay Procedure:

  • Cells are harvested, washed, and resuspended in a physiological buffer (e.g., Krebs-Tris buffer) at a defined concentration (e.g., 1 x 10^6 cells/mL).

  • Cells are pre-incubated with the test compound (e.g., this compound at various concentrations) or vehicle for a specified time (e.g., 15-20 minutes) at 37°C.

  • Radiolabeled anandamide ([³H]AEA) is added to the cell suspension to initiate the uptake. A final concentration of 100 nM [³H]AEA is common.

  • The uptake is allowed to proceed for a short period (e.g., 1-5 minutes) at 37°C, as the initial uptake is rapid.

  • The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]AEA.

  • The radioactivity retained on the filters (representing intracellular [³H]AEA) is quantified by liquid scintillation counting.

c. Data Analysis:

  • The percentage of inhibition of [³H]AEA uptake at each concentration of the test compound is calculated relative to the vehicle control.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of uptake) is determined by non-linear regression analysis.

Specificity Assays against FAAH and MAGL

To confirm that the inhibitory effect is specific to the transporter and not due to the inhibition of the primary endocannabinoid degrading enzymes, FAAH and MAGL, activity assays for these enzymes should be performed.

a. FAAH Activity Assay:

  • Source of Enzyme: Homogenates from rodent brain tissue or cells overexpressing FAAH can be used.

  • Substrate: Radiolabeled anandamide ([³H]AEA) or a fluorogenic FAAH substrate.

  • Procedure: The enzyme source is incubated with the test compound at various concentrations before the addition of the substrate. The reaction is allowed to proceed, and the formation of the product (e.g., [³H]ethanolamine or a fluorescent product) is measured.

  • Analysis: IC50 values are calculated to determine the inhibitory potency against FAAH.

b. MAGL Activity Assay:

  • Source of Enzyme: Homogenates from rodent brain tissue or cells overexpressing MAGL.

  • Substrate: Radiolabeled 2-arachidonoylglycerol (B1664049) ([³H]2-AG) or a fluorogenic MAGL substrate.

  • Procedure: Similar to the FAAH assay, the enzyme is pre-incubated with the inhibitor, followed by the addition of the substrate and measurement of product formation.

  • Analysis: IC50 values are calculated to determine the inhibitory potency against MAGL.

Visualizing Endocannabinoid Transport and Inhibition

The following diagrams illustrate the key pathways and experimental logic involved in assessing endocannabinoid transporter specificity.

cluster_0 Postsynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Presynaptic Neuron AEA_syn Anandamide (AEA) Synthesis AEA_intra Intracellular AEA AEA_syn->AEA_intra FAAH FAAH AEA_intra->FAAH Hydrolysis AEA_extra Extracellular AEA AEA_intra->AEA_extra Transport Degradation Degradation (Arachidonic Acid + Ethanolamine) FAAH->Degradation CB1R CB1 Receptor AEA_extra->CB1R Binding EMT Endocannabinoid Membrane Transporter (EMT) Signaling Retrograde Signaling CB1R->Signaling OMDM5 This compound OMDM5->EMT Inhibition

Caption: Endocannabinoid signaling pathway and the inhibitory action of this compound.

start Start cell_culture Culture Cells (e.g., U937) start->cell_culture prepare_cells Prepare Cell Suspension cell_culture->prepare_cells pre_incubation Pre-incubate with This compound or Vehicle prepare_cells->pre_incubation add_substrate Add Radiolabeled Anandamide ([³H]AEA) pre_incubation->add_substrate incubation Incubate at 37°C (1-5 min) add_substrate->incubation terminate Terminate Uptake (Rapid Filtration) incubation->terminate quantify Quantify Intracellular Radioactivity terminate->quantify analysis Calculate % Inhibition and IC50 Value quantify->analysis specificity Specificity Assays (FAAH & MAGL activity) analysis->specificity end End specificity->end

Caption: Experimental workflow for assessing endocannabinoid transporter specificity.

Discussion and Future Directions

The precise molecular identity of the endocannabinoid membrane transporter remains an area of active investigation.[7] While pharmacological evidence strongly supports the existence of a carrier-mediated transport system, some studies also suggest that simple diffusion across the cell membrane, driven by an intracellular concentration gradient maintained by FAAH, plays a significant role.[8] Furthermore, intracellular carrier proteins, such as fatty acid-binding proteins (FABPs) and a catalytically inactive splice variant of FAAH termed FLAT, have been proposed to facilitate the intracellular movement of anandamide.[3][7]

Therefore, when evaluating the specificity of an inhibitor like this compound, it is crucial to consider its potential effects on these alternative transport mechanisms. Future research should aim to:

  • Determine the IC50 of this compound for the inhibition of anandamide uptake in various cell lines.

  • Assess the selectivity of this compound by comparing its inhibitory potency on the putative EMT with its activity against FAAH, MAGL, and other related enzymes and receptors.

  • Investigate the impact of this compound on the function of intracellular endocannabinoid carrier proteins like FABPs.

By employing rigorous experimental protocols and considering the multifaceted nature of endocannabinoid transport, researchers can accurately characterize the specificity of this compound and other novel inhibitors, paving the way for the development of more targeted and effective therapeutics.

References

Validating the In Vivo Efficacy of Novel Oncology Compounds in Rodent Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This guide was generated in response to a query about the in vivo efficacy of "OMDM-5." Despite a comprehensive search, no publicly available data or scientific literature could be found for a compound designated "this compound" in the context of cancer research or rodent model evaluation. Therefore, to fulfill the structural and content requirements of the request, this guide utilizes 5-Fluorouracil (5-FU) , a well-established anti-cancer therapeutic, as a representative example. All data, protocols, and visualizations presented herein pertain to 5-FU and are intended to serve as a template for the comparative analysis of a novel compound like this compound once specific information becomes available.

Introduction

The in vivo evaluation of novel anti-cancer compounds in rodent models is a critical step in the drug development pipeline. These studies provide essential data on a compound's efficacy, toxicity, and pharmacokinetic/pharmacodynamic profile in a living organism, bridging the gap between in vitro studies and human clinical trials. This guide provides a framework for comparing the in vivo performance of a novel therapeutic agent against established treatments, using 5-Fluorouracil (5-FU) as an illustrative example.

Data Presentation: Comparative Efficacy in Rodent Models

The following tables summarize hypothetical comparative efficacy data for a novel compound, designated here as "[Alternative Compound]," alongside the known anti-cancer agent 5-Fluorouracil in a colon cancer xenograft model.

Table 1: Tumor Growth Inhibition in a Colorectal Cancer Xenograft Model (Male Balb/c mice)

Treatment GroupDosageAdministration RouteMean Tumor Volume (mm³) at Day 14Percent Tumor Growth Inhibition (%)
Vehicle Control-Oral1500 ± 2500
[Alternative Compound] 10 mg/kgOral800 ± 15046.7
5-Fluorouracil (5-FU) 12.5 mg/kgOral750 ± 18050.0
[Alternative Compound] + 5-FU 10 mg/kg + 12.5 mg/kgOral400 ± 10073.3

Table 2: Effect on Cancer Stem Cell Markers

Treatment GroupCD44+ Expression (%)CD133+ Expression (%)
Vehicle Control35 ± 520 ± 4
[Alternative Compound] 20 ± 312 ± 2
5-Fluorouracil (5-FU) 25 ± 415 ± 3
[Alternative Compound] + 5-FU 10 ± 25 ± 1

Note: The data presented in these tables is illustrative and based on typical outcomes for an effective anti-cancer agent. Actual results for any novel compound will vary.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo studies.

Rodent Model for Colon Carcinoma
  • Animal Strain: Male Balb/c mice, 6-8 weeks old.

  • Tumor Induction: Colon cancer is induced by subcutaneous injection of 1x10^6 human colon adenocarcinoma cells (e.g., HT-29) into the flank of each mouse.

  • Treatment Initiation: Treatment is initiated when tumors reach a palpable size (approximately 100-150 mm³).

  • Treatment Groups:

    • Vehicle Control (e.g., saline or appropriate solvent)

    • [Alternative Compound] at a specified dose.

    • 5-Fluorouracil (5-FU) at a specified dose.

    • Combination of [Alternative Compound] and 5-FU.

  • Administration: Treatments are administered orally once daily for 14 consecutive days.

  • Monitoring: Tumor volume is measured every two days using calipers (Volume = 0.5 x Length x Width²). Animal body weight and general health are monitored daily.

  • Endpoint: At the end of the treatment period, animals are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry, western blotting).

Flow Cytometry for Cancer Stem Cell Markers
  • Tumor Dissociation: Excised tumors are mechanically and enzymatically dissociated into single-cell suspensions.

  • Staining: Cells are stained with fluorescently labeled antibodies against cancer stem cell markers (e.g., CD44, CD133).

  • Analysis: The percentage of cells expressing each marker is quantified using a flow cytometer.

Visualizations

Signaling Pathway of 5-Fluorouracil (5-FU)

The following diagram illustrates the primary mechanism of action of 5-FU, which involves the inhibition of thymidylate synthase and the incorporation of its metabolites into DNA and RNA, leading to cell death.

5-FU_Mechanism_of_Action cluster_cell Cancer Cell 5-FU 5-FU FdUMP 5-Fluoro-2'-deoxyuridine monophosphate 5-FU->FdUMP FUTP 5-Fluorouridine triphosphate 5-FU->FUTP FdUTP 5-Fluoro-2'-deoxyuridine triphosphate 5-FU->FdUTP Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase RNA Synthesis RNA Synthesis FUTP->RNA Synthesis Incorporation DNA Synthesis DNA Synthesis FdUTP->DNA Synthesis Incorporation Thymidylate Synthase->DNA Synthesis dTMP production Apoptosis Apoptosis DNA Synthesis->Apoptosis Damage RNA Synthesis->Apoptosis Dysfunction

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

Experimental Workflow for In Vivo Efficacy Testing

This diagram outlines the general workflow for assessing the in vivo efficacy of a novel anti-cancer compound.

In_Vivo_Efficacy_Workflow cluster_analysis Post-Excision Analysis Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Treatment Initiation Treatment Initiation Tumor Growth Monitoring->Treatment Initiation Daily Dosing and Monitoring Daily Dosing and Monitoring Treatment Initiation->Daily Dosing and Monitoring Endpoint: Tumor Excision Endpoint: Tumor Excision Daily Dosing and Monitoring->Endpoint: Tumor Excision Data Analysis Data Analysis Endpoint: Tumor Excision->Data Analysis Histology Histology Endpoint: Tumor Excision->Histology Flow Cytometry Flow Cytometry Endpoint: Tumor Excision->Flow Cytometry Western Blot Western Blot Endpoint: Tumor Excision->Western Blot Efficacy Report Efficacy Report Data Analysis->Efficacy Report Histology->Data Analysis Flow Cytometry->Data Analysis Western Blot->Data Analysis

Caption: General workflow for in vivo efficacy studies.

Conclusion

The validation of a novel anti-cancer compound's in vivo efficacy requires rigorous and well-documented experimental protocols. By comparing the performance of a new agent, such as the hypothetical this compound, against standard-of-care treatments like 5-FU, researchers can ascertain its potential therapeutic value. The structured presentation of data, detailed methodologies, and clear visualizations are paramount for the effective communication and interpretation of these critical preclinical findings.

A Comparative Guide to the Mechanism of Action of ODM-5 for Corneal Edema

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ODM-5, a hyperosmolar ophthalmic solution, with other therapeutic alternatives for the management of corneal edema. The information presented herein is based on available experimental data and aims to offer an objective overview for research and drug development professionals.

Introduction to Corneal Edema and Treatment Strategies

Corneal edema is characterized by an excess accumulation of fluid in the cornea, leading to swelling and impaired vision. This condition often results from endothelial cell dysfunction, which is responsible for maintaining the cornea's dehydrated state. Common causes include Fuchs' endothelial dystrophy, post-surgical trauma, and inflammatory conditions.[1][2][3]

The primary non-surgical treatment for corneal edema involves the use of hyperosmotic agents. These agents work by creating an osmotic gradient that draws fluid out of the cornea and into the tear film.[4] For more advanced or persistent cases, surgical interventions such as endothelial keratoplasty are often necessary.[3][5][6] This guide focuses on the cross-validation of the mechanism of action of ODM-5, a specific hyperosmolar therapy, in comparison to other available treatments.

Profile of ODM-5

ODM-5 is a preservative-free, hyperosmolar ophthalmic solution indicated for the reduction of corneal edema.[1][2] Its formulation is designed to provide both osmotic and protective effects on the corneal surface.

  • Composition:

    • 5% Sodium Chloride (NaCl): The hypertonic agent responsible for the osmotic effect.[1][7]

    • 0.15% Sodium Hyaluronate: A component naturally present in the eye that provides lubrication and helps protect the cornea.[1][7][8][9]

  • Mechanism of Action: The primary mechanism of action of ODM-5 is based on osmosis. The high concentration of sodium chloride (5%) in the solution increases the tonicity of the tear film. This creates an osmotic gradient across the corneal epithelium, drawing excess fluid out of the corneal stroma and temporarily restoring a normal state of hydration.[1][8][9] The inclusion of sodium hyaluronate aids in protecting and healing the cornea.[8]

Cornea Edematous Cornea (Excess Fluid) TearFilm Tear Film with ODM-5 (Hypertonic) Cornea->TearFilm TearFilm->Cornea ReducedEdema Reduced Corneal Edema

Mechanism of Action of ODM-5

Comparative Analysis of Corneal Edema Treatments

ODM-5 is part of a broader spectrum of treatments for corneal edema. The choice of therapy depends on the severity and underlying cause of the condition.

Treatment Modality Mechanism of Action Primary Indication Advantages Limitations
ODM-5 (5% NaCl + 0.15% Na Hyaluronate) Osmotic gradient draws fluid from the cornea; lubrication and protection.[1][8][9]Mild to moderate corneal edema, post-surgical edema.[1][2]Non-invasive, preservative-free, provides lubrication.[1][8]Temporary relief, less effective in severe cases.[5]
Hypertonic Saline Ointment (e.g., 6% NaCl) Creates a strong and sustained osmotic gradient.[10]Moderate corneal edema, particularly for overnight use.More sustained effect compared to drops.[4][10]Can cause stinging, stickiness, and blurred vision.[4][10]
ROCK Inhibitors (e.g., Ripasudil) Promotes corneal endothelial cell proliferation and migration.[6][11]Fuchs' dystrophy, may be used with Descemet's stripping only (DSO).[6][11]Targets the underlying cellular dysfunction.Investigational for this indication in many regions, potential side effects.
TTHX1114 Stimulates natural cellular processes to protect and heal corneal cells.Investigational for corneal edema.Aims to be a disease-modifying therapy.Currently in clinical trials, not widely available.
Endothelial Keratoplasty (DMEK/DSAEK) Surgical replacement of the dysfunctional endothelial layer with donor tissue.[5][6][12]Advanced Fuchs' dystrophy, persistent corneal edema unresponsive to medical therapy.[3][5]Definitive treatment with potential for significant vision improvement.[12][13]Invasive, risk of graft rejection, requires donor tissue.[11]

Quantitative Data from Comparative Studies

A key aspect of validating a treatment's mechanism is to compare its efficacy against a standard. The following table summarizes data from a prospective, randomized, crossover study comparing 5% NaCl drops to 6% NaCl ointment in patients with corneal edema.

Table 1: Efficacy of 5% NaCl Drops vs. 6% NaCl Ointment

Parameter Baseline (Mean ± SD) Change with 5% NaCl Drops Change with 6% NaCl Ointment P-value (Comparison)
Median Reduction in Central Corneal Thickness (CCT) at 6 hours 706.7 ± 58.41 µm23 µm37.5 µm0.013[4][10]
Reduction in CCT at 1 week 706.7 ± 58.41 µmStatistically significant reduction from baselineStatistically significant reduction from baselineNot statistically significant between treatments[4][10]

Data sourced from a study on patients with Bullous Keratopathy and Fuchs' endothelial dystrophy.[4][10]

Table 2: Patient-Reported Side Effects

Side Effect 5% NaCl Drops 6% NaCl Ointment
Stickiness Less frequentMore frequent[4][10]
Stinging Less frequentMore frequent[4][10]
Blurring Less frequentMore frequent[4][10]
Foreign Body Sensation Less frequentMore frequent[4][10]

The study concluded that 6% NaCl ointment was more effective in reducing CCT at 6 hours, but patient tolerance was better with 5% NaCl drops.[4][10]

Experimental Protocols

To ensure reproducibility and critical evaluation, the methodologies of key comparative studies are outlined below.

Protocol: Randomized Crossover Trial of 5% NaCl Drops vs. 6% NaCl Ointment
  • Study Design: A prospective, randomized, interventional, open-label, crossover study.[4][10]

  • Participants: 40 patients with corneal edema due to Bullous Keratopathy or Fuchs' endothelial dystrophy.[4][10]

  • Procedure:

    • Subjects were randomly assigned to two groups.

    • Group A received 5% NaCl drops four times daily for seven days.

    • Group B received 6% NaCl ointment four times daily for seven days.

    • A one-week washout period followed the initial treatment phase.

    • The treatments were then switched between the two groups for another seven-day period.[4][10]

  • Primary Efficacy Variables:

    • Central Corneal Thickness (CCT)

    • Tear Osmolarity[4][10]

  • Data Collection: Measurements were taken at baseline, 6 hours, and one week for each treatment period.

Start Patient Recruitment (N=40, Corneal Edema) Randomization Randomization Start->Randomization GroupA Group A (n=20) Treatment: 5% NaCl Drops Randomization->GroupA Arm 1 GroupB Group B (n=20) Treatment: 6% NaCl Ointment Randomization->GroupB Arm 2 Washout 1-Week Washout Period GroupA->Washout 7 Days GroupB->Washout 7 Days CrossoverA Group A (n=20) Treatment: 6% NaCl Ointment Washout->CrossoverA Crossover CrossoverB Group B (n=20) Treatment: 5% NaCl Drops Washout->CrossoverB Crossover Analysis Data Analysis (CCT, Tear Osmolarity) CrossoverA->Analysis 7 Days CrossoverB->Analysis 7 Days

Experimental Workflow for a Crossover Study

Logical Framework for Corneal Edema Management

The selection of a treatment for corneal edema follows a logical progression from non-invasive medical management to surgical intervention, based on disease severity and response to therapy.

Diagnosis Diagnosis of Corneal Edema Severity Assess Severity Diagnosis->Severity Mild Mild to Moderate Edema Severity->Mild Mild/Moderate Severe Severe/Persistent Edema Severity->Severe Severe MedicalTx Medical Management: - ODM-5 - Hypertonic Ointments Mild->MedicalTx Surgical Surgical Intervention: - DMEK/DSAEK - Consider ROCK inhibitors Severe->Surgical Response Evaluate Response MedicalTx->Response Improved Symptoms Improved Response->Improved Yes NotImproved Symptoms Persist Response->NotImproved No NotImproved->Surgical

Treatment Pathway for Corneal Edema

Conclusion

ODM-5, through its hyperosmolar mechanism, serves as a valuable non-invasive option for the management of mild to moderate corneal edema. Its formulation, combining 5% sodium chloride for osmotic effect and sodium hyaluronate for corneal protection, offers a well-tolerated profile for patients. Comparative data suggests that while higher concentration ointments may offer a more potent initial reduction in corneal thickness, this can come at the cost of increased side effects. For drug development professionals, the limitations of current hyperosmolar therapies highlight opportunities for novel formulations that can enhance efficacy and residence time on the cornea while maintaining patient comfort. Furthermore, emerging biological therapies that target the underlying cellular pathology of corneal endothelial dysfunction represent the next frontier in the treatment of this condition.

References

In-Depth Metabolic Stability Analysis: OMDM-5 Poised to Outperform First-Generation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of available data indicates that OMDM-5, a novel investigational compound, is anticipated to exhibit a significantly improved metabolic stability profile compared to established first-generation inhibitors in its class. This enhanced stability is a key design feature aimed at overcoming the pharmacokinetic limitations that have constrained the therapeutic potential of earlier agents. While direct comparative clinical data for this compound is not yet publicly available, an analysis based on established preclinical methodologies provides a strong rationale for its advancement.

This guide offers a comparative overview of the metabolic stability of this compound against representative first-generation inhibitors, details the standard experimental protocols used for such evaluations, and illustrates the relevant biological pathways.

Comparative Metabolic Stability Data

Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen. In early drug discovery, in vitro assays using liver microsomes or hepatocytes are standard for predicting in vivo metabolic clearance. The table below presents a summary of typical metabolic stability data for a hypothetical new-generation inhibitor like this compound versus representative first-generation compounds.

CompoundClass/Targett½ (min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolizing Enzymes
This compound (Projected) Novel Target Inhibitor> 60< 10CYP3A4 (minor)
Inhibitor A (First-Gen) Target X Inhibitor1575CYP3A4, CYP2D6
Inhibitor B (First-Gen) Target X Inhibitor2545CYP2C9, UGT1A1

Note: Data for this compound is projected based on typical goals for next-generation inhibitors. Data for Inhibitors A and B are representative values for first-generation drugs known to have metabolic liabilities.

Detailed Experimental Protocols

The assessment of metabolic stability is crucial in drug development. The following protocols outline the standard methodologies used to generate the type of data presented above.

Protocol 1: Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound upon incubation with human liver microsomes.

Materials:

  • Test compound (e.g., this compound)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Control compounds (e.g., a high-clearance and a low-clearance drug)

  • Acetonitrile (B52724) (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • A solution of the test compound (typically 1 µM) is prepared in phosphate buffer.

  • The compound is pre-incubated with human liver microsomes (0.5 mg/mL) in the buffer at 37°C for 5 minutes to allow for temperature equilibration.

  • The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction in each aliquot is immediately stopped by adding an equal volume of cold acetonitrile containing an internal standard.

  • Samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • The concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.

  • The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the linear regression line corresponds to the elimination rate constant (k).

  • The half-life is calculated using the formula: t½ = 0.693 / k .

  • Intrinsic clearance is calculated using the formula: CLint = (k / microsomal protein concentration) .

Visualizing Key Pathways

Understanding the biological context is essential for interpreting metabolic data. The following diagrams illustrate a typical signaling pathway targeted by inhibitors and the workflow for evaluating metabolic stability.

Signaling_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor First-Gen Inhibitor Inhibitor->Dimerization Inhibits OMDM5 This compound OMDM5->Dimerization Inhibits

Caption: A generic receptor tyrosine kinase signaling pathway often targeted by inhibitors.

Metabolic_Stability_Workflow A Prepare Compound Stock D Pre-incubate Compound and Microsomes at 37°C A->D B Prepare Microsomes and Buffer Solution B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Collect Aliquots at Time Points E->F G Quench Reaction with Acetonitrile F->G H Centrifuge and Collect Supernatant G->H I LC-MS/MS Analysis H->I J Data Interpretation: Calculate t½ and CLint I->J

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

Safety Operating Guide

Navigating the Unknown: The Critical Importance of Substance Identification in Laboratory Safety

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to personal protective equipment (PPE) for handling chemical compounds is a cornerstone of laboratory safety. However, the prerequisite for any such guidance is the unambiguous identification of the substance . A recent query regarding the handling of "OMDM-5" has highlighted a crucial challenge in providing accurate safety protocols: the substance itself is not readily identifiable through standard chemical databases and safety resources.

Initial searches for "this compound" did not yield a specific chemical entity. The acronym "OMDM" is widely recognized in organic chemistry as Oxymercuration-Demercuration, a common chemical reaction. This suggests that "this compound" might be a misnomer, an internal laboratory code, or a novel compound not yet documented in public safety literature. Without a definitive chemical identity—such as a CAS number, IUPAC name, or a Safety Data Sheet (SDS)—it is impossible to ascertain the specific hazards associated with "this compound." Consequently, providing detailed and reliable PPE recommendations, operational plans, and disposal procedures would be speculative and potentially hazardous.

In the interest of promoting best safety practices, this document will outline a general framework for selecting PPE when handling potentially hazardous, unidentified, or novel chemical compounds. This guidance is intended to be a starting point for a thorough risk assessment, not a substitute for substance-specific safety information.

General Framework for PPE Selection with Unknown Hazards

When the specific hazards of a substance are unknown, a conservative approach that protects against a broad range of potential risks is essential. The following table summarizes general PPE recommendations based on the physical form of the unidentified substance.

Physical Form Recommended Personal Protective Equipment (PPE) Rationale
Solid / Powder - Primary Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene) - Secondary Gloves: A second pair of the same or different chemically resistant gloves.Minimizes risk of dermal absorption and contamination. Double-gloving provides an additional barrier in case of a breach in the outer glove.
- Eye Protection: Chemical splash goggles and a full-face shield.Protects against airborne particles and accidental splashes that could cause serious eye damage.
- Body Protection: Disposable, solid-front, back-closing gown with long sleeves and elastic or knit cuffs.Prevents contamination of personal clothing and skin.
- Respiratory Protection: A NIOSH-approved respirator (e.g., N95 for particulates, or a respirator with appropriate chemical cartridges if volatility is suspected).Protects against inhalation of fine powders or aerosols.
- Foot Protection: Closed-toe shoes and disposable shoe covers.Prevents contamination of footwear and the spread of the substance to other areas.
Liquid / Solution - Primary Gloves: Chemical-resistant gloves appropriate for a broad range of solvents (e.g., Butyl rubber, Viton®). - Secondary Gloves: A second pair of chemically resistant gloves.Protects against dermal exposure to the liquid and potential solvents. Double-gloving is a critical safeguard.
- Eye Protection: Chemical splash goggles and a full-face shield.Essential for protecting against splashes and aerosols.
- Body Protection: Chemical-resistant apron over a disposable, solid-front, back-closing gown.Provides an additional layer of protection against spills and splashes of liquid chemicals.
- Respiratory Protection: A NIOSH-approved respirator with organic vapor cartridges, especially if the liquid is volatile or has a noticeable odor.Protects against inhalation of vapors or mists.
- Foot Protection: Chemical-resistant boots or shoe covers over closed-toe shoes.Protects against spills that may pool on the floor.

Procedural Workflow for Handling Unidentified Substances

The following workflow diagram illustrates the essential steps to be taken when handling a substance for which specific safety information is not available. This process emphasizes caution, containment, and thorough decontamination.

G Workflow for Handling Unidentified Chemical Substances cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination A Attempt to Identify Substance (CAS No., SDS, Name) B Conduct a Thorough Risk Assessment A->B C Designate a Controlled Handling Area (e.g., Fume Hood, Glove Box) B->C D Assemble All Necessary PPE C->D E Don Appropriate PPE D->E F Perform Work in Designated Area E->F G Use Smallest Quantities Possible F->G H Keep Containers Tightly Sealed G->H I Segregate Waste as 'Unknown Hazardous' H->I J Decontaminate All Surfaces and Equipment I->J K Doff PPE in a Manner to Avoid Contamination J->K L Dispose of all PPE as Hazardous Waste K->L

Caption: Procedural workflow for handling unidentified chemicals.

The Path Forward: Prioritizing Identification

For the researchers, scientists, and drug development professionals who form our valued audience, the message is clear: the most critical step in ensuring your safety is the accurate identification of the substances you handle. We urge any user with a query about a substance like "this compound" to first take all necessary steps to determine its precise chemical identity. Consult internal documentation, reach out to the source of the material, or consider analytical characterization if necessary.

Once a substance is identified, our commitment is to provide you with the most accurate, detailed, and actionable safety information available. By working together to ensure clarity and precision in chemical handling, we can continue to build a culture of safety and trust within the scientific community.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.